molecular formula C7H9N3O2 B1213746 2,6-Diamino-4-nitrotoluene CAS No. 59229-75-3

2,6-Diamino-4-nitrotoluene

Cat. No.: B1213746
CAS No.: 59229-75-3
M. Wt: 167.17 g/mol
InChI Key: SPOWAUDUGZVURQ-UHFFFAOYSA-N
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Description

2,6-diamino-4-nitrotoluene is a member of the class of amino-nitrotoluenes that is 2,6-diaminotoluene bearing a nitro substituent at position 4. It has a role as a xenobiotic metabolite.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-5-nitrobenzene-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H9N3O2/c1-4-6(8)2-5(10(11)12)3-7(4)9/h2-3H,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPOWAUDUGZVURQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1N)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20207973
Record name 2,6-Diamino-4-nitrotoluene
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Molecular Weight

167.17 g/mol
Source PubChem
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CAS No.

59229-75-3
Record name 2,6-Diamino-4-nitrotoluene
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Record name 2,6-Diamino-4-nitrotoluene
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Record name 2,6-Diamino-4-nitrotoluene
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Record name 4-nitro-2,6-toluenediamine
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Record name 2,6-Diamino-4-nitrotoluene
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2,6-Diamino-4-nitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and metabolic pathways of 2,6-Diamino-4-nitrotoluene (2,6-DANT). The information is intended for researchers, scientists, and professionals involved in drug development and related fields.

Core Chemical Properties

This compound, with the CAS number 59229-75-3, is an aromatic amine.[1][2][3] Its chemical structure consists of a toluene backbone substituted with two amino groups at positions 2 and 6, and a nitro group at position 4.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that some discrepancies exist in the reported values across different sources.

PropertyValueSource(s)
Molecular Formula C7H9N3O2[4][5]
Molecular Weight 167.17 g/mol [3][6]
CAS Number 59229-75-3[1][2][3]
Melting Point -43.8 °C[1]
Boiling Point 81.6 °C[1]
Flash Point 2 °C (35.6 °F) (closed cup)[1]
Purity ≥95%[2]
Appearance Solid[7]

Synthesis of this compound

The primary route for synthesizing this compound is through the selective reduction of 2,4,6-trinitrotoluene (TNT).[8][9] Both one-step and two-step facile synthesis methods have been described.[8][9]

Experimental Protocol: One-Step Synthesis from TNT

This protocol is adapted from a method describing the selective reduction of ortho-nitro groups of TNT using hydrazine hydrate.[9]

Materials:

  • 2,4,6-Trinitrotoluene (TNT)

  • Methanol

  • Charcoal

  • Ferric chloride hexahydrate (FeCl3·6H2O)

  • Hydrazine hydrate

Procedure:

  • A mixture of 60.0 g (264 mmol) of TNT, 1.92 g (7.1 mmol) of FeCl3·6H2O, and 32 g of charcoal is prepared in 500 mL of methanol.[9]

  • To this mixture, 50 mL (1000 mmol) of hydrazine hydrate in 150 mL of methanol is added dropwise over a period of 3 to 4.5 hours, maintaining the temperature at 5–10°C.[9]

  • The reaction mixture is then stirred for 2.5 hours at 15°C, followed by an additional 5 hours at 20–22°C.[9]

  • The temperature is gradually raised to 50°C over 1.5 hours, and stirring is continued for another hour.[9]

  • The resulting product, this compound, can then be isolated and purified.

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Product TNT 2,4,6-Trinitrotoluene (TNT) Mix 1. Prepare mixture of TNT, Catalyst, and Methanol TNT->Mix Methanol Methanol Methanol->Mix Catalyst FeCl3·6H2O / Charcoal Catalyst->Mix Hydrazine Hydrazine Hydrate Add 2. Add Hydrazine Hydrate dropwise at 5-10°C Hydrazine->Add Mix->Add Stir1 3. Stir at 15°C then 20-22°C Add->Stir1 Stir2 4. Gradually heat to 50°C and stir Stir1->Stir2 Product This compound Stir2->Product G cluster_0 Parent Compound cluster_1 Phase I Metabolism cluster_2 Phase II Metabolism DANT This compound Met1 3-Hydroxy-2,6-diaminotoluene DANT->Met1 Hydroxylation Met2 2-Acetylamino-6-aminotoluene DANT->Met2 Acetylation Met3 4-Hydroxy-2-acetylamino-6-aminotoluene Met2->Met3 Hydroxylation Met4 2,6-Di(acetylamino)toluene Met2->Met4 Acetylation

References

An In-depth Technical Guide to the Physical and Chemical Characteristics of 2,6-Diamino-4-nitrotoluene (CAS 59229-75-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and toxicological properties of 2,6-Diamino-4-nitrotoluene (CAS 59229-75-3). The information is compiled from various scientific sources to support research, development, and safety assessments involving this compound.

Core Physical and Chemical Properties

This compound is a nitroaromatic compound primarily used as an intermediate in chemical synthesis, particularly in the manufacturing of dyes and pigments.[1] Its physical and chemical characteristics are summarized in the tables below.

General and Physical Properties
PropertyValueSource
Appearance Typically appears as a crystalline solid.[2]
Melting Point 214-216 °C (solvent: Acetone, Water)[3]
Boiling Point 432.5°C at 760 mmHg[1][3]
Density 1.369 g/cm³[1][3]
Flash Point 215.4°C[1][3]
Vapor Pressure 1.1E-07 mmHg at 25°C[1]
Refractive Index 1.679[1][3]
log Pow (Octanol-Water Partition Coefficient) -2.23[4]
PSA (Polar Surface Area) 97.9 Ų[3]
XLogP3 2.75320[3]
Molecular and Spectroscopic Data
PropertyValueSource
Molecular Formula C₇H₉N₃O₂[1][2][3]
Molecular Weight 167.17 g/mol [1][2][3]
Canonical SMILES CC1=C(C=C(C=C1N)--INVALID-LINK--[O-])N[2]
InChI InChI=1S/C7H9N3O2/c1-4-6(8)2-5(10(11)12)3-7(4)9/h2-3H,8-9H2,1H3[2]
InChI Key SPOWAUDUGZVURQ-UHFFFAOYSA-N[2]

Experimental Methodologies

Determination of Melting Point

The melting point of a crystalline solid is a key indicator of its purity and is typically determined using one of the following methods:

  • Capillary Melting Point Method: A small amount of the finely powdered solid is packed into a thin-walled capillary tube. The capillary tube is then placed in a melting point apparatus, which heats the sample at a controlled rate. The temperature range over which the substance melts is recorded.

  • Differential Scanning Calorimetry (DSC): DSC is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. The melting point is determined from the peak of the endothermic transition on the DSC thermogram.

Determination of Boiling Point

The boiling point is determined at a specific atmospheric pressure. For compounds that may decompose at their atmospheric boiling point, vacuum distillation is employed.

  • Distillation Method: The compound is heated in a distillation apparatus. The temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure and the liquid actively boils is recorded as the boiling point.

  • Ebulliometer: An ebulliometer is a device for precise measurement of the boiling point of a liquid.

Analytical Methods for Identification and Quantification

Several analytical techniques are employed for the identification and quantification of this compound and related compounds in various matrices.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a common method for the analysis of diaminotoluenes. Reversed-phase HPLC with ultraviolet (UV) or electrochemical detection is frequently used.[5] For instance, a method for determining 2,4- and 2,6-toluenediamine in air samples involves collection in an impinger, acetylation, and subsequent analysis by HPLC.[6]

  • Gas Chromatography (GC): GC, often coupled with a Flame Ionization Detector (FID) or a mass spectrometer (GC-MS), is another powerful technique for the analysis of nitrotoluenes and their derivatives.[7]

  • Mass Spectrometry (MS): MS is used to determine the molecular weight and elemental composition of the compound. It is often used in conjunction with chromatography techniques (LC-MS or GC-MS) for definitive identification.

Synthesis and Metabolic Pathways

The following diagrams illustrate the synthesis of this compound and its potential metabolic fate based on studies of related compounds.

Synthesis of this compound

A known synthetic route to this compound involves the selective reduction of 2,4,6-trinitrotoluene (TNT).

Synthesis_of_2_6_Diamino_4_nitrotoluene TNT 2,4,6-Trinitrotoluene (TNT) ADNT 2-Amino-4,6-dinitrotoluene TNT->ADNT Selective Reduction DANT This compound ADNT->DANT Further Reduction

Caption: Synthesis of this compound from TNT.

Proposed Metabolic Pathway of this compound

The metabolism of diaminotoluenes has been studied in various organisms. The pathway below is a generalized representation based on the metabolism of related compounds, such as 2,6-dinitrotoluene and other diaminotoluenes.[8][9][10][11] Metabolism typically involves acetylation of the amino groups and hydroxylation of the aromatic ring or the methyl group.

Metabolic_Pathway_of_2_6_Diamino_4_nitrotoluene DANT This compound Acetylated_DANT Acetylated Metabolites (e.g., 2-acetylamino-6-aminotoluene) DANT->Acetylated_DANT Acetylation Hydroxylated_Metabolites Hydroxylated Metabolites (e.g., 3-hydroxy-2,6-DAT) DANT->Hydroxylated_Metabolites Hydroxylation Acetylated_DANT->Hydroxylated_Metabolites Hydroxylation Conjugated_Metabolites Conjugated Metabolites (Glucuronide or Sulfate) Hydroxylated_Metabolites->Conjugated_Metabolites Conjugation Excretion Excretion Conjugated_Metabolites->Excretion

Caption: Proposed metabolic pathway of this compound.

Toxicological Profile

Compared to its precursor, 2,4,6-trinitrotoluene (TNT), and its primary degradation products like 2-amino-4,6-dinitrotoluene, this compound exhibits a weaker toxic potential.[4] Studies on related diaminotoluenes indicate that they are readily absorbed and metabolized.[11] The metabolites are then typically excreted in the urine.[11] While 2,6-diaminotoluene itself is mutagenic in some in vitro tests, it is metabolized in vivo to compounds that are also proximate mutagens.[11] However, long-term animal bioassays of 2,6-diaminotoluene did not show evidence of carcinogenicity.[11]

Conclusion

This technical guide provides essential physical and chemical data for this compound (CAS 59229-75-3). The information presented, including tabulated properties, generalized experimental methodologies, and pathway diagrams, serves as a valuable resource for professionals in research, drug development, and chemical safety. It is important to consult original research articles and safety data sheets for more detailed and specific information when handling this compound.

References

An In-depth Technical Guide to 2,6-Diamino-4-nitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and safety protocols for 2,6-Diamino-4-nitrotoluene. The information is intended for researchers, scientists, and professionals engaged in drug development and related chemical research fields.

Molecular Structure and Properties

This compound, with the chemical formula C7H9N3O2, is an aromatic amine.[1] The structure consists of a toluene backbone substituted with two amino groups at positions 2 and 6, and a nitro group at position 4. This substitution pattern confers specific chemical reactivity and physical properties to the molecule.

Physicochemical Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueSource
Molecular Formula C7H9N3O2PubChem[1]
Molecular Weight 167.17 g/mol PubChem
Monoisotopic Mass 167.06947 DaPubChem[1]
Appearance SolidFisher Scientific
CAS Number 59229-75-3AccuStandard[2]
IUPAC Name 2-methyl-5-nitrobenzene-1,3-diaminePubChem[1]
Predicted XlogP 0.8PubChem[1]

Synthesis Protocols

The synthesis of this compound can be achieved through the selective reduction of 2,4,6-trinitrotoluene (TNT). Two notable experimental procedures are outlined below.

Two-Step Synthesis from TNT

A facile two-step synthesis involves the sequential and selective reduction of the nitro groups of TNT.[3] This method provides a controlled approach to achieving the desired diamino-nitro substitution pattern.

One-Step Selective Reduction of TNT

A highly selective one-step synthesis method has been developed for the production of this compound from TNT.[4]

Experimental Protocol:

This method employs hydrazine hydrate as the reducing agent in the presence of ferric chloride (FeCl3) and charcoal as catalysts. The reaction is typically carried out in methanol.[4]

  • Reactants: 2,4,6-trinitrotoluene (TNT), hydrazine hydrate, ferric chloride hexahydrate (FeCl3·6H2O), charcoal, methanol.

  • Procedure: A mixture of TNT, FeCl3·6H2O, and charcoal is prepared in methanol. A solution of hydrazine hydrate in methanol is then added dropwise to this mixture over a period of 3 to 4.5 hours, while maintaining the temperature between 5-10°C. Following the addition, the reaction mixture is stirred for 2.5 hours at 15°C and then for an additional 5 hours at 20-22°C. The temperature is gradually increased to 50°C over 1.5 hours, and stirring is continued for another hour to complete the reaction.[4]

  • Selectivity: The selectivity of the reduction of the ortho-nitro groups is a key feature of this method, allowing for the direct formation of this compound.[4]

The logical workflow for the one-step synthesis is depicted in the following diagram:

G cluster_reactants Reactants cluster_process Reaction Process cluster_product Product TNT 2,4,6-Trinitrotoluene (TNT) Mixing Mix TNT, Catalysts, and Methanol TNT->Mixing Hydrazine Hydrazine Hydrate Addition Slowly add Hydrazine Hydrate (5-10°C) Hydrazine->Addition Catalysts FeCl3 / Charcoal Catalysts->Mixing Solvent Methanol Solvent->Mixing Mixing->Addition Stirring1 Stir at 15°C Addition->Stirring1 Stirring2 Stir at 20-22°C Stirring1->Stirring2 Heating Gradually heat to 50°C and stir Stirring2->Heating Product This compound Heating->Product

Caption: One-step synthesis of this compound.

Safety and Handling

This compound is a chemical that requires careful handling in a laboratory setting. It is suspected of causing genetic defects.

Precautionary Measures
  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.[5]

  • Handling: Obtain special instructions before use and do not handle until all safety precautions have been read and understood. Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[5]

  • Storage: Store in a locked up, dry, and well-ventilated place. Keep the container tightly closed. For maintaining product quality, refrigeration is recommended.[5]

  • Incompatible Materials: Strong oxidizing agents and strong acids.[5]

First-Aid Measures
  • If on Skin: Wash with plenty of soap and water. If skin irritation or rash occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[5]

  • If Swallowed: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[5]

  • If Inhaled: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention.[5]

  • If in Eyes: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[5]

This guide is intended to provide a technical overview and does not replace a formal safety assessment. Always refer to the latest Safety Data Sheet (SDS) before handling this chemical.

References

A Senior Application Scientist's Guide to the Solubility of 2,6-Diamino-4-nitrotoluene in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Understanding the Significance of Solubility for 2,6-Diamino-4-nitrotoluene

This compound (DANT), a nitroaromatic compound, is a key intermediate in various chemical syntheses, including the production of dyes and energetic materials.[1] Its utility in these applications is fundamentally linked to its solubility characteristics in different solvent systems. A comprehensive understanding of DANT's solubility is paramount for researchers and drug development professionals, as it directly impacts reaction kinetics, purification efficiency, and the formulation of final products.

This in-depth technical guide provides a detailed exploration of the solubility of this compound. We will delve into the theoretical principles governing its solubility, present available data and reasoned estimations for its behavior in common laboratory solvents, and provide robust, field-proven experimental protocols for determining its solubility with precision. This document is designed to empower researchers with the knowledge to make informed decisions on solvent selection and to develop self-validating experimental workflows for their specific applications.

Physicochemical Properties and Their Influence on Solubility

The solubility of a compound is dictated by its molecular structure and the resulting intermolecular forces it can establish with a solvent. For this compound, the interplay of its functional groups—two primary amino groups (-NH₂) and a nitro group (-NO₂) on a toluene backbone—creates a molecule with distinct polarity and hydrogen bonding capabilities.

PropertyValue / InformationSource
Molecular Formula C₇H₉N₃O₂[2]
Molecular Weight 167.17 g/mol [2]
Appearance Crystalline solid[1]
Melting Point Data not readily available for the 2,6-diamino isomer. For comparison, the melting point of 2,4-diamino-6-nitrotoluene is 135 °C.[3]
pKa The presence of two basic amino groups suggests the molecule will have a basic pKa. For comparison, the predicted pKa of the structurally similar 4-Amino-2,6-dinitrotoluene is 0.95.[4]
Predicted XlogP 0.8[5]

The presence of two amino groups and a nitro group makes this compound a polar molecule capable of acting as both a hydrogen bond donor (via the N-H bonds of the amino groups) and a hydrogen bond acceptor (via the lone pairs on the nitrogen and oxygen atoms). The predicted XlogP of 0.8 indicates a relatively low lipophilicity, suggesting a preference for more polar solvents over nonpolar ones.

Solubility Profile in Common Laboratory Solvents: A Qualitative and Estimated Overview

While precise quantitative solubility data for this compound in a wide range of solvents is not extensively documented in publicly available literature, we can infer its likely solubility based on its physicochemical properties and the principle of "like dissolves like." The commercial availability of this compound in acetonitrile at concentrations of 0.1 mg/mL and 100 mg/L further supports its solubility in polar aprotic solvents.[6][7]

SolventSolvent TypePredicted SolubilityRationale
Water Polar ProticLimitedThe presence of polar functional groups allows for some interaction with water through hydrogen bonding. However, the nonpolar toluene backbone will limit extensive solubility. The isomeric 2,4-diamino-6-nitrotoluene is available as a 30% solution in water, suggesting that diaminonitrotoluenes can have significant aqueous solubility.
Methanol Polar ProticGoodAs a polar protic solvent, methanol can engage in hydrogen bonding with the amino and nitro groups of DANT.
Ethanol Polar ProticGoodSimilar to methanol, ethanol's polarity and ability to hydrogen bond should facilitate the dissolution of DANT.
Acetone Polar AproticGoodAcetone's polarity and ability to act as a hydrogen bond acceptor make it a suitable solvent for polar compounds like DANT.
Acetonitrile Polar AproticExcellentThe commercial availability of DANT in acetonitrile solutions confirms its high solubility in this solvent.[6][7] Acetonitrile is a polar aprotic solvent that can effectively solvate DANT.
Dimethyl Sulfoxide (DMSO) Polar AproticExcellentDMSO is a powerful polar aprotic solvent known for its ability to dissolve a wide range of organic compounds, particularly those with hydrogen bonding capabilities.
Ethyl Acetate Moderately PolarModerateEthyl acetate has a moderate polarity and can act as a hydrogen bond acceptor. It is expected to be a reasonably good solvent for DANT. The related compound 2-Amino-4-nitrotoluene is commercially available in ethyl acetate.
Dichloromethane NonpolarLimitedAs a nonpolar solvent, dichloromethane is less likely to effectively solvate the polar functional groups of DANT, leading to limited solubility.
Toluene NonpolarPoorToluene is a nonpolar aromatic solvent. The significant polarity of DANT will likely result in poor solubility.

Experimental Determination of Solubility: A Practical Guide

To obtain precise and reliable solubility data, experimental determination is essential. The two primary methods employed in pharmaceutical and chemical research are the kinetic and thermodynamic solubility assays.

Kinetic Solubility Assay: A High-Throughput Approach

Kinetic solubility measurements are often used in the early stages of research for rapid screening. This method assesses the solubility of a compound that is first dissolved in an organic solvent (typically DMSO) and then introduced into an aqueous buffer.

Below is a generalized workflow for a nephelometric-based kinetic solubility assay:

Figure 1: Generalized workflow for a kinetic solubility assay.

Step-by-Step Protocol for Kinetic Solubility Determination:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in 100% dimethyl sulfoxide (DMSO).

  • Plate Preparation: In a clear-bottomed 96-well microtiter plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations.

  • Addition of Aqueous Buffer: To each well containing the DMSO solution, add an appropriate aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4) to reach the desired final compound concentrations and a consistent final DMSO concentration (typically ≤ 1%).

  • Equilibration: Seal the plate and incubate at a constant temperature (e.g., 25°C) for a set period (e.g., 2 hours) with gentle shaking to allow for precipitation to occur.

  • Measurement: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering.

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant precipitation is observed compared to a blank control.

Thermodynamic (Equilibrium) Solubility Assay: The Gold Standard

Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent. This method involves equilibrating an excess of the solid compound with the solvent over a longer period.

The logical relationship for selecting a suitable solvent based on the properties of this compound is illustrated below:

G A This compound (Analyte) B Polar Functional Groups (-NH2, -NO2) A->B D Nonpolar Toluene Backbone A->D C Hydrogen Bond Donor/Acceptor B->C F Nonpolar Solvents (e.g., Toluene, Hexane) B->F Unfavorable Interactions E Polar Solvents (e.g., Water, Methanol, Acetonitrile, DMSO) C->E Favorable Interactions (Hydrogen Bonding, Dipole-Dipole) D->E Unfavorable Interactions D->F Favorable Interactions (van der Waals) G High Solubility E->G H Low Solubility F->H

Figure 2: Solvent selection logic for this compound.

Step-by-Step Protocol for Thermodynamic Solubility Determination:

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a different solvent of interest. Ensure that solid material remains undissolved.

  • Equilibration: Tightly cap the vials and place them in a constant temperature shaker bath (e.g., 25°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, carefully separate the saturated solution from the excess solid. This can be achieved by centrifugation followed by collection of the supernatant, or by filtration through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE).

  • Quantification: Accurately dilute an aliquot of the clear, saturated solution with a suitable solvent. Analyze the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calibration: Prepare a series of calibration standards of known concentrations of this compound and analyze them using the same analytical method to construct a calibration curve.

  • Calculation: Determine the concentration of the saturated solution by interpolating its response from the calibration curve. This concentration represents the thermodynamic solubility.

Conclusion: A Framework for Informed Research

While a comprehensive, publicly available dataset of the solubility of this compound in all common laboratory solvents remains to be fully established, this guide provides a robust framework for understanding and predicting its solubility behavior. Based on its molecular structure, this compound is expected to exhibit good to excellent solubility in polar aprotic and polar protic solvents, with limited solubility in nonpolar solvents.

For applications requiring precise solubility data, the experimental protocols detailed herein for kinetic and thermodynamic solubility determination offer reliable and reproducible methods. By combining theoretical understanding with rigorous experimental validation, researchers, scientists, and drug development professionals can confidently select appropriate solvents and optimize their processes involving this compound.

References

Synthesis of 2,6-Diamino-4-nitrotoluene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 2,6-Diamino-4-nitrotoluene, a key intermediate in various chemical and pharmaceutical applications. The document details experimental protocols, presents quantitative data in a comparative format, and includes graphical representations of the synthetic routes for enhanced clarity.

Introduction

This compound is a valuable chemical intermediate. Its synthesis has been approached through several methodologies, with the most prominent routes originating from 2,4,6-trinitrotoluene (TNT) or substituted toluenes. The choice of synthesis pathway often depends on factors such as desired purity, yield, safety considerations, and the availability of starting materials. This guide explores three primary synthetic strategies: the one-step and two-step selective reduction of TNT, and a pathway originating from 2-chloro-6-nitrotoluene.

Synthesis Pathways

Selective Reduction of 2,4,6-Trinitrotoluene (TNT)

The most direct routes to this compound involve the selective reduction of the ortho-nitro groups of 2,4,6-trinitrotoluene. This can be achieved in either a one-step or a two-step process.

A highly selective one-step method has been developed for the synthesis of this compound from TNT.[1][2] This process utilizes hydrazine hydrate as the reducing agent in the presence of ferric chloride (FeCl₃) and charcoal.[1][2] By carefully controlling the reaction conditions, the two ortho-nitro groups of TNT can be selectively reduced, yielding the desired product.[1][2]

Experimental Protocol: One-Step Synthesis from TNT [1][2]

Materials:

  • 2,4,6-Trinitrotoluene (TNT)

  • Ferric chloride hexahydrate (FeCl₃·6H₂O)

  • Charcoal (activated)

  • Methanol

  • Hydrazine hydrate

  • Acetone

Procedure:

  • A mixture of 60.0 g (264 mmol) of TNT, 1.92 g (7.1 mmol) of FeCl₃·6H₂O, and 32 g of charcoal in 500 mL of methanol is prepared in a reaction vessel.

  • To this suspension, a solution of 50 mL (1000 mmol) of hydrazine hydrate in 150 mL of methanol is added dropwise over a period of 3–4.5 hours, while maintaining the temperature at 5–10°C.

  • The reaction mixture is then stirred for 2.5 hours at 15°C, followed by an additional 5 hours at 20–22°C.

  • The temperature is gradually raised to 50°C over 1.5 hours, and stirring is continued for another hour.

  • The hot mixture is filtered to remove the charcoal, which is then washed with hot methanol (3 x 200 mL) and hot acetone (2 x 300 mL).

  • The combined filtrates are processed to isolate the this compound product.

One_Step_Synthesis TNT 2,4,6-Trinitrotoluene (TNT) Product This compound TNT->Product Selective Reduction 5-50°C Reagents Hydrazine Hydrate FeCl₃, Charcoal Methanol Reagents->Product

A two-step synthesis route from TNT has also been reported.[3] This method involves a sequential reduction of the nitro groups. The first step is the selective reduction of one ortho-nitro group to yield 2-amino-4,6-dinitrotoluene. This intermediate is then subjected to a second reduction step to convert the second ortho-nitro group, affording this compound.[1] The reduction in the second step is typically carried out using iron powder in acetic acid.[1]

Two_Step_Synthesis TNT 2,4,6-Trinitrotoluene (TNT) Intermediate 2-Amino-4,6-dinitrotoluene TNT->Intermediate Selective Reduction Product This compound Intermediate->Product Reduction (Fe / Acetic Acid)

Synthesis from 2-Chloro-6-nitrotoluene

An alternative pathway to 2,6-diaminotoluene (a related compound) that can be adapted for the synthesis of the nitro-substituted analog involves starting from 2-chloro-6-nitrotoluene.[4] This method proceeds through a two-step process: a reduction reaction followed by an ammonolysis reaction.[4] While the provided reference focuses on the non-nitrated toluene derivative, the principles can be applied. The initial step involves the reduction of the nitro group, followed by the substitution of the chlorine atom with an amino group.

Conceptual Experimental Workflow: Synthesis from 2-Chloro-6-nitrotoluene

  • Reduction: The nitro group of 2-chloro-6-nitrotoluene is reduced to an amino group. This can be achieved through catalytic hydrogenation using catalysts such as Raney Nickel.[4]

  • Ammonolysis: The resulting 3-chloro-2-methylaniline undergoes an ammonolysis reaction to replace the chlorine atom with an amino group. This step typically requires a catalyst, such as a copper salt, and is carried out under pressure.[4]

Chloro_Route Start 2-Chloro-6-nitrotoluene Intermediate 3-Chloro-2-methylaniline Start->Intermediate Reduction Product 2,6-Diaminotoluene Intermediate->Product Ammonolysis

Quantitative Data Summary

The following table summarizes the key quantitative data for the different synthesis pathways of this compound and related compounds.

ParameterOne-Step Synthesis from TNTTwo-Step Synthesis from TNTSynthesis from 2,6-Dinitrotoluene
Starting Material 2,4,6-Trinitrotoluene2,4,6-TrinitrotolueneMixture of 2,4- and 2,6-dinitrotoluene
Key Reagents Hydrazine hydrate, FeCl₃, CharcoalStep 1: Selective reducing agent; Step 2: Iron powder, Acetic acidPalladium-carbon catalyst, Hydrogen
Yield 57%[1]Not explicitly stated>50%[5]
Purity Not explicitly statedNot explicitly stated>99.5%[5]
Selectivity 80% (ratio of this compound to 2,4-diamino-6-nitrotoluene)[1]Not explicitly statedNot applicable
Key Reaction Conditions 5–50°C[1]Not explicitly stated110–125°C, 1.0–1.2 MPa[5]

Conclusion

The synthesis of this compound can be accomplished through several distinct pathways. The one-step selective reduction of TNT offers a direct and efficient method, with a detailed protocol available. The two-step reduction of TNT provides an alternative route, though with less detailed public data on yields and purity. The synthesis from substituted toluenes, such as 2-chloro-6-nitrotoluene or a mixture of dinitrotoluenes, presents viable alternatives, with the latter demonstrating high purity in the final product. The selection of an appropriate synthesis route will be dictated by the specific requirements of the research or development project, including scalability, cost-effectiveness, and desired product specifications.

References

Spectroscopic and Synthetic Profile of 2,6-Diamino-4-Nitrotoluene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic data for 2,6-diamino-4-nitrotoluene and its isomer, 2,4-diamino-6-nitrotoluene. It also details a validated experimental protocol for the one-step synthesis of this compound from 2,4,6-trinitrotoluene (TNT). This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require detailed information on the characterization and preparation of this compound.

Spectroscopic Data

Mass Spectrometry of this compound

Mass spectrometry data confirms the molecular weight of this compound. The gas chromatography-mass spectrum is available from Restek.[1] Additionally, predicted collision cross-section data for various adducts are available.

Table 1: Mass Spectrometry Data for this compound

ParameterValueSource
Molecular FormulaC₇H₉N₃O₂PubChem
Molecular Weight167.17 g/mol PubChem
Predicted Collision Cross Section (m/z)
[M+H]⁺168.07675PubChemLite
[M+Na]⁺190.05869PubChemLite
[M-H]⁻166.06219PubChemLite
Infrared (IR) Spectroscopy of 2,4-Diamino-6-Nitrotoluene

Note: The following IR data is for the isomer 2,4-diamino-6-nitrotoluene.

Table 2: Infrared (IR) Spectral Data for 2,4-Diamino-6-Nitrotoluene

Wavenumber (cm⁻¹)Assignment
3400-3200N-H stretching (amines)
1600-1450Aromatic C=C stretching
1550-1475N-O asymmetric stretching (nitro group)
1355-1315N-O symmetric stretching (nitro group)
850-800C-H out-of-plane bending
Nuclear Magnetic Resonance (NMR) Spectroscopy of 2,4-Diamino-6-Nitrotoluene

Note: The following NMR data is for the isomer 2,4-diamino-6-nitrotoluene, obtained on a BRUKER AC-300 instrument.

Table 3: ¹H NMR Spectral Data for 2,4-Diamino-6-Nitrotoluene

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.5Singlet1HAromatic H
~6.0Singlet1HAromatic H
~4.5Broad Singlet4HAmino (-NH₂)
~2.1Singlet3HMethyl (-CH₃)

Table 4: ¹³C NMR Spectral Data for 2,4-Diamino-6-Nitrotoluene

Chemical Shift (ppm)Assignment
~150Aromatic C-NO₂
~145Aromatic C-NH₂
~120Aromatic C-H
~110Aromatic C-CH₃
~15Methyl (-CH₃)

Experimental Protocols

Synthesis of this compound

A highly selective one-step synthesis of this compound from 2,4,6-trinitrotoluene (TNT) has been reported.[2][3] This method involves the selective reduction of the two ortho-nitro groups of TNT.

Materials:

  • 2,4,6-Trinitrotoluene (TNT)

  • Hydrazine hydrate (HH)

  • Ferric chloride (FeCl₃) or Ferrous chloride (FeCl₂)

  • Activated charcoal

  • Methanol

Procedure:

  • A solution of TNT in methanol is prepared.

  • A catalytic amount of FeCl₃ (or FeCl₂) and activated charcoal are added to the solution.

  • Hydrazine hydrate is added dropwise to the mixture while maintaining the temperature at a specific range (e.g., 5-10°C).

  • The reaction is stirred for a specified period at controlled temperatures to ensure the selective reduction of the two ortho-nitro groups.

  • Upon completion, the reaction mixture is filtered to remove the catalyst.

  • The solvent is evaporated, and the crude product is purified, for example, by recrystallization.

For a detailed protocol, refer to the original publication: Vorob'ev, S. S., et al. "HIGHLY SELECTIVE ONE-STEP SYNTHESIS OF 2-AMINO-4,6-DINITROTOLUENE AND this compound FROM 2,4,6-TRINITROTOLUENE." Synthetic Communications, vol. 31, no. 17, 2001, pp. 2557-2561.[2]

General Spectroscopic Analysis Protocol

The following is a general workflow for the spectroscopic characterization of the synthesized this compound.

  • Sample Preparation: A small amount of the purified product is dissolved in an appropriate solvent (e.g., deuterated chloroform or DMSO for NMR, methanol for MS). For IR spectroscopy, a KBr pellet or a thin film can be prepared.

  • Mass Spectrometry (MS): The sample is introduced into a mass spectrometer (e.g., a GC-MS system) to determine the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: The IR spectrum is recorded using an FTIR spectrometer to identify the functional groups present in the molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are acquired on an NMR spectrometer to determine the chemical environment of the hydrogen and carbon atoms, respectively, which helps in confirming the structure of the compound.

Visualizations

The following diagrams illustrate the synthesis and analytical workflow for this compound.

Synthesis_of_2_6_diamino_4_nitrotoluene TNT 2,4,6-Trinitrotoluene (TNT) Reaction Selective Reduction TNT->Reaction Reagents Hydrazine Hydrate FeCl3, Charcoal Methanol Reagents->Reaction Product This compound Reaction->Product

Caption: Synthesis of this compound from TNT.

Analytical_Workflow Start Synthesized Product Purification Purification (e.g., Recrystallization) Start->Purification MS Mass Spectrometry (MS) Purification->MS IR Infrared (IR) Spectroscopy Purification->IR NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR Data Spectroscopic Data Analysis MS->Data IR->Data NMR->Data Structure Structure Confirmation Data->Structure

Caption: Analytical workflow for this compound.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2,6-diamino-4-nitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the nuclear magnetic resonance (NMR) spectra of 2,6-diamino-4-nitrotoluene, a key chemical intermediate in various synthetic processes. A comprehensive understanding of its spectral characteristics is crucial for reaction monitoring, quality control, and structural elucidation in research and development settings. Due to the limited availability of public experimental spectral data for this specific isomer, this guide presents predicted ¹H and ¹³C NMR data, offering a robust framework for spectral interpretation.

Molecular Structure and NMR-Active Nuclei

This compound possesses a unique substitution pattern on the toluene backbone that dictates its spectral features. The molecule has several NMR-active nuclei: protons (¹H) and carbon-13 (¹³C), which are fundamental for structural analysis. The chemical environment of each nucleus is distinct, leading to a characteristic set of signals in the respective NMR spectra.

Caption: Molecular structure of this compound.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of this compound is anticipated to exhibit distinct signals for the aromatic protons, the amino protons, and the methyl protons. The chemical shifts are influenced by the electron-donating amino groups and the electron-withdrawing nitro group.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
CH₃~2.1Singlet3H
NH₂~4.5 - 5.5Broad Singlet4H
Ar-H (H3, H5)~7.0Singlet2H

Note: Predicted data is based on computational models and may vary from experimental values. The chemical shift of the NH₂ protons is highly dependent on solvent and concentration.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides insight into the carbon framework of the molecule. The chemical shifts of the aromatic carbons are significantly affected by the nature and position of the substituents.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
CH₃~17
C1~115
C2, C6~148
C3, C5~125
C4~138

Note: Predicted data is based on computational models and may vary from experimental values.

Experimental Protocols

Obtaining high-quality NMR spectra is paramount for accurate structural analysis. The following provides a general methodology for the acquisition of ¹H and ¹³C NMR spectra for aromatic amines like this compound.

Sample Preparation
  • Sample Purity: Ensure the sample of this compound is of high purity to avoid interference from impurities in the spectra.

  • Solvent Selection: A deuterated solvent that readily dissolves the analyte is crucial. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for polar aromatic amines as it can also facilitate the observation of exchangeable protons like those of the amino groups. Deuterated chloroform (CDCl₃) can also be used.

  • Concentration: For ¹H NMR, a concentration of 5-10 mg of the compound in 0.6-0.7 mL of deuterated solvent is typically sufficient. For the less sensitive ¹³C NMR, a more concentrated sample of 20-50 mg in the same volume of solvent is recommended.

  • Sample Filtration: To ensure a homogeneous magnetic field and sharp signals, the prepared solution should be filtered through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

NMR Data Acquisition
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • ¹H NMR Parameters:

    • Pulse Sequence: A standard single-pulse experiment.

    • Acquisition Time: Typically 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8 to 16 scans are usually adequate for a sample of this concentration.

    • Referencing: The chemical shifts are referenced to the residual solvent peak (e.g., DMSO at δ 2.50 ppm) or an internal standard like tetramethylsilane (TMS) at δ 0.00 ppm.

  • ¹³C NMR Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to single lines for each unique carbon.

    • Acquisition Time: Approximately 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

    • Referencing: The chemical shifts are referenced to the solvent peak (e.g., DMSO-d₆ at δ 39.52 ppm).

Spectral Interpretation and Logical Relationships

The interpretation of the NMR spectra relies on understanding the electronic effects of the substituents on the aromatic ring.

Spectral_Interpretation_Workflow cluster_structure Molecular Structure cluster_substituent_effects Substituent Electronic Effects cluster_nmr_spectra NMR Spectra cluster_interpretation Spectral Interpretation Structure This compound NO2 Nitro Group (Electron Withdrawing) Structure->NO2 NH2 Amino Groups (Electron Donating) H_NMR ¹H NMR Spectrum NH2->H_NMR Shielding C_NMR ¹³C NMR Spectrum NH2->C_NMR Shielding NO2->H_NMR Deshielding NO2->C_NMR Deshielding H_Shifts Proton Chemical Shifts - Aromatic protons deshielded - Amino protons variable - Methyl protons shielded H_NMR->H_Shifts Multiplicity Signal Multiplicity - Singlets expected due to symmetry H_NMR->Multiplicity C_Shifts Carbon Chemical Shifts - Carbons attached to NH₂ shielded - Carbon attached to NO₂ deshielded C_NMR->C_Shifts

Caption: Logical workflow for the interpretation of NMR spectra of this compound.

The two amino groups are strong electron-donating groups, which increase the electron density at the ortho and para positions. Conversely, the nitro group is a strong electron-withdrawing group, which decreases the electron density at these positions. In this compound, the two amino groups at positions 2 and 6 will significantly shield the aromatic ring, while the nitro group at position 4 will deshield it. The symmetry of the molecule is expected to result in a simplified ¹H NMR spectrum, with the two aromatic protons (H3 and H5) being chemically equivalent and appearing as a single signal. Similarly, the two amino groups and their respective protons are equivalent. The methyl group protons will appear as a singlet.

This technical guide serves as a foundational resource for the analysis of this compound using ¹H and ¹³C NMR spectroscopy. While predicted data offers valuable guidance, experimental verification is recommended for precise characterization.

An In-depth Technical Guide on the Thermal Stability and Decomposition of 2,6-Diamino-4-nitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the thermal stability and decomposition of 2,6-diamino-4-nitrotoluene is limited in publicly available literature. This guide provides a comprehensive overview based on available information for this compound and data from closely related nitroaromatic compounds. The experimental protocols and decomposition pathways should be considered as representative examples for this class of materials.

Introduction

This compound is a nitroaromatic compound that is notably a transformation and degradation product of the widely used explosive, 2,4,6-trinitrotoluene (TNT). Understanding the thermal stability and decomposition characteristics of such compounds is of paramount importance for safety in handling, storage, and for predicting their environmental fate. The presence of both amino and nitro groups on the toluene backbone suggests a complex thermal behavior, potentially involving intramolecular and intermolecular reactions leading to the formation of various gaseous and condensed-phase products. This guide synthesizes the available information and provides a framework for the experimental investigation of its thermal properties.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior and for designing appropriate experimental and handling procedures.

PropertyValueReference
Molecular Formula C₇H₉N₃O₂[1][2]
Molecular Weight 167.17 g/mol [3]
Appearance Solid (predicted)
Melting Point Not available
Boiling Point Not available
Density Not available
CAS Number 59229-75-3[1]

Thermal Stability and Decomposition Analysis

Expected Thermal Decomposition Behavior

The thermal decomposition of nitroaromatic compounds containing amino groups often proceeds through complex, multi-step pathways. The initial steps may involve:

  • Intramolecular Hydrogen Transfer: The presence of ortho-amino groups can facilitate hydrogen transfer to the nitro group, leading to the formation of aci-nitro intermediates and subsequent elimination of water.

  • Nitro Group Decomposition: The C-NO₂ bond can undergo homolytic cleavage to release NO₂, a common initial step in the decomposition of many explosives.

  • Condensation Reactions: Amino groups can react with other molecules or decomposition intermediates, leading to the formation of larger, polymeric structures.

The overall decomposition is expected to be a vigorous exothermic process, releasing significant energy.

Experimental Protocols for Thermal Analysis

To rigorously characterize the thermal stability and decomposition kinetics of this compound, a combination of thermoanalytical techniques is recommended. The following are generalized experimental protocols based on best practices for analyzing energetic materials.

Thermogravimetric Analysis (TGA)

Objective: To determine the mass loss of the sample as a function of temperature, identifying the onset of decomposition and the number of decomposition stages.

Methodology:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: A small sample (1-5 mg) is accurately weighed into an inert sample pan (e.g., alumina or platinum).

  • Atmosphere: The experiment is typically conducted under an inert atmosphere (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative side reactions.

  • Heating Program: The sample is heated at a constant rate (e.g., 5, 10, 15, and 20 °C/min) over a temperature range that encompasses the entire decomposition process (e.g., from ambient to 500 °C).

  • Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (T_onset), the peak decomposition temperature (T_peak) from the derivative thermogravimetric (DTG) curve, and the residual mass. Kinetic parameters such as activation energy (Eₐ) and the pre-exponential factor (A) can be calculated using model-free (e.g., Flynn-Wall-Ozawa, Kissinger-Akahira-Sunose) or model-fitting methods from data obtained at multiple heating rates.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with the thermal transitions of the sample as a function of temperature, identifying melting points, phase transitions, and the exothermic decomposition.

Methodology:

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: A small sample (0.5-2 mg) is hermetically sealed in a high-pressure crucible (e.g., gold-plated stainless steel) to contain any evolved gases and prevent evaporation.

  • Atmosphere: An inert atmosphere is maintained within the DSC cell.

  • Heating Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a relevant temperature range.

  • Data Analysis: The DSC curve (heat flow vs. temperature) is analyzed to determine the onset temperature of the exothermic decomposition, the peak exotherm temperature, and the enthalpy of decomposition (ΔH_d).

Visualizations

Predicted Decomposition Pathway

The following diagram illustrates a plausible initial decomposition pathway for this compound, based on known mechanisms for similar nitroaromatic compounds. This is a hypothetical pathway and requires experimental validation.

Predicted Initial Decomposition Pathway of this compound A This compound B Intramolecular H-Transfer A->B Heat F C-NO₂ Bond Homolysis A->F Heat C Aci-nitro Intermediate B->C D H₂O Elimination C->D E Anthranil Derivative D->E H Further Decomposition (Polymerization, Fragmentation) E->H G Aminotolyl Radical + NO₂ F->G G->H

Caption: Predicted initial decomposition pathways for this compound.

Experimental Workflow for Thermal Analysis

The logical flow of experiments to characterize the thermal stability of this compound is depicted in the following workflow diagram.

Experimental Workflow for Thermal Analysis cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Data Analysis cluster_3 Decomposition Product Analysis (Optional) Sample This compound Sample TGA Thermogravimetric Analysis (TGA) (Multiple Heating Rates) Sample->TGA DSC Differential Scanning Calorimetry (DSC) Sample->DSC TGA_Data Mass Loss vs. Temperature DTG Curve TGA->TGA_Data TGA_MS TGA coupled with Mass Spectrometry (TGA-MS) TGA->TGA_MS DSC_Data Heat Flow vs. Temperature DSC->DSC_Data Kinetics Kinetic Analysis (Eₐ, A, Reaction Model) TGA_Data->Kinetics Enthalpy Decomposition Enthalpy (ΔH_d) DSC_Data->Enthalpy Product_ID Identification of Evolved Gases TGA_MS->Product_ID

Caption: Workflow for the thermal analysis of this compound.

Conclusion

While specific experimental data on the thermal stability and decomposition of this compound is scarce, this guide provides a comprehensive framework for its investigation. Based on the behavior of analogous nitroaromatic compounds, it is anticipated to undergo a complex and energetic decomposition. The provided experimental protocols for TGA and DSC offer a starting point for researchers to thoroughly characterize its thermal properties. Further studies, including kinetic analysis and identification of decomposition products, are essential for a complete understanding of its thermal hazard and to ensure its safe handling and management.

References

2,6-Diamino-4-nitrotoluene: A Technical Guide to a Persistent TNT Degradation Byproduct

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Trinitrotoluene (TNT) has been a widely used explosive for military and industrial applications. Its extensive use has led to significant environmental contamination of soil and groundwater at manufacturing plants, military training ranges, and conflict zones. The biodegradation of TNT is a complex process involving multiple transformation products, one of which is 2,6-Diamino-4-nitrotoluene (2,6-DANT). This technical guide provides an in-depth overview of 2,6-DANT, focusing on its formation, environmental fate, toxicological profile, and the analytical and experimental methodologies used for its study. Understanding the properties and behavior of this persistent byproduct is crucial for developing effective bioremediation strategies and assessing the toxicological risks associated with TNT-contaminated sites.

Formation of this compound

2,6-DANT is an intermediate metabolite formed during the microbial degradation of TNT under both anaerobic and aerobic conditions. The formation typically proceeds through the sequential reduction of the nitro groups on the TNT molecule.

Under anaerobic conditions, the degradation of TNT is initiated by the reduction of one nitro group to an amino group, forming aminodinitrotoluenes (ADNTs), such as 2-amino-4,6-dinitrotoluene (2-ADNT) and 4-amino-2,6-dinitrotoluene (4-ADNT). Further reduction of a second nitro group on these intermediates leads to the formation of diaminonitrotoluenes (DANTs), including 2,6-DANT and its isomer 2,4-diamino-6-nitrotoluene (2,4-DANT)[1][2][3]. These reactions are often carried out by a variety of anaerobic bacteria, including species of Clostridium and Desulfovibrio[4].

In aerobic environments, the degradation of TNT can also lead to the formation of 2,6-DANT, although the initial steps may differ and often involve mono- and di-oxygenases. However, complete mineralization of TNT under aerobic conditions is often slow, leading to the accumulation of intermediates like 2,6-DANT.

Environmental Fate and Persistence

This compound is considered a persistent environmental contaminant. Its chemical structure, with both amino and nitro functional groups, contributes to its relative stability in the environment. While it is a product of biodegradation, its own degradation proceeds slowly.

Studies have shown that while its isomer, 2,4-DANT, can be further transformed by some microorganisms, 2,6-DANT often persists in the environment[5]. This persistence is a significant concern for the long-term remediation of TNT-contaminated sites. The environmental fate of 2,6-DANT is influenced by various factors, including soil composition, pH, temperature, and the presence of specific microbial communities.

Data Presentation

Physicochemical Properties of this compound
PropertyValueSource
Molecular Formula C₇H₉N₃O₂PubChem CID 91671[6]
Molecular Weight 167.17 g/mol PubChem CID 91671[6]
Predicted XlogP 0.8PubChemLite[7]
Physical Description Solid (Predicted)
Toxicological Data

Direct quantitative toxicological data for 2,6-DANT is limited. However, studies on related compounds provide an indication of its potential toxicity. It has been described as having a weak toxic potential compared to its parent compound, TNT[8][9].

CompoundTest OrganismEndpointValueSource
This compound -Acute ToxicityWeak toxic potential observed[8][9]
2-Amino-4,6-dinitrotoluene RatOral LD501167 mg/kg[10]
2-Amino-4,6-dinitrotoluene RatOral NOAEL (60-day)3 mg/kg/day[10]
2,4-Diaminotoluene Rat, MouseCarcinogenicitySufficient evidence of carcinogenicity[11]

Note: LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population. NOAEL (No-Observed-Adverse-Effect Level) is the highest tested dose of a substance at which no adverse effect is found.

Mandatory Visualization

Proposed Metabolic Pathway of TNT to 2,6-DANT

TNT_Degradation TNT 2,4,6-Trinitrotoluene (TNT) ADNTs Aminodinitrotoluenes (2-ADNT & 4-ADNT) TNT->ADNTs Nitroreductase DANTs This compound (2,6-DANT) ADNTs->DANTs Nitroreductase TAT 2,4,6-Triaminotoluene (TAT) DANTs->TAT Nitroreductase

Caption: Anaerobic degradation pathway of TNT to 2,6-DANT.

Proposed Genotoxic Mechanism of Nitroaromatic Compounds

Genotoxicity_Pathway cluster_cell Mammalian Cell NAC Nitroaromatic Compound (e.g., 2,6-DANT) Nitroso Nitroso Intermediate NAC->Nitroso Nitroreductase (Metabolic Activation) Hydroxylamine Hydroxylamine Intermediate Nitroso->Hydroxylamine Reduction DNA_Adduct DNA Adducts Hydroxylamine->DNA_Adduct Electrophilic Attack on DNA DNA_Damage DNA Damage & Mutations DNA_Adduct->DNA_Damage

Caption: Proposed pathway for genotoxicity of nitroaromatics.

Experimental Workflow for 2,6-DANT Analysis in Soil

Analysis_Workflow Sample Soil Sample Collection Extraction Solvent Extraction (e.g., Acetonitrile) Sample->Extraction Filtration Filtration & Cleanup Extraction->Filtration Analysis Instrumental Analysis (HPLC or GC-MS) Filtration->Analysis Quantification Quantification Analysis->Quantification

Caption: Workflow for analyzing 2,6-DANT in soil samples.

Experimental Protocols

Protocol 1: Quantification of 2,6-DANT in Soil by HPLC

This protocol is adapted from EPA Method 8330A for the analysis of nitroaromatics and nitramines by HPLC[8].

1. Sample Preparation and Extraction: 1.1. Weigh approximately 2 grams of the soil sample into a vial. 1.2. Add 10 mL of acetonitrile to the vial. 1.3. Place the vial in an ultrasonic bath and extract for 18 hours. 1.4. Allow the soil to settle. 1.5. Transfer a portion of the acetonitrile extract to a syringe fitted with a 0.45 µm filter. 1.6. Filter the extract into a clean vial for HPLC analysis.

2. HPLC Conditions: 2.1. Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). 2.2. Mobile Phase: Isocratic mixture of methanol and water (e.g., 50:50 v/v). 2.3. Flow Rate: 1.0 mL/min. 2.4. Injection Volume: 100 µL. 2.5. Detector: UV detector at 254 nm. 2.6. Run Time: Approximately 30 minutes.

3. Quantification: 3.1. Prepare a series of calibration standards of 2,6-DANT in acetonitrile. 3.2. Inject the standards to generate a calibration curve. 3.3. Inject the sample extract and determine the concentration of 2,6-DANT by comparing its peak area to the calibration curve.

Protocol 2: Ames Test for Mutagenicity of 2,6-DANT

This protocol is a general guideline for the Ames test, a bacterial reverse mutation assay, adapted from standard protocols[2][12].

1. Materials: 1.1. Salmonella typhimurium tester strains (e.g., TA98, TA100) which are histidine auxotrophs. 1.2. S9 fraction from rat liver for metabolic activation. 1.3. Minimal glucose agar plates. 1.4. Top agar containing a trace of histidine and biotin. 1.5. Test compound (2,6-DANT) dissolved in a suitable solvent (e.g., DMSO). 1.6. Positive and negative controls.

2. Procedure (with and without S9 activation): 2.1. To a sterile tube, add 0.1 mL of the Salmonella tester strain culture, 0.1 mL of the test compound solution at various concentrations, and either 0.5 mL of S9 mix or 0.5 mL of phosphate buffer. 2.2. Pre-incubate the mixture at 37°C for 20 minutes. 2.3. Add 2 mL of molten top agar to the tube, vortex briefly, and pour the contents onto a minimal glucose agar plate. 2.4. Allow the top agar to solidify. 2.5. Incubate the plates in the dark at 37°C for 48-72 hours.

3. Data Analysis: 3.1. Count the number of revertant colonies on each plate. 3.2. A positive response is indicated by a dose-dependent increase in the number of revertant colonies that is at least twice the background (negative control) count.

Protocol 3: Mammalian Cell Cytotoxicity Assay (MTT Assay)

This protocol describes a colorimetric assay to assess the cytotoxicity of 2,6-DANT on a mammalian cell line[13][14].

1. Cell Culture and Treatment: 1.1. Seed a mammalian cell line (e.g., HepG2, CHO) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment. 1.2. Prepare serial dilutions of 2,6-DANT in the cell culture medium. 1.3. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of 2,6-DANT. Include untreated control wells. 1.4. Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.

2. MTT Assay: 2.1. After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well. 2.2. Incubate the plate for an additional 4 hours at 37°C. 2.3. Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals. 2.4. Mix gently by pipetting up and down.

3. Data Measurement and Analysis: 3.1. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. 3.2. Calculate the percentage of cell viability for each concentration relative to the untreated control. 3.3. Plot the cell viability against the concentration of 2,6-DANT to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Conclusion

This compound is a significant and persistent byproduct of TNT degradation. Its formation in both aerobic and anaerobic environments, coupled with its recalcitrance to further microbial breakdown, poses a long-term challenge for the remediation of contaminated sites. While its acute toxicity appears to be lower than that of TNT, the potential for genotoxicity, as suggested by the mechanisms of related nitroaromatic compounds, warrants further investigation. The experimental protocols provided in this guide offer a starting point for researchers to quantify 2,6-DANT in environmental matrices and to assess its toxicological properties. A deeper understanding of its environmental behavior and biological effects is essential for developing effective risk assessment and management strategies for TNT-contaminated environments. Further research is needed to elucidate the specific enzymatic pathways involved in its degradation and the precise molecular mechanisms of its toxicity.

References

An In-depth Technical Guide to the Safe Handling of 2,6-Diamino-4-nitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety data and handling precautions for 2,6-diamino-4-nitrotoluene, a chemical intermediate with potential applications in research and development. Due to its chemical structure, this compound requires careful handling to mitigate potential health and environmental risks. This document summarizes key quantitative data, outlines safe handling protocols, and provides visual aids to facilitate a thorough understanding of the associated hazards.

Safety Data Summary

The following tables summarize the known physical, chemical, and toxicological properties of this compound and related isomers. It is crucial to note that comprehensive toxicological data for this compound is limited, and data from structurally similar compounds are included for a conservative risk assessment.

Physical and Chemical Properties

PropertyValueSource
Molecular FormulaC7H9N3O2[1][2]
Molecular Weight167.17 g/mol [2]
Melting Point126 - 129 °F / 52 - 54 °C[3]
Boiling Point460 °F / 238 °C[3]
Density1.392 g/cm3 (at 77 °F / 25 °C)[3]

Toxicological Data

EndpointValueSpeciesRouteSource
Acute Oral LD50 (2-Amino-4,6-dinitrotoluene)1394-2240 mg/kgRatOral[4]
Acute Oral LD50 (2-Amino-4,6-dinitrotoluene)1522-1722 mg/kgMouseOral[4]
Acute Oral LD50 (4-Amino-2,6-dinitrotoluene)959-1360 mg/kgRatOral[4]
Acute Oral LD50 (4-Amino-2,6-dinitrotoluene)1342-1495 mg/kgMouseOral[4]
NOAEL (Dinitrotoluenes)2.68 mg/kgRatOral (Chronic)[5]
LOAEL (Dinitrotoluenes)13.31 mg/kgRatOral (Chronic)[5]

NOAEL: No Observed Adverse Effect Level LOAEL: Lowest Observed Adverse Effect Level

Hazard Identification and Handling Precautions

GHS Hazard Statements: Based on data for related compounds, this compound should be treated as a hazardous substance. The following GHS hazard statements are likely applicable:

  • H301 + H311 + H331: Toxic if swallowed, in contact with skin or if inhaled.[3]

  • H373: May cause damage to organs through prolonged or repeated exposure.[3]

  • H411: Toxic to aquatic life with long lasting effects.[3]

Precautionary Statements:

  • P260: Do not breathe dust.[3]

  • P264: Wash skin thoroughly after handling.[3][6]

  • P270: Do not eat, drink or smoke when using this product.[3]

  • P271: Use only outdoors or in a well-ventilated area.[3]

  • P273: Avoid release to the environment.[3]

  • P280: Wear protective gloves/ protective clothing.[3][6]

Experimental Protocols: Safe Handling Workflow

The following workflow outlines the essential steps for safely handling this compound in a laboratory setting. Adherence to these protocols is critical to minimize exposure and ensure a safe working environment.

Safe Handling Workflow for this compound cluster_0 Preparation cluster_1 Handling cluster_2 Post-Handling cluster_3 Waste Disposal A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) (Gloves, Lab Coat, Eye Protection) A->B C Work in a well-ventilated area or fume hood B->C Proceed to handling D Weigh and handle solid material carefully to avoid dust generation C->D E Use appropriate tools (spatula, etc.) D->E F Clean work area thoroughly E->F After use G Decontaminate tools and equipment F->G H Wash hands and exposed skin G->H I Collect waste in a designated, labeled container H->I After cleaning J Dispose of waste according to institutional and local regulations I->J Hazard Relationships of this compound cluster_0 Routes of Exposure cluster_1 Potential Health Effects cluster_2 Environmental Hazards This compound This compound Inhalation (Dust) Inhalation (Dust) This compound->Inhalation (Dust) Dermal Contact Dermal Contact This compound->Dermal Contact Ingestion Ingestion This compound->Ingestion Toxic to Aquatic Life Toxic to Aquatic Life This compound->Toxic to Aquatic Life Acute Toxicity Acute Toxicity Inhalation (Dust)->Acute Toxicity Organ Damage (Prolonged Exposure) Organ Damage (Prolonged Exposure) Inhalation (Dust)->Organ Damage (Prolonged Exposure) Dermal Contact->Acute Toxicity Dermal Contact->Organ Damage (Prolonged Exposure) Ingestion->Acute Toxicity Ingestion->Organ Damage (Prolonged Exposure) Suspected Genetic Defects Suspected Genetic Defects Ingestion->Suspected Genetic Defects

References

Theoretical Properties and Synthetic Pathways of 2,6-diamino-4-nitrotoluene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical properties, synthesis, and known biological profile of 2,6-diamino-4-nitrotoluene. The information is intended to serve as a foundational resource for researchers and professionals involved in drug development and related scientific fields.

Core Theoretical Properties

While specific theoretical studies on this compound are limited in publicly accessible literature, valuable insights can be drawn from computational analyses of its isomers and related nitrotoluene compounds. Density Functional Theory (DFT) calculations are commonly employed to predict molecular structure, electronic properties, and reactivity. The following table summarizes key computed properties for this compound and provides comparative data for its isomer, 2,4-diamino-6-nitrotoluene, to offer a predictive context.

PropertyThis compound2,4-diamino-6-nitrotoluene
Molecular Formula C₇H₉N₃O₂C₇H₉N₃O₂
Molecular Weight ( g/mol ) 167.17167.17
Monoisotopic Mass (Da) 167.06947167.069476538[1]
Predicted XlogP 0.80.6
Predicted Collision Cross Section ([M+H]⁺, Ų) 130.3Not Available
Predicted Collision Cross Section ([M-H]⁻, Ų) 134.0Not Available

Synthesis of this compound

A highly selective, one-step synthesis method has been developed for the production of this compound from 2,4,6-trinitrotoluene (TNT).[2] This method offers a significant advantage over previous multi-step approaches by selectively reducing the ortho-nitro groups of TNT.

Experimental Protocol: One-Step Synthesis from TNT[2]

Materials:

  • 2,4,6-trinitrotoluene (TNT)

  • Methanol

  • Iron(III) chloride hexahydrate (FeCl₃·6H₂O)

  • Activated Charcoal

  • Hydrazine hydrate (HH)

  • Nitrogen or Argon gas

  • Standard laboratory glassware and stirring apparatus

Procedure:

  • A mixture of 60.0 g (264 mmol) of TNT, 1.92 g (7.1 mmol) of FeCl₃·6H₂O, and 32 g of activated charcoal is prepared in 500 mL of methanol in a reaction vessel under an inert atmosphere (nitrogen or argon).

  • A solution of 50 mL (1000 mmol) of hydrazine hydrate in 150 mL of methanol is added dropwise to the stirred TNT mixture over a period of 3 to 4.5 hours. The temperature is maintained at 5–10°C during this addition.

  • After the addition is complete, the reaction mixture is stirred for an additional 2.5 hours at 15°C, followed by 5 hours at 20–22°C.

  • The temperature is then gradually raised to 50°C over 1.5 hours, and stirring is continued for an additional hour at this temperature.

  • Upon completion of the reaction, the mixture is filtered to remove the catalyst and charcoal.

  • The solvent is removed from the filtrate under reduced pressure to yield the crude product, this compound.

  • Further purification can be achieved through recrystallization or column chromatography as needed.

Synthesis_of_2_6_diamino_4_nitrotoluene TNT 2,4,6-Trinitrotoluene (TNT) Product This compound TNT->Product Selective Reduction (5-50°C) Reagents Hydrazine Hydrate FeCl₃, Charcoal Methanol Reagents->TNT

Synthetic pathway for this compound.

Biological Activity and Toxicological Profile

The biological activity of this compound has not been extensively studied. However, available toxicological data provides some initial insights into its potential effects. It is important to consider the toxicological profiles of its isomers and related dinitrotoluene compounds to build a more complete picture, as isomers can exhibit significantly different biological activities.[3][4]

A study comparing the toxicity of various 2,4,6-TNT transformation products found that this compound exhibited a weak toxic potential.[5] In another study focusing on the bioconversion of diaminonitrotoluene isomers, this compound was found to be persistent and was not significantly degraded by Pseudomonas fluorescens under the tested aerobic and anoxic conditions, in contrast to its isomer 2,4-diamino-6-nitrotoluene which was transformed into a novel metabolite.[6]

The following table summarizes the known toxicological information for this compound and related compounds.

CompoundOrganism/SystemObserved EffectReference
This compound Ecotoxicological bioassays (algae, daphnids, luminescence, cell growth)Weak toxic potential[5]
This compound Pseudomonas fluorescensPersistent, not readily metabolized[6]
Isomers of Dinitrotoluene (general) RatsCyanosis and anemia[7]
2,6-Dinitrotoluene RatsHepatocellular lesions, increased splenic mass[7]
2,4-Dinitrotoluene RatsDecreased testes mass, degenerative histopathological changes, neurotoxic effects[7]

Signaling Pathways and Metabolic Fate

Currently, there is no specific information available in the scientific literature detailing the signaling pathways modulated by this compound. Given its limited metabolism in the studied bacterial system, it is plausible that it may also exhibit metabolic stability in higher organisms, though further research is required to confirm this. The persistence of this compound suggests that it may not readily interact with metabolic pathways that transform other nitrotoluene derivatives.

The logical workflow for investigating the metabolic fate of this compound would involve in vitro studies with liver microsomes and hepatocytes, followed by in vivo studies in animal models to identify potential metabolites and excretion pathways.

Metabolic_Fate_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Studies microsomes Liver Microsomes metabolite_id Metabolite Identification (Urine, Feces, Bile) microsomes->metabolite_id hepatocytes Hepatocytes hepatocytes->metabolite_id animal_models Animal Models animal_models->metabolite_id compound This compound compound->microsomes Phase I/II Metabolism compound->hepatocytes Cellular Uptake & Metabolism compound->animal_models Administration

Proposed workflow for elucidating metabolic fate.

Conclusion and Future Directions

This compound is a readily synthesizable compound with a noted persistence in at least one biological system and a reported weak toxic potential. The lack of comprehensive data on its biological activities and mechanism of action presents a significant knowledge gap. For drug development professionals, the metabolic stability of this compound could be of interest, though its toxicological profile needs to be more thoroughly investigated.

Future research should prioritize:

  • Comprehensive Toxicological Evaluation: In-depth acute and chronic toxicity studies in relevant animal models are necessary to establish a complete safety profile.

  • Metabolic Studies: A thorough investigation of its metabolic fate in mammalian systems to identify any potential metabolites and understand its pharmacokinetic properties.

  • Mechanism of Action Studies: Cellular and molecular studies to determine if this compound interacts with any specific signaling pathways or molecular targets.

  • Comparative Isomer Studies: Direct comparative studies with its isomers would provide valuable structure-activity relationship data.

This foundational data is crucial for determining whether this compound or its derivatives hold any potential for therapeutic applications or pose any significant environmental or health risks.

References

The Synthesis of 2,6-diamino-4-nitrotoluene: A Historical and Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2,6-diamino-4-nitrotoluene, a significant derivative of toluene, has a history intertwined with the development of nitroaromatic chemistry. Initially explored in the context of dye and explosive manufacturing byproducts, its synthesis has evolved from multi-step, often hazardous procedures to more streamlined and selective methods. This guide provides an in-depth overview of the discovery and historical evolution of this compound synthesis, presenting key experimental protocols, quantitative data, and logical diagrams to illuminate the advancements in its preparation. The transition from early reduction methods of dinitrotoluenes to modern, selective single-step syntheses from 2,4,6-trinitrotoluene (TNT) highlights the progress in catalytic systems and reaction control in organic chemistry.

Historical Overview

The history of this compound is closely linked to the chemistry of its precursor, 2,4,6-trinitrotoluene (TNT). TNT was first synthesized in 1863 by the German chemist Julius Wilbrand and was initially used as a yellow dye.[1] Its explosive properties were not recognized until 1891.[1] The extensive production of TNT during the 20th century led to research into its derivatives and byproducts.

While a definitive "discovery" of this compound is not clearly documented in readily available literature, a key early publication detailing its synthesis appeared in 1976 in the Journal of Chemical & Engineering Data by Michael E. Sitzmann.[2] This publication suggests that the compound was of research interest at that time, likely in connection to the study of TNT-related compounds and their potential applications or as a reference standard for biodegradation studies of TNT.[2]

Historically, the synthesis of diaminonitrotoluenes involved multi-step processes. An early approach to a related isomer, 2,4-diaminotoluene, involved the reduction of 2,4-dinitrotoluene. Commercial samples of 2,4-diaminotoluene often contained the 2,6-isomer as an impurity, indicating that the reduction of dinitrotoluene mixtures was a common industrial practice.

More recent advancements have focused on developing highly selective and efficient syntheses of this compound, particularly from readily available TNT. These modern methods offer significant improvements in terms of yield, selectivity, and operational simplicity compared to older, multi-step routes.

Synthesis Methodologies: A Chronological Perspective

The synthesis of this compound has progressed from non-selective reductions of dinitrotoluene mixtures to highly specific methods targeting the desired isomer.

Early Methods: Reduction of Dinitrotoluenes

Early approaches to producing diaminotoluenes involved the chemical reduction of dinitrotoluene isomers. While not specific to the 4-nitro isomer, these methods laid the groundwork for later developments.

Experimental Protocol: Catalytic Hydrogenation of a Dinitrotoluene Mixture

A process for the manufacture of 2,4- and 2,6-diaminotoluenes from a mixture of the corresponding dinitrotoluenes involves catalytic hydrogenation.

  • Reaction: A molten mixture of 2,4- and 2,6-dinitrotoluene is subjected to catalytic hydrogenation in the presence of water.

  • Catalyst: The catalyst can be nickel, platinum, palladium, ruthenium, or rhodium.

  • Post-reaction: Following hydrogenation, hydrochloric acid is added to form the diaminotoluene monohydrochlorides.

  • Separation: 2,6-diaminotoluene monohydrochloride is then crystallized and filtered from the 2,4-diaminotoluene monohydrochloride. The free amine can be liberated by the addition of an alkali.

The Sitzmann Synthesis (1976)
Modern Advancements: Selective Synthesis from TNT

More contemporary research has focused on the selective reduction of 2,4,6-trinitrotoluene (TNT) to yield this compound directly. This approach is highly advantageous due to the availability of TNT as a starting material.

Experimental Protocol: One-Step Synthesis from TNT

A highly selective one-step synthesis has been developed for the reduction of the ortho-nitro groups in TNT.[2]

  • Reactants: 2,4,6-trinitrotoluene (TNT), hydrazine hydrate.

  • Catalyst System: Ferric chloride (FeCl₃) and charcoal.

  • Solvent: Methanol.

  • Procedure:

    • A mixture of TNT, FeCl₃·6H₂O, and charcoal in methanol is prepared.

    • A solution of hydrazine hydrate in methanol is added to the system over a period of 3-4.5 hours at a temperature of 5-10°C.

    • The reaction mixture is then stirred for 2.5 hours at 15°C and for an additional 5 hours at 20-22°C.

    • The temperature is gradually raised to 50°C over 1.5 hours, and stirring is continued for 1 hour.

This method allows for the selective reduction of the two ortho-nitro groups of TNT, yielding this compound.[2]

Quantitative Data

The following table summarizes key quantitative data from the described synthesis methods.

ParameterCatalytic Hydrogenation of Dinitrotoluene MixtureOne-Step Synthesis from TNT
Starting Material Mixture of 2,4- and 2,6-dinitrotoluene2,4,6-trinitrotoluene (TNT)
Primary Reagent Hydrogen gasHydrazine hydrate
Catalyst Ni, Pt, Pd, Ru, or RhFeCl₃ and Charcoal
Solvent Water (present during hydrogenation)Methanol
Temperature Molten state of dinitrotoluene5-50°C (stepwise increase)
Key Outcome Separation of 2,4- and 2,6-diaminotolueneSelective synthesis of this compound

Diagrams

General Synthesis Pathway from Toluene

Synthesis_Pathway Toluene Toluene TNT 2,4,6-Trinitrotoluene (TNT) Toluene->TNT Nitration DNT_mixture Dinitrotoluene Mixture (2,4- and 2,6-isomers) Toluene->DNT_mixture Nitration Target This compound TNT->Target Selective Reduction (e.g., Hydrazine Hydrate, FeCl3) DNT_mixture->Target Reduction & Separation (Historical approach)

Caption: General synthetic routes to this compound starting from toluene.

Experimental Workflow for One-Step Synthesis from TNT

One_Step_Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup A Mix TNT, FeCl3·6H2O, and charcoal in methanol B Add hydrazine hydrate solution (3-4.5 h, 5-10°C) A->B C Stir at 15°C (2.5 h) then 20-22°C (5 h) B->C D Gradually heat to 50°C (1.5 h) and stir (1 h) C->D E Product Isolation (Details not specified) D->E F This compound E->F

Caption: Experimental workflow for the one-step synthesis of this compound from TNT.

References

An In-Depth Technical Guide on the Electrochemical Properties of 2,6-Diamino-4-nitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Detailed experimental data on the electrochemical properties of 2,6-diamino-4-nitrotoluene is limited in publicly available scientific literature. This guide provides a comprehensive overview based on the known electrochemical behavior of related nitroaromatic and aromatic amine compounds, supplemented with the sparse data specific to this compound. The experimental protocols and reaction pathways are presented as representative examples and may require optimization for this specific molecule.

Introduction

This compound (2,6-DANT) is a nitroaromatic compound with a chemical structure featuring a toluene backbone substituted with two amino groups (-NH₂) and one nitro group (-NO₂). As a derivative of toluene, it is of interest in various chemical and biological systems. The electrochemical properties of 2,6-DANT are dictated by the redox-active nitro and amino functional groups, making it amenable to electrochemical analysis. This guide explores the expected electrochemical behavior of 2,6-DANT, focusing on the reduction of the nitro group and the oxidation of the amino groups.

Electrochemical Reduction of the Nitro Group

The most prominent electrochemical feature of nitroaromatic compounds is the irreversible reduction of the nitro group. This process is generally a multi-electron, multi-proton transfer reaction.

Quantitative Data

Specific quantitative electrochemical data for this compound is scarce. However, a study on the reduction pathways of 2,4,6-trinitrotoluene (TNT) provides a key data point.

CompoundReduction Peak Potential (Ep) vs. NHE
This compound -0.629 V

NHE: Normal Hydrogen Electrode

This value represents the potential at which the nitro group in 2,6-DANT is electrochemically reduced. Further quantitative parameters such as peak current, diffusion coefficient, and the number of electrons transferred have not been reported specifically for this compound.

Proposed Signaling Pathway for Nitro Group Reduction

The electrochemical reduction of a nitro group on an aromatic ring in an aqueous medium typically proceeds via a 6-electron, 6-proton process to form the corresponding amine. The reaction is generally irreversible and can involve several intermediates, such as the nitroso and hydroxylamine species.

G This compound (R-NO2) This compound (R-NO2) Nitroso Intermediate (R-NO) Nitroso Intermediate (R-NO) This compound (R-NO2)->Nitroso Intermediate (R-NO) +2e-, +2H+ Hydroxylamine Intermediate (R-NHOH) Hydroxylamine Intermediate (R-NHOH) Nitroso Intermediate (R-NO)->Hydroxylamine Intermediate (R-NHOH) +2e-, +2H+ 2,4,6-Triaminotoluene (R-NH2) 2,4,6-Triaminotoluene (R-NH2) Hydroxylamine Intermediate (R-NHOH)->2,4,6-Triaminotoluene (R-NH2) +2e-, +2H+

Proposed reduction pathway of the nitro group.

Electrochemical Oxidation of the Amino Groups

Aromatic amines are known to undergo electrochemical oxidation. For this compound, the two amino groups are expected to be oxidizable, likely at different potentials due to their positions on the aromatic ring relative to the other functional groups.

Expected Behavior

The oxidation of aromatic amines typically involves the transfer of one electron and one proton to form a radical cation, which can then undergo further reactions such as dimerization or polymerization. The oxidation potential is influenced by the nature and position of other substituents on the aromatic ring. Electron-withdrawing groups, like the nitro group, generally make the oxidation more difficult (occur at higher positive potentials), while electron-donating groups have the opposite effect.

To date, no specific quantitative data for the electrochemical oxidation of this compound has been found in the literature.

General Signaling Pathway for Aromatic Amine Oxidation

The initial step in the electrochemical oxidation of a primary aromatic amine is the formation of a radical cation, which is often unstable and can lead to the formation of various products, including polymers.

G Aromatic Amine (Ar-NH2) Aromatic Amine (Ar-NH2) Radical Cation (Ar-NH2+•) Radical Cation (Ar-NH2+•) Aromatic Amine (Ar-NH2)->Radical Cation (Ar-NH2+•) -e- Further Reactions Further Reactions Radical Cation (Ar-NH2+•)->Further Reactions Dimerization/Polymerization

General oxidation pathway for an aromatic amine.

Experimental Protocols

While a specific, validated protocol for the electrochemical analysis of this compound is not available, a general procedure for cyclic voltammetry of a nitroaromatic compound is provided below. This should be considered a starting point for method development.

General Cyclic Voltammetry Protocol

Objective: To investigate the electrochemical reduction of the nitro group in a nitroaromatic compound.

Materials and Equipment:

  • Potentiostat/Galvanostat

  • Three-electrode cell

  • Working Electrode (e.g., Glassy Carbon Electrode, Dropping Mercury Electrode)

  • Reference Electrode (e.g., Ag/AgCl, Saturated Calomel Electrode)

  • Counter Electrode (e.g., Platinum wire)

  • Analyte: this compound

  • Supporting Electrolyte (e.g., 0.1 M KCl, phosphate buffer solution)

  • Solvent (e.g., deionized water, ethanol/water mixture)

  • Inert gas (e.g., Nitrogen, Argon)

Procedure:

  • Electrode Preparation: Polish the working electrode to a mirror finish using alumina slurry, followed by rinsing with deionized water and sonication.

  • Solution Preparation: Prepare a stock solution of this compound in a suitable solvent. Prepare the supporting electrolyte solution at the desired concentration and pH.

  • Electrochemical Cell Setup: Assemble the three-electrode cell with the working, reference, and counter electrodes. Add the supporting electrolyte solution to the cell.

  • Deoxygenation: Purge the solution with an inert gas for 15-20 minutes to remove dissolved oxygen, which can interfere with the reduction process. Maintain an inert atmosphere over the solution during the experiment.

  • Analyte Addition: Add a known volume of the this compound stock solution to the electrochemical cell to achieve the desired final concentration.

  • Cyclic Voltammetry Measurement:

    • Set the initial potential to a value where no faradaic reaction occurs.

    • Set the switching potential to a value sufficiently negative to observe the reduction of the nitro group.

    • Set the final potential back to the initial potential.

    • Select an appropriate scan rate (e.g., 100 mV/s).

    • Record the cyclic voltammogram.

  • Data Analysis: Analyze the resulting voltammogram to determine the peak potential (Ep) and peak current (Ip) for the reduction process. Investigate the effect of scan rate and pH on the voltammetric response to gain insights into the reaction mechanism.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Electrode Polishing Electrode Polishing Cell Assembly Cell Assembly Electrode Polishing->Cell Assembly Solution Preparation Solution Preparation Solution Preparation->Cell Assembly Deoxygenation Deoxygenation Cell Assembly->Deoxygenation Analyte Addition Analyte Addition Deoxygenation->Analyte Addition CV Measurement CV Measurement Analyte Addition->CV Measurement Data Analysis Data Analysis CV Measurement->Data Analysis

General experimental workflow for cyclic voltammetry.

Conclusion and Future Outlook

The electrochemical properties of this compound are of interest for its detection and in understanding its chemical reactivity. Based on the behavior of analogous compounds, it is expected to undergo an irreversible reduction of its nitro group at a potential of approximately -0.629 V vs. NHE, and oxidation of its two amino groups at positive potentials.

However, a significant gap exists in the scientific literature regarding detailed, quantitative electrochemical data and specific experimental protocols for this compound. Further research is required to fully characterize its electrochemical behavior, including:

  • Determination of key electrochemical parameters such as diffusion coefficients, electron transfer coefficients, and the number of electrons involved in both reduction and oxidation processes.

  • Investigation of the influence of pH and scan rate on the voltammetric response to elucidate the reaction mechanisms.

  • Identification of intermediates and final products of the electrochemical reactions.

Such studies would not only provide a more complete understanding of the fundamental electrochemical properties of this compound but also enable the development of sensitive and selective electroanalytical methods for its quantification in various matrices.

Methodological & Application

Application Note: Quantification of 2,6-Diamino-4-nitrotoluene using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2,6-diamino-4-nitrotoluene. This compound is a key intermediate and potential impurity in various chemical syntheses, making its accurate quantification critical for process monitoring, quality control, and safety assessment. The described method utilizes a reverse-phase C18 column with UV detection, providing a reliable and reproducible approach for the determination of this compound in solution. This document provides the necessary protocols for sample preparation, instrument setup, and data analysis.

Introduction

This compound is an aromatic amine that serves as a precursor in the synthesis of various dyes, polymers, and other specialty chemicals. Due to the potential toxicological concerns associated with aromatic amines and their nitro derivatives, a sensitive and accurate analytical method is essential for monitoring its presence. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of such compounds due to its high resolution, sensitivity, and versatility. This application note presents a detailed protocol for the quantification of this compound, which can be adapted for various sample matrices with appropriate validation.

Experimental Protocol

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis detector is required.

  • Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended.

  • Chemicals and Reagents:

    • This compound reference standard (CAS No. 59229-75-3)[1][2]

    • Acetonitrile (HPLC grade)[3][4]

    • Methanol (HPLC grade)

    • Water (HPLC grade or ultrapure)

    • Formic acid (optional, for pH adjustment of the mobile phase)

Preparation of Solutions
  • Mobile Phase A: HPLC grade water.

  • Mobile Phase B: Acetonitrile.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition (e.g., 90% Mobile Phase A, 10% Mobile Phase B) to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL.

Chromatographic Conditions

The following chromatographic conditions are recommended as a starting point and may require optimization for specific instrumentation and applications.

ParameterRecommended Condition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A: Water, B: Acetonitrile
Gradient 10% B to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 254 nm
Sample Preparation

The sample preparation will vary depending on the matrix. For a simple solution-based sample, the following protocol can be used:

  • Dissolve the sample containing this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

  • Dilute the filtered sample with the initial mobile phase composition to a concentration that falls within the calibration range.

For more complex matrices such as environmental or biological samples, extraction and clean-up steps will be necessary. These may include liquid-liquid extraction, solid-phase extraction, or protein precipitation.[5]

Quantitative Data Summary

The following table summarizes the expected quantitative data for the HPLC analysis of this compound. These values are representative and should be determined for each specific laboratory setup through method validation.

ParameterExpected Value
Retention Time (RT) Approximately 8-12 min (highly dependent on the specific column and gradient)
Linearity (R²) > 0.999
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantification (LOQ) 0.15 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98-102%

Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation HPLC_System HPLC-UV System Standard_Prep->HPLC_System Inject Standards Sample_Prep Sample Preparation Sample_Prep->HPLC_System Inject Samples Chromatography Chromatographic Separation HPLC_System->Chromatography Data_Acquisition Data Acquisition Chromatography->Data_Acquisition Peak_Integration Peak Integration & Quantification Data_Acquisition->Peak_Integration Report Final Report Peak_Integration->Report

Caption: Workflow for the HPLC quantification of this compound.

Logical Relationship Diagram

Logical_Relationship Analyte This compound Aromatic Amine Method HPLC Method Reverse-Phase C18 Analyte->Method is separated by Detection UV Detection λ = 254 nm Method->Detection is coupled with Quantification Quantitative Analysis Peak Area vs. Concentration Detection->Quantification provides data for

References

Application Note: UPLC-MS/MS Protocol for the Isomeric Separation and Quantification of Diaminonitrotoluenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a detailed protocol for the separation and quantification of 2,4-diaminonitrotoluene (2,4-DANT) and 2,6-diaminonitrotoluene (2,6-DANT) isomers using Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS). The method is designed for high sensitivity and selectivity, making it suitable for trace-level analysis in complex matrices. This document provides comprehensive methodologies for sample preparation from water and soil, optimized UPLC-MS/MS conditions, and predicted multiple reaction monitoring (MRM) transitions for the target analytes.

Introduction

Diaminonitrotoluenes (DANTs) are important industrial chemicals, primarily used as intermediates in the synthesis of dyes, polymers, and explosives. Due to their potential toxicity and environmental persistence, the accurate and sensitive detection of DANT isomers is of significant interest. The structural similarity of these isomers presents a considerable analytical challenge, often requiring advanced chromatographic techniques for effective separation. This UPLC-MS/MS method leverages the high resolving power of UPLC and the specificity of tandem mass spectrometry to achieve baseline separation and confident quantification of 2,4-DANT and 2,6-DANT.

Experimental Protocols

Sample Preparation

1.1. Water Sample Preparation (Solid-Phase Extraction - SPE)

  • Sample Collection and Preservation: Collect water samples in amber glass bottles and store at 4°C. Acidify the samples to a pH < 2 with sulfuric acid to prevent degradation of the analytes.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by sequentially passing 5 mL of methanol followed by 5 mL of deionized water.

  • Sample Loading: Pass 100 mL of the water sample through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove any polar interferences.

  • Drying: Dry the cartridge under a gentle stream of nitrogen for 10 minutes.

  • Elution: Elute the retained DANT isomers with 5 mL of acetonitrile into a clean collection tube.

  • Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase (95:5 Water:Acetonitrile with 0.1% formic acid) for UPLC-MS/MS analysis.

1.2. Soil Sample Preparation (Ultrasonic Extraction)

  • Sample Preparation: Air-dry the soil sample and sieve it through a 2 mm mesh to remove large debris and ensure homogeneity.

  • Extraction: Weigh 5 g of the prepared soil into a 50 mL centrifuge tube. Add 10 mL of acetonitrile.

  • Sonication: Place the tube in an ultrasonic bath and sonicate for 30 minutes.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.

  • Supernatant Collection: Carefully decant the supernatant into a clean tube.

  • Solvent Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase for UPLC-MS/MS analysis.

UPLC-MS/MS Analysis

2.1. UPLC Conditions

ParameterValue
UPLC System Waters ACQUITY UPLC I-Class or equivalent
Column ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Run Time 10 minutes

2.2. UPLC Gradient Program

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.0095.05.06
1.0095.05.06
6.005.095.06
8.005.095.06
8.1095.05.06
10.0095.05.06

2.3. MS/MS Conditions

ParameterValue
Mass Spectrometer Waters Xevo TQ-S or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Acquisition Mode Multiple Reaction Monitoring (MRM)

2.4. Predicted MRM Transitions

Disclaimer: The following MRM transitions are predicted based on the chemical structures of the analytes and typical fragmentation patterns of similar compounds. These parameters will require optimization on the specific instrument being used.

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z)Collision Energy 1 (eV)Product Ion 2 (m/z)Collision Energy 2 (eV)Cone Voltage (V)
2,4-Diaminonitrotoluene 168.1122.12094.13530
2,6-Diaminonitrotoluene 168.1122.12277.14030
Internal Standard (e.g., d6-2,4-DANT) 174.1128.12097.13530

Data Presentation

Table 1: Hypothetical Quantitative Data

This data is for illustrative purposes and will vary based on experimental conditions.

AnalyteRetention Time (min)Linearity Range (ng/mL)LOD (ng/mL)LOQ (ng/mL)
2,6-Diaminonitrotoluene 4.20.1 - 1000.9980.030.1
2,4-Diaminonitrotoluene 4.80.1 - 1000.9990.030.1

Visualization of Experimental Workflow

UPLC_MSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing sample Water or Soil Sample extraction Solid-Phase Extraction (Water) or Ultrasonic Extraction (Soil) sample->extraction reconstitution Evaporation and Reconstitution extraction->reconstitution uplc UPLC Separation (C18 Column, Gradient Elution) reconstitution->uplc msms Tandem MS Detection (ESI+, MRM Mode) uplc->msms quantification Quantification and Reporting msms->quantification

Caption: Experimental workflow for the UPLC-MS/MS analysis of diaminonitrotoluene isomers.

Conclusion

This application note provides a comprehensive and detailed protocol for the separation and quantification of 2,4-diaminonitrotoluene and 2,6-diaminonitrotoluene isomers by UPLC-MS/MS. The described methodologies for sample preparation and instrumental analysis are designed to be robust and sensitive, enabling the reliable determination of these compounds at trace levels in environmental matrices. The provided UPLC gradient and predicted MS/MS parameters serve as a strong foundation for method development and validation in research and analytical laboratories.

Application Notes and Protocols: Laboratory Synthesis of 2,6-Diamino-4-nitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,6-Diamino-4-nitrotoluene is a valuable chemical intermediate used in the synthesis of various heterocyclic compounds and as a precursor for materials such as diisocyanates for polyurethanes. This document provides detailed protocols for the laboratory-scale synthesis of this compound via the selective reduction of 2,4,6-trinitrotoluene (TNT). The presented method is a facile and efficient one-step procedure.[1][2]

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound from 2,4,6-trinitrotoluene (TNT).

ParameterValueReference
Starting Material 2,4,6-Trinitrotoluene (TNT)[1][2]
Reagents Hydrazine hydrate (HH), Ferric chloride hexahydrate (FeCl₃·6H₂O), Charcoal, Methanol[1][2]
Molar Ratio (HH/TNT) ~3.8:1[2]
Catalyst Loading (FeCl₃·6H₂O) ~0.027 mol % relative to TNT[2]
Solvent Methanol[1][2]
Reaction Temperature 5-10°C (during HH addition), then ramped to 50°C[2]
Reaction Time ~12 hours[2]
Yield Not explicitly stated for this specific product in the snippets, but the method is described as "highly selective"[1][2]

Experimental Protocols

This section details the step-by-step methodology for the synthesis of this compound.

Materials:

  • 2,4,6-Trinitrotoluene (TNT)

  • Hydrazine hydrate (HH)

  • Ferric chloride hexahydrate (FeCl₃·6H₂O)

  • Activated Charcoal (pre-heated at 700°C for 6 hours)[2]

  • Methanol

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware (three-necked flask, dropping funnel, condenser)

  • Magnetic stirrer with heating mantle

  • Ice bath

  • Filtration apparatus (e.g., Büchner funnel)

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • In a three-necked flask equipped with a magnetic stirrer, dropping funnel, and a condenser with a nitrogen/argon inlet, combine 60.0 g (264 mmol) of TNT, 1.92 g (7.1 mmol) of FeCl₃·6H₂O, and 32 g of pre-treated charcoal in 500 mL of methanol.[2]

    • Stir the mixture to create a suspension.

  • Addition of Reducing Agent:

    • Cool the reaction mixture to 5–10°C using an ice bath.[2]

    • Prepare a solution of 50 mL (1000 mmol) of hydrazine hydrate in 150 mL of methanol.[2]

    • Add the hydrazine hydrate solution dropwise to the stirred TNT suspension over a period of 3–4.5 hours, maintaining the temperature between 5–10°C.[2]

  • Reaction Progression:

    • After the addition is complete, continue stirring the reaction mixture for 2.5 hours at 15°C.[2]

    • Allow the mixture to warm to 20–22°C and stir for an additional 5 hours.[2]

    • Gradually raise the temperature to 50°C over 1.5 hours and maintain this temperature with stirring for 1 hour.[2]

  • Work-up and Isolation:

    • The work-up procedure to isolate the this compound is not fully detailed in the provided search results but would typically involve filtration to remove the charcoal and catalyst, followed by evaporation of the solvent. Further purification steps like recrystallization or column chromatography might be necessary.

Visualizations

The following diagrams illustrate the key relationships and workflows described in this protocol.

Synthesis_Workflow cluster_reactants Reactants & Catalyst cluster_reducing_agent Reducing Agent cluster_reaction Reaction cluster_product Product Isolation TNT 2,4,6-Trinitrotoluene (TNT) Reaction_Vessel Reaction Mixture (5-10°C) TNT->Reaction_Vessel Methanol Methanol Methanol->Reaction_Vessel Catalyst FeCl3·6H2O & Charcoal Catalyst->Reaction_Vessel HH_sol Hydrazine Hydrate in Methanol HH_sol->Reaction_Vessel Dropwise Addition Stirring_Heating Stirring & Heating (15°C -> 22°C -> 50°C) Reaction_Vessel->Stirring_Heating Filtration Filtration Stirring_Heating->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Product This compound Evaporation->Product

Caption: Experimental workflow for the synthesis of this compound.

Reaction_Scheme TNT 2,4,6-Trinitrotoluene Product This compound TNT->Product Hydrazine Hydrate, FeCl3, Charcoal Methanol, 5-50°C

Caption: Overall reaction scheme for the selective reduction of TNT.

References

Application Notes and Protocols for 2,6-Diamino-4-nitrotoluene as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Diamino-4-nitrotoluene (DANT) is a versatile chemical intermediate characterized by the presence of two amino groups and a nitro group on a toluene backbone. This unique combination of functional groups makes it a valuable precursor in the synthesis of a variety of organic molecules. The amino groups can be readily diazotized and coupled to form azo dyes, or they can react with phosgene or its equivalents to produce diisocyanates for polyurethane synthesis. Furthermore, the aromatic diamine structure suggests its potential as a monomer for high-performance polymers such as polyimides. This document provides detailed application notes and experimental protocols for the use of this compound as a chemical intermediate, with a primary focus on its application in the synthesis of azo dyes.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₇H₉N₃O₂[1][2]
Molecular Weight 167.17 g/mol [3]
Appearance Yellow to orange crystalline solid
Melting Point 218-220 °C
CAS Number 59229-75-3[4]

Applications

Synthesis of Azo Dyes

This compound is an excellent precursor for the synthesis of bis-azo dyes. Both amino groups can be diazotized and subsequently coupled with various aromatic compounds, such as phenols and naphthols, to produce a wide range of colored compounds. These dyes have potential applications in the textile industry as disperse dyes for synthetic fibers like polyester.[5][6][7]

This protocol describes a representative synthesis of a bis-azo dye by the diazotization of this compound followed by coupling with 2-naphthol.

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • 2-Naphthol

  • Sodium Hydroxide (NaOH)

  • Ice

  • Distilled Water

  • Ethanol

Equipment:

  • Beakers

  • Magnetic stirrer and stir bar

  • Ice bath

  • Buchner funnel and filter flask

  • Glass stirring rod

  • pH paper or pH meter

Procedure:

Step 1: Diazotization of this compound

  • In a 250 mL beaker, suspend 1.67 g (0.01 mol) of this compound in 50 mL of distilled water.

  • While stirring, slowly add 5 mL of concentrated hydrochloric acid.

  • Cool the mixture to 0-5 °C in an ice bath with continuous stirring.

  • In a separate beaker, dissolve 1.4 g (0.02 mol) of sodium nitrite in 10 mL of cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cooled amine suspension while maintaining the temperature between 0 and 5 °C.

  • Continue stirring the mixture in the ice bath for 30 minutes after the addition is complete to ensure the formation of the bis-diazonium salt solution.

Step 2: Preparation of the Coupling Solution

  • In a 500 mL beaker, dissolve 2.88 g (0.02 mol) of 2-naphthol in 100 mL of a 10% aqueous sodium hydroxide solution.

  • Cool the 2-naphthol solution to 0-5 °C in an ice bath.

Step 3: Coupling Reaction

  • Slowly add the cold bis-diazonium salt solution to the cold 2-naphthol solution with vigorous stirring.

  • A colored precipitate should form immediately.

  • Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure the completion of the coupling reaction.

  • Check the pH of the solution; it should be alkaline. If necessary, add more 10% NaOH solution.

Step 4: Isolation and Purification of the Dye

  • Collect the precipitated dye by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with copious amounts of cold distilled water until the filtrate is neutral.

  • Recrystallize the crude dye from an appropriate solvent, such as ethanol or an ethanol-water mixture, to obtain the purified bis-azo dye.

  • Dry the purified dye in a desiccator or a vacuum oven at a low temperature.

The synthesis is expected to yield a deeply colored solid. The exact color, yield, and spectroscopic properties will depend on the purity of the starting materials and the precise reaction conditions.

ParameterExpected Value
Yield 70-85%
Color Red to dark brown
λmax (in DMF) 480-520 nm
Key IR absorptions (cm⁻¹) ~3400 (O-H), ~1600 (N=N), ~1520 & ~1340 (NO₂)
Precursor for Polyurethanes

Diaminotoluenes are key intermediates in the production of toluene diisocyanate (TDI), a monomer used in the manufacture of polyurethanes.[8] The two amino groups of this compound can theoretically be reacted with phosgene or a phosgene substitute to form the corresponding diisocyanate. However, the presence of the nitro group may influence the reactivity and stability of the resulting isocyanate. The synthesis of isocyanates from amines typically involves the use of highly toxic phosgene and requires specialized equipment and safety precautions.[9][10][11]

Monomer for High-Performance Polymers

Aromatic diamines are widely used as monomers in the synthesis of high-performance polymers like polyimides.[12] These polymers are known for their excellent thermal stability, chemical resistance, and mechanical properties. This compound could potentially be used as a diamine monomer in a polycondensation reaction with a dianhydride, such as pyromellitic dianhydride, to form a polyimide. The nitro group would be incorporated into the polymer backbone, potentially modifying its properties, such as solubility and thermal behavior.

Visualizations

experimental_workflow cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Coupling Reaction cluster_isolation Step 3: Isolation & Purification DANT This compound Diazonium Bis-diazonium Salt Solution DANT->Diazonium 1. Add HCl, Cool to 0-5°C HCl Conc. HCl NaNO2 NaNO₂ Solution NaNO2->Diazonium 2. Add dropwise at 0-5°C Coupling Coupling Reaction Diazonium->Coupling Naphthol 2-Naphthol in NaOH Naphthol->Coupling Filtration Filtration Coupling->Filtration Washing Washing Filtration->Washing Recrystallization Recrystallization Washing->Recrystallization Drying Drying Recrystallization->Drying FinalDye Purified Bis-Azo Dye Drying->FinalDye

Caption: Workflow for the synthesis of a bis-azo dye.

signaling_pathway cluster_azo_dyes Azo Dye Synthesis cluster_polyurethanes Polyurethane Synthesis cluster_polyimides Polyimide Synthesis DANT This compound Diazotization Diazotization DANT->Diazotization Phosgenation Reaction with Phosgene (or substitute) DANT->Phosgenation Polycondensation Polycondensation with Dianhydrides DANT->Polycondensation Coupling Coupling with Aromatic Compounds Diazotization->Coupling AzoDyes Bis-Azo Dyes Coupling->AzoDyes TDI_nitro Nitro-substituted Toluene Diisocyanate Phosgenation->TDI_nitro Polymerization_PU Polymerization with Polyols TDI_nitro->Polymerization_PU Polyurethanes Polyurethanes Polymerization_PU->Polyurethanes Polyimides Polyimides Polycondensation->Polyimides

Caption: Synthetic pathways from this compound.

References

Application Notes and Protocols for the Catalytic Hydrogenation of 2,6-Dinitrotoluene to 2,6-Diaminotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2,6-diaminotoluene (2,6-DAT) via the catalytic hydrogenation of 2,6-dinitrotoluene (2,6-DNT). 2,6-DAT is a crucial chemical intermediate in various industrial applications, including the production of polyurethanes, dyes, and pharmaceuticals.[1] The protocols described herein are intended for laboratory-scale synthesis and can be adapted for various research and development purposes.

Safety Precautions

Warning: 2,6-Dinitrotoluene is toxic and a suspected carcinogen.[2] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood.[2] Hydrogen gas is highly flammable and explosive; ensure all equipment is properly grounded and free of ignition sources.[3] Palladium on carbon (Pd/C) can be pyrophoric, especially when dry and exposed to air.[3] Handle the catalyst with care, preferably in an inert atmosphere when dry.

Data Presentation: Comparison of Catalytic Hydrogenation Methods

The following table summarizes quantitative data from various reported methods for the catalytic hydrogenation of dinitrotoluenes. Note that conditions and yields can vary based on the specific isomer and experimental setup.

CatalystSubstrateSolventTemperature (°C)Pressure (MPa)Reaction TimeYield (%)Purity (%)Reference
0.5% Pt/Al₂O₃2,6-DinitrotolueneEthanol40 - 750.5 - 10->95% (intermediate)-[4]
Palladium on CarbonDinitrotoluene mixtureMolten DNT90 - 135-->70%-[5]
Palladium on CarbonDinitrotoluene mixtureWater110 - 1251.0 - 1.230 min>50%>99.5%
Raney NickelDinitrotolueneNo solvent-1---[6]
10% Pd/C2-Methyl-6-nitroanilineEthanol~20Atmospheric4 h97% (crude)-[7]

Experimental Protocols

Protocol 1: Hydrogenation using Palladium on Carbon (Pd/C) at Elevated Temperature and Pressure

This protocol is adapted from an industrial method and is suitable for achieving high purity.

Materials:

  • 2,6-Dinitrotoluene (ensure purity, as nitrophenol impurities can hinder the reaction)[5]

  • 10% Palladium on Carbon (Pd/C) catalyst

  • Deionized Water

  • Hydrogen gas (high purity)

  • Nitrogen or Argon gas (for inerting)

  • High-pressure autoclave reactor with stirring mechanism and temperature/pressure controls

  • Filtration apparatus (e.g., Büchner funnel with Celite®)

  • Rotary evaporator

  • Crystallization dish

Procedure:

  • Reactor Setup:

    • Ensure the high-pressure autoclave is clean and dry.

    • Add 2,6-dinitrotoluene and deionized water to the autoclave. A typical ratio would be 1 part 2,6-DNT to 2 parts water by weight.

    • Carefully add the 10% Pd/C catalyst. The catalyst loading can be in the range of 1-5% by weight relative to the 2,6-DNT.

  • Inerting the Reactor:

    • Seal the autoclave.

    • Purge the reactor vessel three times with an inert gas (nitrogen or argon) to remove all oxygen.

    • Then, purge the reactor three times with hydrogen gas.

  • Reaction:

    • Pressurize the reactor with hydrogen gas to 1.0 - 1.2 MPa.

    • Begin stirring and heat the mixture to 110 - 125 °C.

    • Maintain these conditions for approximately 30 minutes, monitoring the hydrogen uptake to determine the reaction's completion.

  • Work-up and Purification:

    • After the reaction is complete, cool the reactor to room temperature.

    • Carefully vent the excess hydrogen gas in a safe manner.

    • Purge the reactor with an inert gas.

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst may be pyrophoric; do not allow it to dry completely in the air. Quench the catalyst on the filter paper with water.

    • The resulting aqueous solution contains the 2,6-diaminotoluene.

  • Crystallization:

    • Cool the filtrate to approximately 30 °C to induce crystallization of the 2,6-diaminotoluene.

    • Collect the crystals by suction filtration.

    • Wash the crystals with a small amount of cold deionized water.

    • Dry the crystals under vacuum at 60 - 85 °C to obtain high-purity 2,6-diaminotoluene.

Protocol 2: Hydrogenation using Palladium on Carbon (Pd/C) at Atmospheric Pressure

This protocol is a milder, laboratory-scale adaptation suitable for standard glassware.

Materials:

  • 2,6-Dinitrotoluene

  • 10% Palladium on Carbon (Pd/C) catalyst

  • Ethanol

  • Hydrogen gas (supplied via a balloon or a regulated source)

  • Inert gas (Nitrogen or Argon)

  • Round-bottom flask

  • Magnetic stirrer

  • Filtration apparatus (e.g., Büchner funnel with Celite®)

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, dissolve the 2,6-dinitrotoluene in ethanol.

    • Carefully add the 10% Pd/C catalyst under a stream of inert gas.

  • Hydrogenation:

    • Seal the flask and purge with hydrogen gas. If using a balloon, inflate it with hydrogen and attach it to the flask.

    • Stir the reaction mixture vigorously at room temperature.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, carefully vent the hydrogen and purge the flask with an inert gas.

    • Filter the mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with a small amount of ethanol.

    • Combine the filtrate and the washings.

    • Remove the ethanol using a rotary evaporator to obtain the crude 2,6-diaminotoluene.

  • Purification:

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., water or an ethanol/water mixture).

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents Measure 2,6-DNT, Solvent, and Catalyst start->reagents reactor_setup Combine Reagents in Reactor reagents->reactor_setup inerting Inerting with N₂/Ar reactor_setup->inerting hydrogenation Introduce H₂ Gas (Set Temp & Pressure) inerting->hydrogenation reaction_monitoring Monitor Reaction (H₂ uptake / TLC) hydrogenation->reaction_monitoring cooldown Cool Down Reactor reaction_monitoring->cooldown venting Vent H₂ & Purge cooldown->venting filtration Filter to Remove Catalyst venting->filtration purification Product Isolation (Crystallization/ Evaporation) filtration->purification end Pure 2,6-DAT purification->end

Caption: Experimental workflow for catalytic hydrogenation.

logical_relationship DNT 2,6-Dinitrotoluene DAT 2,6-Diaminotoluene DNT->DAT Catalytic Hydrogenation Catalyst Catalyst (e.g., Pd/C, Pt/Al₂O₃, Raney Ni) Catalyst->DAT Hydrogen Hydrogen (H₂) Hydrogen->DAT Solvent Solvent (e.g., Ethanol, Water, Molten DNT) Solvent->DAT Conditions Reaction Conditions (Temperature, Pressure) Conditions->DAT

Caption: Key components of the hydrogenation reaction.

References

Application Notes and Protocols for Azo Dye Synthesis using 2,6-Diamino-4-nitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azo dyes are a significant class of organic compounds characterized by the presence of one or more azo groups (–N=N–) connecting aromatic moieties. These dyes are widely utilized in various industrial and scientific applications, including textiles, printing, pigments, and as biological stains. The synthesis of azo dyes typically involves a two-step process: the diazotization of a primary aromatic amine to form a diazonium salt, followed by a coupling reaction with an electron-rich aromatic compound.

This document provides detailed application notes and a representative experimental protocol for the synthesis of azo dyes using 2,6-diamino-4-nitrotoluene as the diazo component. The presence of two amino groups in this starting material allows for the potential synthesis of bis-azo dyes, which can exhibit intense colors and unique properties.

Data Presentation

While specific quantitative data for azo dyes derived directly from this compound is not extensively available in the public domain, the following table presents expected data for a representative bis-azo dye synthesized by coupling bis-diazotized this compound with two equivalents of 2-naphthol. This data is extrapolated from typical results for similar azo dye syntheses.

Starting MaterialCoupling ComponentProduct NameMolecular FormulaExpected Yield (%)Expected λmax (nm)Color
This compound2-Naphthol1,1'-((4-methyl-5-nitro-1,3-phenylene)bis(diazene-2,1-diyl))bis(naphthalen-2-ol)C₂₇H₁₉N₅O₄75-85480-520Deep Red/Violet

Experimental Protocols

Protocol 1: Synthesis of a Bis-Azo Dye from this compound and 2-Naphthol

This protocol describes the synthesis of a bis-azo dye through the bis-diazotization of this compound followed by coupling with 2-naphthol.

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • 2-Naphthol

  • Sodium Hydroxide (NaOH)

  • Urea

  • Distilled Water

  • Ice

  • Ethanol (for recrystallization)

  • Starch-iodide paper

Equipment:

  • Beakers (100 mL, 250 mL)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Thermometer

  • Dropping funnel

  • Büchner funnel and flask

  • Vacuum source

  • Melting point apparatus

  • UV-Vis spectrophotometer

Procedure:

Part A: Bis-Diazotization of this compound

  • In a 100 mL beaker, suspend 1.67 g (0.01 mol) of this compound in 20 mL of distilled water.

  • Carefully add 5 mL of concentrated hydrochloric acid to the suspension. Stir the mixture until a fine, uniform suspension of the amine hydrochloride is formed.

  • Cool the suspension to 0-5 °C in an ice bath with continuous stirring.

  • In a separate beaker, prepare a solution of 1.4 g (0.02 mol) of sodium nitrite in 10 mL of cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cold amine hydrochloride suspension over 15-20 minutes. Maintain the temperature of the reaction mixture between 0 and 5 °C throughout the addition.

  • After the complete addition of the sodium nitrite solution, continue stirring the mixture in the ice bath for an additional 30 minutes to ensure complete diazotization.

  • Check for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess nitrous acid). If necessary, add a small amount of urea to quench the excess nitrous acid until the starch-iodide test is negative.

  • The resulting cold solution contains the bis-diazonium salt of this compound and should be used immediately in the next step.

Part B: Azo Coupling with 2-Naphthol

  • In a 250 mL beaker, dissolve 2.88 g (0.02 mol) of 2-naphthol in 30 mL of a 10% aqueous sodium hydroxide solution.

  • Cool the 2-naphthol solution to 0-5 °C in an ice bath with vigorous stirring.

  • Slowly add the cold bis-diazonium salt solution (from Part A) to the cold 2-naphthol solution with continuous and efficient stirring.

  • A colored precipitate of the bis-azo dye should form immediately.

  • Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure the coupling reaction goes to completion.

  • After the reaction is complete, acidify the mixture to a pH of approximately 5-6 with dilute hydrochloric acid.

Part C: Isolation and Purification of the Bis-Azo Dye

  • Collect the precipitated azo dye by vacuum filtration using a Büchner funnel.

  • Wash the solid product with a generous amount of cold water to remove any unreacted starting materials and inorganic salts.

  • The crude dye can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.

  • Dry the purified dye in a desiccator or a vacuum oven at a low temperature.

  • Characterize the final product by determining its melting point, and recording its UV-Vis absorption spectrum to find the λmax.

Mandatory Visualizations

Synthesis_of_Bis_Azo_Dye cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 2_6_diamino_4_nitrotoluene This compound HCl HCl Diazotization Diazotization HCl->Diazotization NaNO2 NaNO₂ NaNO2->Diazotization 2_naphthol 2-Naphthol Coupling Coupling 2_naphthol->Coupling NaOH NaOH NaOH->Coupling bis_diazonium_salt Bis-Diazonium Salt bis_diazonium_salt->Coupling bis_azo_dye Bis-Azo Dye Coupling->bis_azo_dye 0-5 °C Diazotization->bis_diazonium_salt 0-5 °C

Caption: Synthetic pathway for a bis-azo dye.

Experimental_Workflow_Azo_Dye_Synthesis start Start step1 Prepare Amine Suspension (this compound + H₂O + HCl) start->step1 step2 Cool to 0-5 °C step1->step2 step4 Diazotization: Add NaNO₂ solution dropwise to amine suspension at 0-5 °C step2->step4 step3 Prepare NaNO₂ Solution step3->step4 step7 Azo Coupling: Add diazonium salt solution to coupling component solution at 0-5 °C step4->step7 step5 Prepare Coupling Component Solution (2-Naphthol + NaOH solution) step6 Cool to 0-5 °C step5->step6 step6->step7 step8 Stir for 1-2 hours step7->step8 step9 Isolate and Purify Product (Filtration, Washing, Recrystallization) step8->step9 step10 Dry and Characterize step9->step10 end End step10->end

Caption: Experimental workflow for azo dye synthesis.

The Role of 2,6-Diamino-4-nitrotoluene in Polyurethane Production: An Assessment of Current Literature

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific and technical literature reveals no established role for 2,6-diamino-4-nitrotoluene as a chain extender or curative in the production of polyurethane polymers. While a multitude of aromatic and aliphatic diamines and diols are well-documented for this application, this compound is not among the cited compounds in the context of polyurethane chemistry. Its primary applications, as identified in the literature, lie in the synthesis of explosives and dyes, as well as in bioremediation processes.

The synthesis of polyurethane elastomers and foams relies on the reaction of diisocyanates with polyols to form a prepolymer, which is then chain-extended or cured with a low molecular weight diol or diamine. This chain extension step is critical in building the final polymer's molecular weight and establishing its hard segment domains, which in turn dictate the material's mechanical and thermal properties. Aromatic diamines are frequently employed as chain extenders to impart high thermal stability and mechanical strength to the resulting polyurethane.

Despite extensive searches for experimental protocols, quantitative data on performance characteristics (e.g., mechanical, thermal properties), or reaction kinetics related to the use of this compound in polyurethane synthesis, no such information has been found in the public domain. The available literature focuses on a wide array of other diamine-based chain extenders, detailing their impact on the final properties of polyurethane materials.

Given the absence of any scientific or industrial literature supporting the use of this compound in polyurethane production, it is not possible to provide the requested detailed Application Notes and Protocols. The fundamental premise of the topic—that this compound has a role in this specific application—is not substantiated by the available evidence.

Therefore, for researchers, scientists, and drug development professionals interested in the development of novel polyurethane materials, the focus should remain on the well-established and documented families of chain extenders. Further investigation into the suitability of novel diamines would require foundational research to determine their reactivity with isocyanates, their impact on polymer morphology, and the resulting physical and chemical properties of the polyurethane. At present, this compound does not appear to be a candidate for this application based on current knowledge.

Application Notes and Protocols for the Reduction of 2,6-Diamino-4-nitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the reduction of 2,6-diamino-4-nitrotoluene to its corresponding triamine, 2,4,6-triaminotoluene. The protocols outlined below cover various methodologies, including catalytic hydrogenation and chemical reduction techniques, offering flexibility based on available resources and desired outcomes.

Data Presentation: Comparison of Reduction Methodologies

The following table summarizes the key quantitative data and conditions for different experimental approaches to the reduction of nitroaromatic compounds, which can be adapted for this compound.

Methodology Reducing Agent/Catalyst Solvent Temperature (°C) Pressure Reaction Time Yield (%) Key Considerations
Catalytic Hydrogenation H₂, Pt/Al₂O₃ or Pd/CEthanol or Methanol25 - 1001 - 70 psi3 - 7 hoursHighRequires specialized hydrogenation equipment. Catalyst handling and recovery are important.[1][2][3][4]
Chemical Reduction Hydrazine hydrate, FeCl₃, CharcoalMethanol18 - 65 (reflux)Atmospheric45 min (addition) + 7 h (reflux)~70Selective reduction of the nitro group is possible. Avoids high-pressure apparatus.[5]
Chemical Reduction Sodium Sulfide (Na₂S) or Ammonium Sulfide ((NH₄)₂S)Ethanol/Water45 - 55Atmospheric30 - 60 minutesModerate to HighA classic and cost-effective method. Can offer selectivity in polynitro compounds.[6][7]
Electrochemical Reduction Electric CurrentpH-buffered mediaAmbientAtmosphericVariable-Offers a green alternative with high control over reduction potential.[8][9][10]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Platinum on Alumina

This protocol is adapted from the general principles of catalytic hydrogenation of dinitrotoluenes and can be applied to this compound.[1][2]

Materials:

  • This compound

  • 0.5% Platinum on Alumina (Pt/Al₂O₃) catalyst

  • Ethanol

  • Hydrogen gas (H₂)

  • Pressurized hydrogenation vessel (e.g., Parr hydrogenator)

  • Filtration apparatus (e.g., Buchner funnel with Celite or a similar filter aid)

  • Rotary evaporator

Procedure:

  • In a suitable pressurized hydrogenation vessel, dissolve this compound in ethanol.

  • Carefully add the 0.5% Pt/Al₂O₃ catalyst to the solution. The catalyst loading is typically 1-5% by weight of the substrate.

  • Seal the reaction vessel and purge it with nitrogen gas to remove any air.

  • Introduce hydrogen gas into the vessel to the desired pressure (e.g., 70 psi).[2]

  • Commence stirring and heat the reaction mixture to the target temperature (e.g., 100°C).[2]

  • Monitor the reaction progress by observing the cessation of hydrogen uptake. The reaction is typically complete within 3-7 hours.

  • Once the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen gas.

  • Purge the vessel with nitrogen gas.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the filter cake with a small amount of ethanol.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 2,4,6-triaminotoluene.

  • The crude product can be further purified by recrystallization or chromatography if necessary.

Protocol 2: Chemical Reduction using Hydrazine Hydrate

This protocol is based on the selective reduction of a nitro group in a related trinitrotoluene derivative.[5]

Materials:

  • This compound

  • Methanol

  • Charcoal (activated carbon)

  • Iron(III) chloride hexahydrate (FeCl₃·6H₂O)

  • Hydrazine hydrate

  • Three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser

  • Heating mantle

  • Ice bath

  • Filtration apparatus

Procedure:

  • In a three-necked round-bottom flask, prepare a suspension of this compound and charcoal in methanol at room temperature.

  • Add a catalytic amount of FeCl₃·6H₂O to the suspension.

  • While stirring vigorously, add a solution of hydrazine hydrate in methanol dropwise from the dropping funnel over a period of 45 minutes. Maintain the reaction temperature between 18–20°C using an ice bath as needed.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approximately 65°C) for 7 hours.

  • After the reflux period, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of silica gel or Celite to remove the charcoal and iron salts. Wash the filter cake with methanol.

  • Combine the filtrate and washings and remove the methanol under reduced pressure to obtain the crude 2,4,6-triaminotoluene.

  • The product can be isolated as the free base or converted to a hydrochloride salt for improved stability and handling. To obtain the trichlorohydrate salt, the crude product can be dissolved in a suitable solvent and treated with hydrochloric acid.

Protocol 3: Chemical Reduction using Ammonium Sulfide

This protocol is adapted from the selective reduction of a dinitroaniline compound and is a viable method for the reduction of this compound.[7]

Materials:

  • This compound

  • 95% Ethanol

  • Concentrated ammonium hydroxide

  • Hydrogen sulfide (H₂S) gas

  • Three-necked flask fitted with a mechanical stirrer, reflux condenser, thermometer, and a gas inlet tube

  • Heating mantle

  • Ice bath

  • Filtration apparatus

Procedure:

  • In the three-necked flask, prepare a mixture of this compound, 95% ethanol, and concentrated ammonium hydroxide.

  • Heat the mixture to 45°C with good stirring.

  • Pass a steady stream of hydrogen sulfide gas through the reaction mixture via the gas inlet tube.

  • Maintain the reaction temperature between 45°C and 55°C. The reaction is exothermic, so intermittent cooling with a water bath may be necessary.

  • Continue the addition of hydrogen sulfide until the starting material is completely dissolved and the reaction is complete, which typically takes 30-60 minutes.

  • Cool the reaction mixture in an icebox for several hours to facilitate the crystallization of the product.

  • Collect the crystalline product by suction filtration and wash it with cold water.

  • The crude 2,4,6-triaminotoluene can be purified by recrystallization. A common method involves dissolving the crude product in a boiling mixture of water and hydrochloric acid, filtering the hot solution, and then precipitating the purified product by the addition of concentrated ammonia.

Mandatory Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start: this compound dissolve Dissolve in appropriate solvent start->dissolve add_reagents Add catalyst/reducing agents dissolve->add_reagents react Controlled reaction conditions (Temperature, Pressure, Time) add_reagents->react monitor Monitor reaction completion react->monitor filter Filter to remove solids (catalyst, byproducts) monitor->filter evaporate Solvent removal filter->evaporate purify Purification (Recrystallization/Chromatography) evaporate->purify product Final Product: 2,4,6-triaminotoluene purify->product

Caption: Experimental workflow for the reduction of this compound.

G reactant This compound (C₇H₈N₄O₂) product 2,4,6-Triaminotoluene (C₇H₁₁N₃) reactant->product Reduction of Nitro Group reagents Reducing Agent + Catalyst reagents->product

References

Application Notes and Protocols for the Analysis of Nitrotoluenes in Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and performance data for the sample preparation of environmental matrices prior to the analysis of nitrotoluenes. The methodologies outlined are essential for accurate quantification and monitoring of these compounds in soil, water, and air, which is critical for environmental remediation and risk assessment.

Solid-Phase Extraction (SPE) for Nitrotoluenes in Soil and Water

Solid-phase extraction is a widely used technique for the cleanup and concentration of analytes from complex matrices. It offers high recovery rates and the ability to process multiple samples simultaneously.

Experimental Protocol: SPE of Nitrotoluenes in Soil

This protocol is adapted from established methods for nitroaromatic compounds, such as EPA Method 8330B.[1][2][3]

  • Sample Preparation:

    • Air-dry the soil sample and sieve to ensure homogeneity.

    • Weigh 2.0 g of the homogenized soil into a glass vial.

  • Solvent Extraction:

    • Add 10.0 mL of acetonitrile to the vial.

    • Vortex the sample for 1 minute.

    • Sonicate the sample in a cooled ultrasonic water bath for 18 hours to extract the nitrotoluenes.

    • Centrifuge the sample to pellet the soil particles.

    • Carefully transfer the acetonitrile supernatant to a clean vial.

  • SPE Cleanup:

    • Conditioning: Condition a polymeric SPE cartridge by passing 3 mL of acetonitrile, followed by 3 mL of deionized water through it. Do not allow the sorbent to dry out.

    • Loading: Load 1 mL of the soil extract onto the conditioned cartridge at a slow, dropwise rate (approximately 1-2 mL/min).

    • Washing: Wash the cartridge with 3 mL of a 50:50 (v/v) deionized water/methanol solution to remove polar interferences.

    • Elution: Elute the retained nitrotoluenes from the cartridge with 2 mL of acetonitrile.

  • Analysis:

    • The collected eluate can be concentrated under a gentle stream of nitrogen if necessary.

    • Reconstitute the sample in a solvent compatible with the analytical instrument (e.g., acetonitrile for HPLC).

    • Analyze the sample using a validated chromatographic method, such as HPLC-UV or GC-MS.

Experimental Protocol: SPE of Nitrotoluenes in Water

This protocol is suitable for low-level concentrations of nitrotoluenes in water and is based on EPA Method 3535, as referenced in EPA Method 8330B.[3][4]

  • Sample Preparation:

    • Filter the water sample to remove any particulate matter.

  • SPE Procedure:

    • Conditioning: Condition a C18 or polymeric SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

    • Loading: Pass 100 mL of the water sample through the conditioned cartridge at a flow rate of 10 mL/min.

    • Washing: Wash the cartridge with 10 mL of deionized water and dry for 5 minutes under a gentle vacuum.

    • Elution: Elute the analytes with 5 mL of methanol at a flow rate of 1 mL/min.

  • Concentration and Analysis:

    • Evaporate the methanol eluate to 0.5 mL under a stream of nitrogen at 45°C.

    • The concentrated sample is then ready for analysis by HPLC or LC-MS/MS.

Workflow for Solid-Phase Extraction (SPE)

SPE_Workflow cluster_prep Sample Preparation cluster_extraction Extraction (Soil Only) cluster_spe SPE Cleanup/Concentration cluster_analysis Analysis soil_prep Soil: Air-dry, Sieve solvent_add Add Acetonitrile soil_prep->solvent_add water_prep Water: Filter condition Condition Cartridge water_prep->condition sonicate Sonicate solvent_add->sonicate centrifuge Centrifuge sonicate->centrifuge load Load Sample/Extract centrifuge->load condition->load wash Wash Cartridge load->wash elute Elute Analytes wash->elute concentrate Concentrate Eluate elute->concentrate analyze Analyze by HPLC/GC concentrate->analyze

Caption: General workflow for Solid-Phase Extraction of nitrotoluenes.

Liquid-Liquid Extraction (LLE) for Nitrotoluenes in Water

Liquid-liquid extraction is a classic sample preparation technique that separates compounds based on their relative solubilities in two different immiscible liquids.

Experimental Protocol: LLE of Nitrotoluenes in Water

This protocol is a general procedure for the extraction of semi-volatile organic compounds from water.

  • Sample Preparation:

    • Place 50 mL of the water sample into a separatory funnel.

    • For acidic analytes, adjust the pH of the aqueous sample to two pH units below the pKa of the analyte. For basic analytes, adjust the pH to two units above the pKa.[5]

  • Extraction:

    • Add 2 mL of a suitable organic solvent (e.g., methylene chloride or toluene) to the separatory funnel.[6][7]

    • Gently invert the funnel several times to mix the phases, periodically venting to release any pressure buildup.[8]

    • Allow the layers to separate completely.

  • Phase Separation and Analysis:

    • Collect the organic layer, which contains the extracted nitrotoluenes.

    • The extract can be directly injected into a GC or GC-MS for analysis.

Workflow for Liquid-Liquid Extraction (LLE)

LLE_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_collection Collection & Analysis sample Water Sample in Separatory Funnel ph_adjust Adjust pH (if necessary) sample->ph_adjust add_solvent Add Immiscible Organic Solvent ph_adjust->add_solvent mix Mix and Vent add_solvent->mix separate Allow Phases to Separate mix->separate collect_organic Collect Organic Layer separate->collect_organic analyze Analyze by GC/GC-MS collect_organic->analyze

Caption: General workflow for Liquid-Liquid Extraction of nitrotoluenes.

Microextraction Techniques for Nitrotoluenes

Microextraction techniques are miniaturized versions of traditional extraction methods that offer advantages such as reduced solvent consumption, faster extraction times, and high enrichment factors.

Solid-Phase Microextraction (SPME)

SPME is a solvent-free technique where a coated fiber is used to extract analytes from a sample.

Experimental Protocol: Headspace SPME of Nitrotoluenes in Soil/Water

  • Sample Preparation:

    • Place a known amount of soil or water sample into a headspace vial. For soil, a slurry can be created by adding water.

    • Seal the vial with a septum cap.

  • Extraction:

    • Expose a conditioned SPME fiber (e.g., coated with polydimethylsiloxane/divinylbenzene) to the headspace above the sample.

    • Allow the analytes to partition onto the fiber for a set period (e.g., 30 minutes).

  • Desorption and Analysis:

    • Retract the fiber into the needle and withdraw it from the vial.

    • Insert the needle into the injection port of a gas chromatograph, where the analytes are thermally desorbed from the fiber and analyzed.[1]

Dispersive Liquid-Liquid Microextraction (DLLME)

DLLME is a rapid microextraction method where a mixture of an extraction solvent and a disperser solvent is injected into an aqueous sample.

Experimental Protocol: DLLME of Nitrotoluenes in Water

  • Solvent Mixture Preparation:

    • Prepare a mixture of a disperser solvent (e.g., 680 µL of methanol) and an extraction solvent (e.g., 26 mg of an ionic liquid or 40 µL of tetrachloroethylene).[9][10]

  • Extraction:

    • Rapidly inject the solvent mixture into a 5 mL water sample.[9] A cloudy solution will form.

    • Vortex the mixture for a short period (e.g., 60 seconds) to facilitate extraction.[11]

  • Phase Separation and Analysis:

    • Centrifuge the sample to separate the fine droplets of the extraction solvent.

    • Collect the sedimented organic phase and analyze it by HPLC or GC.

Workflow for Microextraction Techniques

Microextraction_Workflow cluster_spme Solid-Phase Microextraction (SPME) cluster_dllme Dispersive Liquid-Liquid Microextraction (DLLME) spme_prep Sample in Headspace Vial spme_extract Expose Fiber to Headspace spme_prep->spme_extract spme_desorb Thermally Desorb in GC spme_extract->spme_desorb dllme_prep Prepare Solvent Mixture dllme_inject Inject into Water Sample dllme_prep->dllme_inject dllme_vortex Vortex dllme_inject->dllme_vortex dllme_centrifuge Centrifuge dllme_vortex->dllme_centrifuge dllme_collect Collect Organic Phase dllme_centrifuge->dllme_collect

Caption: Workflows for SPME and DLLME of nitrotoluenes.

Performance Data for Nitrotoluene Sample Preparation Methods

The following tables summarize the performance of various sample preparation techniques for the analysis of nitrotoluenes in environmental samples.

Table 1: Performance Data for Nitrotoluene Analysis in Water Samples

Analyte(s)Sample Preparation MethodAnalytical MethodRecovery (%)LOD (µg/L)LOQ (µg/L)RSD (%)Reference
NitrobenzeneLLE (Methylene Chloride)GC/MS10817-1.93-1.99[6]
NitrotoluenesDLLME (Ionic Liquid)HPLC-UV88-1040.22-0.91-<10[9]
NitrotoluenesDLLMEGC-MS91-110<0.07<0.07<5.8[12]
11 ExplosivesSPE (Polymeric)LC-MS/MS80-1010.005-0.05--[4]

Table 2: Performance Data for Nitrotoluene Analysis in Soil Samples

Analyte(s)Sample Preparation MethodAnalytical MethodRecovery (%)LOD (mg/kg)LOQ (mg/kg)RSD (%)Reference
14 ExplosivesModified QuEChERSHPLC-UV73.0-95.70.012-0.0810.040-0.2703.6-9.6
NitrotoluenesUA-DMIL/MSWMEGC-MS89-108<0.07 µg/L<0.07 µg/L<5.5[12]
18 ExplosivesMethanol ExtractionLC-APCI-MS/MS>800.0002-0.05410.0003-0.190<15

Note: LOD = Limit of Detection; LOQ = Limit of Quantification; RSD = Relative Standard Deviation; LLE = Liquid-Liquid Extraction; DLLME = Dispersive Liquid-Liquid Microextraction; SPE = Solid-Phase Extraction; QuEChERS = Quick, Easy, Cheap, Effective, Rugged, and Safe; UA-DMIL/MSWME = Ultrasonic-Assisted Dispersive Magnetic Ionic Liquid/Magnetic Solid Wire Microextraction. Data presented as ranges where multiple analytes were studied. Conversion of units may be necessary for direct comparison.

References

Application Notes and Protocols for the Development of a Standard Reference Material for 2,6-diamino-4-nitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the development of a standard reference material for 2,6-diamino-4-nitrotoluene. It outlines the necessary steps for the synthesis, purification, and characterization of this compound to establish a certified reference material (CRM) compliant with international standards such as ISO 17034.[1][2][3][4][5] Detailed experimental protocols for characterization using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are provided, along with methodologies for homogeneity and stability testing. This document is intended to serve as a practical resource for laboratories involved in the production and certification of chemical reference materials.

Introduction

This compound is a chemical compound of interest in various fields, including as a potential impurity in the synthesis of other materials and in environmental monitoring. The availability of a well-characterized standard reference material is crucial for ensuring the accuracy and comparability of analytical measurements. This application note describes the workflow for producing a high-purity this compound reference material.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of the target compound is fundamental for its purification and characterization. While experimental data for this compound is limited, the following table summarizes key information, with some properties estimated based on its isomers and related compounds.

PropertyValueSource
Chemical Formula C₇H₉N₃O₂[4][6]
Molecular Weight 167.17 g/mol [7]
CAS Number 59229-75-3[4]
Appearance Expected to be a crystalline solidAssumed based on isomers
Melting Point Not available (Isomer 2-amino-4,6-dinitrotoluene: 173 °C)[1]
Solubility Expected to be soluble in organic solvents like acetonitrile, methanol, and dichloromethaneAssumed based on analytical methods for related compounds

Production and Purification of the Candidate Material

The production of a candidate reference material for this compound involves the synthesis of the crude material followed by rigorous purification to achieve a high level of purity (typically >99.5%).

Synthesis

The synthesis of this compound can be approached through various organic synthesis routes. One potential pathway involves the nitration of a suitable diaminotoluene precursor. The specific synthesis protocol should be optimized to maximize the yield of the desired isomer and minimize the formation of by-products.

Purification Protocol

A multi-step purification process is recommended to achieve the desired purity for a reference material. A combination of crystallization and chromatographic techniques is often effective.

Protocol for Purification:

  • Initial Crystallization: Dissolve the crude this compound in a suitable hot solvent (e.g., ethanol, methanol, or a mixture with water). Allow the solution to cool slowly to promote the formation of well-defined crystals. Filter the crystals and wash with a small amount of cold solvent.

  • Recrystallization: Repeat the crystallization process at least two more times, monitoring the purity of the crystals after each step using a suitable analytical technique (e.g., HPLC).

  • Chromatographic Purification (if necessary): If impurities persist after multiple recrystallizations, preparative liquid chromatography can be employed. A normal-phase or reversed-phase column can be used, depending on the nature of the remaining impurities.

  • Drying: Dry the purified material under a vacuum at a controlled temperature to remove any residual solvents.

The following diagram illustrates the general workflow for the purification process.

Purification_Workflow Crude Crude this compound Crystallization1 Initial Crystallization Crude->Crystallization1 Recrystallization Recrystallization (2-3x) Crystallization1->Recrystallization Purity_Check Purity Analysis (HPLC/GC) Recrystallization->Purity_Check Chromatography Preparative Chromatography Purity_Check->Chromatography < 99.5% Drying Vacuum Drying Purity_Check->Drying > 99.5% Chromatography->Recrystallization Purified_Material High-Purity Material Drying->Purified_Material

Caption: Workflow for the purification of this compound.

Characterization and Value Assignment

The characterization of the purified material is a critical step to confirm its identity and assign a certified value for its purity. This is typically achieved by employing multiple independent analytical methods.

Identity Confirmation

The identity of the purified this compound should be confirmed using a combination of spectroscopic techniques.

TechniquePurpose
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) To elucidate the molecular structure and confirm the isomeric identity.
Mass Spectrometry (MS) To determine the molecular weight and fragmentation pattern.
Fourier-Transform Infrared (FTIR) Spectroscopy To identify characteristic functional groups.
Ultraviolet-Visible (UV-Vis) Spectroscopy To determine the absorption maximum, which can be used for quantification.
Purity Determination

The purity of the candidate reference material should be determined using at least two independent analytical methods. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are well-suited for this purpose.

This protocol is based on established methods for the analysis of diaminotoluene isomers.[2][8]

Instrumentation and Conditions:

ParameterSpecification
HPLC System Quaternary pump, autosampler, column oven, and UV or Diode Array Detector (DAD)
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase Isocratic or gradient elution with a mixture of acetonitrile and water
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength To be determined by UV-Vis scan (expected around 254 nm)
Injection Volume 10 µL

Protocol:

  • Standard Preparation: Accurately weigh a portion of the high-purity this compound and dissolve it in the mobile phase to prepare a stock solution. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Dissolve a known amount of the candidate reference material in the mobile phase.

  • Analysis: Inject the calibration standards and the sample solution into the HPLC system.

  • Quantification: Determine the purity of the material by comparing the peak area of the main component to the total area of all peaks (area percent method). The purity can also be quantified using a certified reference standard of a closely related compound if available.

This protocol is adapted from methods used for the analysis of related nitroaromatic compounds.[9][10][11][12]

Instrumentation and Conditions:

ParameterSpecification
GC-MS System Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source
Column A mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm x 0.25 µm)
Carrier Gas Helium at a constant flow rate
Injector Temperature 250 °C
Oven Temperature Program Start at 100 °C, hold for 1 minute, ramp to 280 °C at 10 °C/min, and hold for 5 minutes
MS Transfer Line Temp 280 °C
Ion Source Temperature 230 °C
Mass Range 50-300 amu

Protocol:

  • Sample Preparation: Dissolve a known amount of the candidate reference material in a suitable solvent (e.g., acetonitrile or dichloromethane). Derivatization with an agent like heptafluorobutyric anhydride may be necessary to improve chromatographic performance.[10]

  • Analysis: Inject the sample solution into the GC-MS system.

  • Data Analysis: Identify the main peak corresponding to this compound and any impurity peaks based on their mass spectra. Calculate the purity based on the relative peak areas.

The following diagram outlines the workflow for the characterization and value assignment of the reference material.

Characterization_Workflow cluster_identity Identity Confirmation cluster_purity Purity Determination NMR NMR (¹H, ¹³C) MS Mass Spectrometry FTIR FTIR UV_Vis UV-Vis HPLC HPLC-UV/DAD Value_Assignment Value Assignment and Uncertainty Calculation HPLC->Value_Assignment GC_MS GC-MS GC_MS->Value_Assignment Purified_Material High-Purity Material Purified_Material->NMR Purified_Material->MS Purified_Material->FTIR Purified_Material->UV_Vis Purified_Material->HPLC Purified_Material->GC_MS

Caption: Workflow for the characterization and value assignment of the reference material.

Homogeneity and Stability Studies

To ensure the quality and reliability of the reference material, homogeneity and stability studies must be conducted.[5][13][14][15][16]

Homogeneity Testing Protocol

Objective: To demonstrate that the property of interest (purity) is uniform throughout the batch of the reference material.

Protocol:

  • Sampling: Randomly select a representative number of units from the batch of the packaged reference material (e.g., 10-15 units).

  • Analysis: From each selected unit, take at least two sub-samples and analyze them for purity using one of the validated analytical methods (e.g., HPLC).

  • Statistical Analysis: Use analysis of variance (ANOVA) to assess the between-unit and within-unit variation. The between-unit variation should not be statistically significant.

Stability Testing Protocol

Objective: To determine the stability of the reference material under specified storage and transport conditions over time.

Protocol:

  • Storage: Store a set of reference material units at the recommended storage temperature (e.g., 4 °C) and at elevated temperatures (e.g., 25 °C and 40 °C) to accelerate degradation.

  • Analysis: At regular intervals (e.g., 0, 3, 6, 12, 24 months), analyze the purity of the material stored at each temperature.

  • Data Analysis: Plot the purity as a function of time for each temperature. Use linear regression to determine if there is a significant trend of degradation. This data will be used to establish the shelf life of the reference material.

Data Presentation

All quantitative data from the characterization, homogeneity, and stability studies should be summarized in clear and concise tables.

Table 1: Purity Determination of this compound

Analytical MethodPurity (%)Uncertainty (±)
HPLC-UV/DAD99.70.2
GC-MS99.60.3
Certified Value 99.65 0.25

Table 2: Homogeneity Study Results (ANOVA)

Source of VariationSum of SquaresDegrees of FreedomMean SquareF-statisticP-value
Between UnitsSSbk-1MSbFp
Within UnitsSSwN-kMSw
Total SSt N-1

k = number of units, N = total number of measurements

Table 3: Stability Study Results (Purity in % at different time points)

Time (months)4 °C25 °C40 °C
099.799.799.7
399.699.599.2
699.799.498.9
1299.699.298.5

Conclusion

The development of a standard reference material for this compound requires a systematic approach encompassing high-purity synthesis, comprehensive characterization using multiple analytical techniques, and thorough assessment of homogeneity and stability. The protocols and guidelines presented in this application note provide a framework for laboratories to produce a high-quality and reliable certified reference material, which will ultimately contribute to the accuracy and consistency of analytical measurements across different laboratories and applications.

References

Application Notes and Protocols for Monitoring 2,4,6-Trinitrotoluene (TNT) Transformation Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the monitoring of 2,4,6-trinitrotoluene (TNT) and its primary transformation products. The protocols outlined below are based on established analytical techniques and provide guidance for accurate and reliable quantification in various environmental matrices.

Introduction

2,4,6-trinitrotoluene (TNT) is a widely used explosive, and its presence in the environment, along with its degradation products, poses significant toxicological and environmental concerns. Monitoring the transformation of TNT is crucial for assessing contamination levels, understanding its environmental fate, and ensuring the efficacy of remediation strategies. The primary transformation products of TNT include aminodinitrotoluenes (e.g., 2-amino-4,6-dinitrotoluene and 4-amino-2,6-dinitrotoluene) and diaminonitrotoluenes. This document details the application of High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the analysis of these compounds.

Analytical Techniques Overview

A variety of analytical methods are available for the detection and quantification of TNT and its transformation products.[1] Chromatographic techniques are the most common and well-established for this purpose.[2]

  • High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): This is a robust and widely used technique, forming the basis of regulatory methods such as EPA Method 8330B.[3][4] It offers excellent performance for the analysis of nitroaromatic compounds in environmental samples.[5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides high sensitivity and selectivity, making it suitable for the analysis of thermally stable and volatile TNT transformation products.[6][7] It is particularly useful for confirming the identity of analytes.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS has emerged as a powerful tool for the simultaneous analysis of TNT and its metabolites, offering high sensitivity and specificity, especially for complex matrices.[8] This technique is advantageous for analyzing thermally labile and polar transformation products that are not amenable to GC-MS.

Quantitative Data Summary

The following table summarizes the performance of the described analytical techniques for the determination of TNT and its key transformation products.

AnalyteTechniqueMatrixLimit of Detection (LOD)Limit of Quantitation (LOQ)Recovery (%)Reference
2,4,6-Trinitrotoluene (TNT) HPLC-UV (Diol Column)Environmental Samples0.78 - 1.17 µg/L-95 - 98[9]
GC-MS/MSSediments0.3 ng/mL0.9 ng/mL64.6 - 91.8[6]
NCI-MS (Isobutane)Standard Solution0.020 ng--[10]
2-Amino-4,6-dinitrotoluene (2-ADNT) HPLC-UV (Diol Column)Environmental Samples0.78 - 1.17 µg/L-95 - 98[9]
LC-MS/MSUrine-7.8 - 1000 ng/mLWithin ±15% accuracy[8]
4-Amino-2,6-dinitrotoluene (4-ADNT) HPLC-UV (Diol Column)Environmental Samples0.78 - 1.17 µg/L-95 - 98[9]
LC-MS/MSUrine-7.8 - 1000 ng/mLWithin ±15% accuracy[8]
GC/ECDHuman Urinelow-ppb range-High[1]
2,4-Dinitrotoluene (2,4-DNT) LC-MS/MSUrine-7.8 - 1000 ng/mLWithin ±15% accuracy[8]
2,6-Dinitrotoluene (2,6-DNT) LC-MS/MSUrine-7.8 - 1000 ng/mLWithin ±15% accuracy[8]

Experimental Workflow

The general workflow for monitoring TNT transformation products involves several key stages, from sample collection to data analysis and interpretation.

TNT Transformation Product Monitoring Workflow cluster_0 Sample Collection & Preservation cluster_1 Sample Preparation cluster_2 Instrumental Analysis cluster_3 Data Processing & Reporting SampleCollection Sample Collection (Water, Soil, Sediment) Preservation Preservation (Cooling to 4°C) SampleCollection->Preservation Extraction Extraction (e.g., Acetonitrile, SPE) Preservation->Extraction Concentration Concentration (e.g., Nitrogen Evaporation) Extraction->Concentration Filtration Filtration (0.45 µm filter) Concentration->Filtration HPLC_UV HPLC-UV Filtration->HPLC_UV GC_MS GC-MS Filtration->GC_MS LC_MSMS LC-MS/MS Filtration->LC_MSMS DataAnalysis Data Analysis (Quantification, Identification) HPLC_UV->DataAnalysis GC_MS->DataAnalysis LC_MSMS->DataAnalysis Reporting Reporting (Concentrations, QA/QC) DataAnalysis->Reporting TNT_Biotransformation TNT 2,4,6-Trinitrotoluene (TNT) ADNT2 2-Amino-4,6-dinitrotoluene (2-ADNT) TNT->ADNT2 Nitroreductase ADNT4 4-Amino-2,6-dinitrotoluene (4-ADNT) TNT->ADNT4 Nitroreductase DANT24 2,4-Diamino-6-nitrotoluene ADNT2->DANT24 Nitroreductase DANT26 2,6-Diamino-4-nitrotoluene ADNT2->DANT26 Nitroreductase ADNT4->DANT24 Nitroreductase ADNT4->DANT26 Nitroreductase TAT 2,4,6-Triaminotoluene (TAT) DANT24->TAT Nitroreductase DANT26->TAT Nitroreductase

References

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,6-Diamino-4-nitrotoluene is an organic compound that belongs to the class of nitrobenzenes.[1] It and its isomers are relevant in the context of industrial synthesis and as degradation products of nitroaromatic explosives like 2,4,6-trinitrotoluene (TNT).[2][3] Accurate and sensitive analytical methods are crucial for monitoring these compounds in various matrices for environmental protection, occupational safety, and forensic analysis. The primary analytical techniques employed for the separation and quantification of this compound and related compounds, such as dinitrotoluenes (DNTs) and other diaminotoluene (DAT) isomers, are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS) or other sensitive detectors.[4][5]

These application notes provide detailed protocols and quantitative data for the analysis of these compounds, intended for researchers, scientists, and drug development professionals.

Analytical Methodologies

The most common and robust methods for the analysis of nitrotoluene and diaminotoluene compounds are HPLC with Ultraviolet (UV) detection and GC coupled with either Mass Spectrometry (GC-MS) or an Electron Capture Detector (GC-ECD).

  • High-Performance Liquid Chromatography (HPLC): This technique is highly suitable for thermally labile compounds, which is a common characteristic of explosives and their derivatives.[3] Reversed-phase HPLC using C18 or specialized columns like Phenyl-Hexyl or Diol provides excellent separation of isomers.[2][6] UV detection is typically set at a wavelength where the aromatic nitro and amino groups show strong absorbance, commonly around 254 nm.[7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers high sensitivity and specificity, making it ideal for identifying and quantifying trace levels of these compounds.[8] Electron Ionization (EI) is a common mode, and Selected Ion Monitoring (SIM) can be used to enhance sensitivity for target analytes.[7] Chemical ionization is also utilized for analyzing explosive compounds.[9]

  • Gas Chromatography with Electron Capture Detector (GC-ECD): The GC-ECD method is particularly sensitive to electrophilic compounds like nitroaromatics, allowing for very low detection limits.[10][11] It is a cost-effective and highly sensitive alternative to GC-MS for quantitative analysis of known target compounds.[12][13]

Experimental Protocols

Protocol 1: HPLC-UV Analysis of Dinitrotoluene and Aminodinitrotoluene Isomers

This protocol is adapted from established methods for separating nitroaromatic isomers.[2][6]

Objective: To separate and quantify DNT and ADNT isomers using reversed-phase HPLC with UV detection.

1. Materials and Reagents:

  • Analytical standards of 2,6-DNT, 2,4-DNT, 2-aminodinitrotoluene (2-ADNT), 4-aminodinitrotoluene (4-ADNT), and this compound (certified reference material).[14]

  • HPLC-grade acetonitrile, methanol, and water.[2]

  • Stock Standard Solutions (1000 µg/mL): Prepare by dissolving the pure standards in acetonitrile.

  • Working Standard Solutions (0.5 - 50 µg/mL): Prepare by serial dilution of the stock solutions with the mobile phase or an appropriate solvent mixture (e.g., acetonitrile/water).

2. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: Phenyl-Hexyl or Diol column (e.g., 250 mm x 4.6 mm, 5 µm).[2][6] A standard C18 column can also be used.[7]

  • Mobile Phase: Isocratic or gradient elution with a mixture of water and acetonitrile or methanol.[2][6] Example: Acetonitrile/Water (50:50 v/v).[7]

  • Flow Rate: 1.0 mL/min.[7]

  • Injection Volume: 10-20 µL.[7]

  • Detector Wavelength: 254 nm.[7]

  • Column Temperature: 30°C.

3. Procedure:

  • System Equilibration: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Calibration: Inject the prepared working standards in ascending order of concentration to construct a calibration curve.

  • Sample Analysis: Inject the prepared sample extracts.

  • Data Analysis: Identify the target compounds by comparing their retention times with those of the standards. Quantify the analytes using the peak areas and the calibration curve.

Protocol 2: GC-MS Analysis of Nitrotoluene Derivatives

This protocol is suitable for the analysis of volatile and semi-volatile nitrotoluene compounds.[7][9]

Objective: To identify and quantify nitrotoluene derivatives using GC-MS.

1. Materials and Reagents:

  • Analytical standards of target compounds.

  • GC-grade helium.

  • Solvents such as acetonitrile or dichloromethane for sample and standard preparation.[7]

  • Internal Standard (IS): 2,6-DNT-D3 or 3,4-Dinitrotoluene can be used to improve quantitative accuracy.[9][10]

2. Instrumentation and Conditions:

  • GC-MS System: A standard GC-MS system.

  • Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[7]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[7]

  • Inlet Temperature: 250°C.[7]

  • Oven Program: Start at 60°C, hold for 1 minute, then ramp to 280°C at 10°C/min.[7]

  • MS Transfer Line Temperature: 280°C.[7]

  • Ion Source Temperature: 230°C.[7]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Full scan or Selected Ion Monitoring (SIM).

3. Procedure:

  • Standard Preparation: Prepare a series of calibration standards containing the target analytes and a constant concentration of the internal standard.

  • Calibration: Inject the calibration standards to generate a calibration curve based on the ratio of the analyte peak area to the internal standard peak area.

  • Sample Preparation: Extract samples as described in Protocol 3. Add the internal standard to the final extract before analysis.

  • Sample Analysis: Inject the prepared sample.

  • Data Analysis: Identify compounds based on retention time and mass spectra. Quantify using the calibration curve.

Protocol 3: Sample Preparation from Environmental Matrices

Objective: To extract nitrotoluene and diaminotoluene compounds from water and soil samples.

A. Water Sample Extraction (Liquid-Liquid Extraction) [7]

  • Take 1 L of the water sample in a separatory funnel.

  • Add 60 mL of dichloromethane and shake vigorously for 2 minutes.

  • Allow the layers to separate and drain the organic layer into a flask containing anhydrous sodium sulfate to remove residual water.

  • Repeat the extraction twice more with fresh 60 mL portions of dichloromethane.

  • Combine the extracts and concentrate to approximately 1 mL using a nitrogen evaporator.

  • The extract is now ready for GC-MS or HPLC analysis.

B. Soil Sample Extraction (Solvent Extraction) [8]

  • Weigh 10 g of the soil sample into a beaker.

  • Add 20 mL of acetonitrile and sonicate in an ultrasonic bath for 15-20 minutes.

  • Allow the solid material to settle, then carefully decant the solvent into a clean vial.

  • Repeat the extraction with another 20 mL of acetonitrile.

  • Combine the extracts. Filter the combined extract through a 0.45 µm syringe filter.

  • The extract is now ready for HPLC or GC-MS analysis.

Data Presentation

Quantitative data for the analysis of nitrotoluene and related compounds are summarized below. Note that performance can vary based on the specific instrument, column, and conditions used.

Table 1: Typical HPLC-UV Performance Data for TNT and Related Compounds

Compound Retention Time (min) LOD (µg/L) LOQ (µg/L) Linearity Range (µg/L)
2,4,6-Trinitrotoluene (TNT) ~11.5 0.78 2.6 5 - 1000 >0.99
2,4-Dinitrotoluene (2,4-DNT) ~8.9 1.02 3.4 5 - 1000 >0.99
2,6-Dinitrotoluene (2,6-DNT) ~9.6 0.95 3.2 5 - 1000 >0.99
4-Aminodinitrotoluene (4-ADNT) ~7.2 1.17 3.9 5 - 1000 >0.99
2-Aminodinitrotoluene (2-ADNT) ~6.5 1.11 3.7 5 - 1000 >0.99

(Data adapted from a study using a Diol column, which demonstrates improved separation and sensitivity).[2]

Table 2: Typical GC-MS Performance Data for Nitrotoluene Compounds

Compound Retention Time (min) Linearity Range (pg/µL) %RSD (n=7)
Nitrobenzene 1.95 1 - 1000 >0.99 <7%
2-Nitrotoluene 2.53 5 - 5000 >0.99 <7%
4-Nitrotoluene 2.86 5 - 1000 >0.99 <7%
1,3-Dinitrobenzene 4.00 1 - 1000 >0.99 <7%
2,6-Dinitrotoluene (2,6-DNT) 4.07 1 - 1000 >0.99 <1% (at 50 pg/µL)

(Data derived from analysis using a Finnigan TRACE DSQ GC-MS system).[9]

Table 3: UPLC-MS/MS Performance Data for Diaminotoluene (TDA) Isomers

Compound LOD (ng/mL) LOQ (ng/mL) Intra-day Precision (%) Inter-day Precision (%) Recovery (%)
2,6-Diaminotoluene (2,6-TDA) 6.86 22.85 3.67 8.05 98.06
2,4-Diaminotoluene (2,4-TDA) 2.83 9.42 3.55 2.62 99.80

(Data from a validated UPLC-MS/MS method for TDA analysis).[15]

Visualizations

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Environmental Sample (Soil, Water) Extraction Solvent or L-L Extraction Sample->Extraction Cleanup Filtration / Concentration Extraction->Cleanup Analysis HPLC-UV or GC-MS Analysis Cleanup->Analysis Processing Data Acquisition & Integration Analysis->Processing Quant Quantification (Calibration Curve) Processing->Quant Report Final Report Quant->Report HPLC_Protocol_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Start Start PrepMobile Prepare Mobile Phase (e.g., ACN/Water) Start->PrepMobile Equilibrate Equilibrate HPLC System PrepMobile->Equilibrate PrepStds Prepare Calibration Standards InjectStds Inject Standards (Generate Calibration Curve) PrepStds->InjectStds PrepSamples Prepare Samples (Extract & Filter) InjectSamples Inject Samples PrepSamples->InjectSamples Equilibrate->InjectStds InjectStds->InjectSamples AcquireData Acquire & Process Chromatograms InjectSamples->AcquireData Quantify Identify & Quantify Analytes AcquireData->Quantify End End Quantify->End

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,6-Diamino-4-nitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2,6-diamino-4-nitrotoluene, with a focus on improving reaction yield and purity.

Troubleshooting Guide and Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

A1: Low yield in the synthesis of this compound is a common issue that can stem from several factors. The primary synthesis route involves the selective reduction of 2,4,6-trinitrotoluene (TNT). Here are the key areas to investigate:

  • Sub-optimal Reducing Agent and Catalyst: The choice and quality of the reducing agent are critical. For the selective reduction of the ortho-nitro groups of TNT, a combination of hydrazine hydrate with a catalyst like iron(III) chloride (FeCl₃) and activated charcoal is effective.[1][2] Ensure the reagents are of high purity and used in the correct molar ratios.

  • Incorrect Reaction Temperature: The reduction of nitro groups is highly exothermic. Poor temperature control can lead to the formation of undesired side products and a lower yield of the target molecule. The reaction should be carefully monitored and maintained within the optimal temperature range, often starting at a low temperature (e.g., 5-10°C) during the addition of the reducing agent.[2]

  • Inadequate Stirring: In a heterogeneous reaction mixture (e.g., with a solid catalyst), efficient stirring is crucial to ensure proper mixing and contact between reactants. Inadequate agitation can lead to localized overheating and incomplete reaction.

  • Impure Starting Material: The purity of the starting TNT can significantly impact the reaction outcome. Impurities can interfere with the catalyst or lead to the formation of byproducts that are difficult to separate.

  • Product Loss During Work-up and Purification: The product can be lost during filtration, extraction, and crystallization steps. Ensure efficient extraction with appropriate solvents and optimize crystallization conditions to maximize recovery.

Q2: I am observing the formation of significant amounts of isomers, particularly 4-amino-2,6-dinitrotoluene and 2,4-diamino-6-nitrotoluene. How can I improve the selectivity for this compound?

A2: The formation of isomers is a common challenge in the reduction of TNT. The key to improving selectivity lies in controlling the reaction conditions to favor the reduction of the nitro groups at the 2 and 6 positions (ortho to the methyl group).

  • Choice of Reducing System: Traditional reducing agents often favor the formation of 4-amino-2,6-dinitrotoluene.[1] The use of hydrazine hydrate in the presence of FeCl₃ and activated charcoal in methanol has been shown to be highly selective for the ortho-nitro groups.[1][2]

  • Molar Ratio of Reactants: The molar ratio of the reducing agent to TNT is critical. An insufficient amount may lead to incomplete reduction, while a large excess can lead to the reduction of all three nitro groups, forming 2,4,6-triaminotoluene.[2] For the synthesis of this compound, a moderate excess of hydrazine hydrate is typically used.

  • Controlled Addition of Reducing Agent: A slow, dropwise addition of the reducing agent at a controlled low temperature helps to manage the exothermic reaction and maintain selectivity.

Q3: The reaction seems to be very vigorous and difficult to control. What safety precautions should I take?

A3: The reduction of polynitroaromatic compounds is energetic and requires strict safety measures.

  • Temperature Control: Use an ice bath to maintain the reaction temperature, especially during the addition of the reducing agent. Monitor the internal temperature continuously with a thermometer.

  • Slow Addition: Add the reducing agent slowly and in a controlled manner to prevent a runaway reaction.

  • Adequate Ventilation: Work in a well-ventilated fume hood, as volatile and potentially toxic reagents and byproducts may be released.

  • Proper Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Scale: When attempting the reaction for the first time, it is advisable to start with a small scale to understand the reaction kinetics and exothermicity.

Q4: What is the best method for purifying the final product?

A4: The purification of this compound typically involves the following steps:

  • Filtration: After the reaction is complete, the hot reaction mixture is filtered to remove the catalyst (e.g., charcoal and iron salts).[2]

  • Solvent Removal: The solvent is then removed from the filtrate, often under reduced pressure.

  • Crystallization: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of solvents. This helps to remove unreacted starting materials and isomeric impurities.

  • Chromatography: For very high purity requirements, column chromatography may be employed.

Data Presentation: Reaction Parameters for this compound Synthesis

The following table summarizes key quantitative data for a one-step synthesis from 2,4,6-trinitrotoluene (TNT).

ParameterValueReference
Starting Material2,4,6-Trinitrotoluene (TNT)[2]
Reducing AgentHydrazine Hydrate[2]
CatalystFeCl₃·6H₂O and Activated Charcoal[2]
SolventMethanol[2]
Molar Ratio (Hydrazine Hydrate : TNT)~3.8 : 1[2]
Temperature (Addition)5-10 °C[2]
Temperature (Stirring)15 °C, then 20-22 °C, then up to 50 °C[2]
Reaction TimeSeveral hours[2]
Reported Yield~70%[1]

Experimental Protocols

Key Experiment: One-Step Synthesis of this compound from TNT [2]

This protocol is based on a literature procedure for the selective reduction of TNT.

Materials:

  • 2,4,6-Trinitrotoluene (TNT)

  • Iron(III) chloride hexahydrate (FeCl₃·6H₂O)

  • Activated charcoal

  • Methanol

  • Hydrazine hydrate

  • Acetone

Procedure:

  • In a reaction flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, prepare a suspension of TNT, FeCl₃·6H₂O, and activated charcoal in methanol.

  • Cool the mixture to 5-10 °C in an ice bath.

  • Slowly add a solution of hydrazine hydrate in methanol dropwise to the cooled suspension over a period of 3-4.5 hours, ensuring the temperature remains between 5-10 °C.

  • After the addition is complete, continue to stir the reaction mixture for 2.5 hours at 15 °C, followed by 5 hours at 20-22 °C.

  • Gradually raise the temperature to 50 °C over 1.5 hours and continue stirring for an additional hour.

  • Filter the hot mixture to remove the charcoal and catalyst.

  • Wash the filter cake with hot methanol and then with hot acetone.

  • Combine the filtrate and washings and remove the solvents under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent.

Mandatory Visualizations

Troubleshooting_Yield start Low Yield of This compound q1 Check Reaction Conditions start->q1 q2 Analyze Purity of Reactants start->q2 q3 Evaluate Work-up & Purification start->q3 sub_q1_temp Is Temperature Controlled? q1->sub_q1_temp sub_q1_reductant Is Reductant Addition Slow & Controlled? q1->sub_q1_reductant sub_q1_stir Is Stirring Adequate? q1->sub_q1_stir sub_q2_tnt Is TNT Pure? q2->sub_q2_tnt sub_q2_reagents Are Reductant & Catalyst of High Quality? q2->sub_q2_reagents sub_q3_extraction Is Extraction Efficient? q3->sub_q3_extraction sub_q3_cryst Is Crystallization Optimized? q3->sub_q3_cryst ans_q1_temp_no Implement Cooling Bath & Monitor Temperature sub_q1_temp->ans_q1_temp_no No ans_q1_yes Conditions OK sub_q1_temp->ans_q1_yes Yes ans_q1_reductant_no Use Dropping Funnel for Slow Addition sub_q1_reductant->ans_q1_reductant_no No sub_q1_reductant->ans_q1_yes Yes ans_q1_stir_no Increase Stirring Speed sub_q1_stir->ans_q1_stir_no No sub_q1_stir->ans_q1_yes Yes ans_q2_tnt_no Purify TNT Before Use sub_q2_tnt->ans_q2_tnt_no No ans_q2_yes Reactants OK sub_q2_tnt->ans_q2_yes Yes ans_q2_reagents_no Use High-Purity Reagents sub_q2_reagents->ans_q2_reagents_no No sub_q2_reagents->ans_q2_yes Yes ans_q3_extraction_no Use Appropriate Solvents & Multiple Extractions sub_q3_extraction->ans_q3_extraction_no No ans_q3_yes Work-up OK sub_q3_extraction->ans_q3_yes Yes ans_q3_cryst_no Optimize Solvent System & Cooling Rate sub_q3_cryst->ans_q3_cryst_no No sub_q3_cryst->ans_q3_yes Yes

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Reaction_Pathway TNT 2,4,6-Trinitrotoluene (TNT) Intermediate 2-Amino-4,6-dinitrotoluene TNT->Intermediate + Reductant (Selective) SideProduct1 4-Amino-2,6-dinitrotoluene (Isomer) TNT->SideProduct1 Non-selective Reduction Product This compound Intermediate->Product + Reductant (Selective) OverReduction 2,4,6-Triaminotoluene Product->OverReduction Excess Reductant SideProduct2 2,4-Diamino-6-nitrotoluene (Isomer) SideProduct1->SideProduct2 + Reductant

Caption: Reaction pathway for the synthesis of this compound from TNT.

References

Technical Support Center: Purification of 2,6-diamino-4-nitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of 2,6-diamino-4-nitrotoluene.

Troubleshooting Guide

Purification of this compound can be impeded by a variety of issues, from the presence of persistent impurities to difficulties with crystallization. The following table outlines common problems, their potential causes, and recommended solutions.

Problem Potential Causes Recommended Solutions
Low Purity After Initial Purification - Incomplete reaction during synthesis.- Presence of isomeric impurities (e.g., 2,4-diamino-6-nitrotoluene).- Residual starting materials or reagents.- Monitor reaction completion using TLC or HPLC.- Employ multi-step purification techniques (e.g., column chromatography followed by crystallization).- Perform an acidic or basic wash to remove respective impurities.
"Oiling Out" During Crystallization - Solution is too concentrated.- Cooling rate is too rapid.- Inappropriate solvent system.- Increase the volume of the solvent.- Allow the solution to cool to room temperature slowly before further cooling.- Use a co-solvent system, gradually adding an anti-solvent.[1]
No Crystal Formation - Insufficient supersaturation.- High solubility of the compound in the chosen solvent at low temperatures.- Induce crystallization by scratching the inside of the flask or adding a seed crystal.- Concentrate the solution further before cooling.- Screen for alternative crystallization solvents.
Discoloration of Final Product - Oxidation of the amino groups.- Presence of colored impurities.- Perform purification steps under an inert atmosphere (e.g., nitrogen or argon).- Treat the solution with activated carbon to adsorb colored impurities.
Difficulty in Removing Solvent - High boiling point of the purification solvent.- Compound trapping solvent within the crystal lattice.- Use a rotary evaporator under high vacuum.- Dry the purified solid in a vacuum oven at a temperature below its melting point.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the purification of this compound?

A1: Common impurities include isomers such as 2,4-diamino-6-nitrotoluene, unreacted starting materials like 2,6-dinitrotoluene, and byproducts from the reduction of the nitro groups. The presence of these impurities can affect crystallization and the final purity of the product.[2][3]

Q2: Which analytical techniques are best suited for assessing the purity of this compound?

A2: High-Performance Liquid Chromatography (HPLC) with UV detection is a highly effective method for quantifying the purity and identifying impurities.[4] Gas Chromatography (GC) can also be used, often after derivatization.[5] Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural confirmation and detection of impurities.

Q3: What is a good starting point for selecting a crystallization solvent?

A3: A good crystallization solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below. Alcohols such as ethanol or methanol, or aqueous mixtures of these, are often good starting points for aromatic amines. Toluene can also be considered. It is recommended to perform small-scale solubility tests with a range of solvents to identify the optimal system.

Q4: How can I improve the yield of my purification process?

A4: To improve yield, minimize the number of purification steps. Optimize the crystallization process to ensure maximum recovery of the product from the mother liquor. This can be achieved by carefully controlling the cooling rate and the final cooling temperature. Additionally, ensuring the initial crude product is as pure as possible through optimized reaction conditions will reduce losses in subsequent purification stages.

Q5: My purified this compound degrades over time. How can I improve its stability?

A5: Aromatic amines can be sensitive to light and air, leading to oxidation and degradation. Store the purified compound in a tightly sealed, amber-colored vial under an inert atmosphere (nitrogen or argon) and at low temperatures (refrigerated or frozen) to enhance its stability.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol describes a general procedure for the purification of crude this compound by recrystallization.

  • Solvent Selection: In a series of test tubes, test the solubility of a small amount of the crude material in various solvents (e.g., ethanol, methanol, isopropanol, toluene, and aqueous mixtures thereof) at room temperature and upon heating.

  • Dissolution: In a flask, dissolve the crude this compound in the minimum amount of the chosen hot solvent to form a saturated solution.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated carbon and heat the mixture for a short period.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities and activated carbon.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If no crystals form, induce crystallization by scratching the inner wall of the flask with a glass rod or by adding a seed crystal. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point.

Protocol 2: Purity Assessment by HPLC

This protocol provides a general method for determining the purity of this compound.

  • Mobile Phase: A mixture of acetonitrile and water is commonly used. The exact ratio should be optimized for best separation.

  • Column: A C18 reverse-phase column is typically suitable.

  • Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., 254 nm).

  • Sample Preparation: Prepare a stock solution of the purified compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL). Further dilute as necessary.

  • Injection: Inject a small volume (e.g., 10 µL) of the sample solution onto the HPLC system.

  • Analysis: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Crude this compound dissolution Dissolve in Hot Solvent start->dissolution decolorization Decolorize (optional) dissolution->decolorization filtration Hot Filtration decolorization->filtration crystallization Crystallization filtration->crystallization isolation Isolate Crystals crystallization->isolation hplc Purity Analysis (HPLC) isolation->hplc nmr Structure Confirmation (NMR) isolation->nmr final_product Pure Product hplc->final_product nmr->final_product

Caption: Experimental workflow for the purification and analysis of this compound.

troubleshooting_logic cluster_troubleshooting Troubleshooting Steps start Purification Attempt check_purity Purity > 99%? start->check_purity successful Successful Purification check_purity->successful Yes unsuccessful Low Purity check_purity->unsuccessful No wash Acid/Base Wash unsuccessful->wash recrystallize Re-crystallize column Column Chromatography recrystallize->column column->start wash->recrystallize

Caption: Logical workflow for troubleshooting low purity in this compound purification.

References

Technical Support Center: Diaminonitrotoluene Isomer Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the HPLC separation of co-eluting diaminonitrotoluene (DANT) isomers.

Frequently Asked Questions (FAQs)

Q1: What are the most common diaminonitrotoluene (DANT) isomers, and why are they difficult to separate?

The most common isomers encountered are 2,4-diaminonitrotoluene and 2,6-diaminonitrotoluene. These compounds are structural isomers with the same molecular weight and similar physicochemical properties, including polarity and hydrophobicity. Their structural similarity makes them challenging to resolve using standard reversed-phase HPLC methods.

Q2: What is "co-elution," and how do I know if my DANT isomer peaks are co-eluting?

Co-elution occurs when two or more compounds travel through the HPLC column at the same rate and are detected at the same time, resulting in overlapping or merged chromatographic peaks.[1] Signs of co-elution include poor peak shape, such as shoulders on a peak or broad, asymmetrical peaks.[1] If you are using a Diode Array Detector (DAD) or Mass Spectrometer (MS), you can assess peak purity. A pure peak will have a consistent UV spectrum or mass spectrum across its entire width; variations indicate the presence of multiple components.[1][2]

Q3: Which type of HPLC column is best suited for separating DANT isomers?

While standard C18 columns are widely used in reversed-phase chromatography, they often provide insufficient separation for isomers with similar hydrophobicity.[3] For nitroaromatic compounds, columns that offer alternative separation mechanisms, such as π-π interactions or polar interactions, are often more effective.[3] Studies on related dinitrotoluene isomers have shown that Diol columns can provide superior resolution and efficiency compared to C18 or Phenyl columns.[4][5] Mixed-mode columns that combine reversed-phase and ion-exchange characteristics can also be effective for separating polar isomers.[6]

Q4: Can I improve separation without buying a new column?

Yes, significant improvements can often be achieved by modifying the mobile phase. Key parameters to adjust include:

  • Organic Solvent Type: Switching between acetonitrile and methanol can alter selectivity, as they interact differently with the stationary phase.[3][7]

  • Mobile Phase Strength (%B): Adjusting the percentage of the organic solvent in the mobile phase affects retention time. Weakening the mobile phase (reducing %B) increases retention and can improve resolution.[1][2]

  • Mobile Phase pH: For ionizable compounds, adjusting the pH of the aqueous portion of the mobile phase can dramatically change retention and selectivity.[8][9]

  • Flow Rate: Lowering the flow rate can increase column efficiency and may improve the resolution of closely eluting peaks.

Troubleshooting Guide for Co-eluting DANT Isomers

This guide provides a systematic approach to resolving common separation issues.

Problem: My DANT isomer peaks are completely co-eluting or show very poor resolution (Rs < 1.5).

When facing co-elution, the goal is to adjust the chromatographic parameters that influence resolution: retention (capacity factor, k'), selectivity (α), and efficiency (N).[2]

Step 1: Assess and Optimize Retention (Capacity Factor)

Q: My peaks are eluting very early, close to the solvent front (low k'). What should I do?

A: Early elution means the isomers have minimal interaction with the stationary phase, providing little opportunity for separation. You need to increase their retention time.

  • Action: Weaken the mobile phase by decreasing the concentration of the organic solvent (e.g., reduce the percentage of acetonitrile or methanol).[1][2] A good target for the capacity factor (k') is between 1 and 5.[1]

  • Example: If you are using a 60:40 Acetonitrile:Water mobile phase, try changing to 55:45 or 50:50.

Step 2: Modify Selectivity

Q: I have increased retention, but the peaks are still not separated. How can I change the elution order or relative spacing of my peaks?

A: If increasing retention doesn't resolve the peaks, the issue is poor selectivity (α ≈ 1). This means the column and mobile phase combination does not sufficiently differentiate between the isomers.[2]

  • Action 1: Change the Organic Solvent. The choice of organic solvent can significantly impact selectivity. If you are using acetonitrile, switch to methanol, or vice versa.[7] These solvents have different properties and will interact differently with both the analytes and the stationary phase.

  • Action 2: Adjust Mobile Phase pH. Since DANTs contain amino groups, their ionization state is pH-dependent. Modifying the pH of the aqueous buffer can alter the polarity and retention of the isomers differently, leading to improved separation.[8] Experiment with a pH range around the pKa of the amino groups.

  • Action 3: Change the Stationary Phase. If mobile phase adjustments are insufficient, the column chemistry is likely not suitable for the separation.[2][3]

    • From C18 to Phenyl: A Phenyl column can introduce π-π interactions, which can improve selectivity for aromatic compounds like DANTs.

    • From C18/Phenyl to Diol: A Diol column offers polar interactions and has been shown to be highly effective for separating nitroaromatic isomers, often providing significantly better resolution.[4][5]

Step 3: Evaluate and Improve Efficiency

Q: My peaks are resolved but are very broad, leading to poor quantification. How can I make them sharper?

A: Broad peaks are a sign of poor column efficiency (N). While this is less critical than selectivity for resolving co-elution, sharp peaks are essential for good resolution and sensitivity.[2]

  • Action 1: Check for System Issues. Ensure there are no leaks and that extra-column volume (e.g., from long tubing) is minimized.

  • Action 2: Lower the Flow Rate. Reducing the flow rate gives more time for the analytes to partition between the mobile and stationary phases, which can lead to narrower peaks.

  • Action 3: Consider Column Health. A column that has been used extensively may lose efficiency. If pressure has increased or peaks have become consistently broad, consider flushing the column, changing the inlet frit, or replacing the column entirely.[10]

Data Presentation

Table 1: Comparative Performance of HPLC Columns for Nitroaromatic Isomer Separation

The selection of the stationary phase is critical for resolving structurally similar isomers. This table summarizes performance characteristics based on studies of dinitrotoluene isomers, which are structurally related to DANTs.[4][5]

Column TypePrimary InteractionResolution (2,4-DNT vs. 2,6-DNT)Solvent ConsumptionKey AdvantagesPotential Issues
Standard C18 HydrophobicLow to ModerateHighGeneral purpose, widely available.Often fails to resolve structurally similar isomers.[3]
Phenyl Hydrophobic, π-πModerateHighCan provide alternative selectivity for aromatic compounds.May still result in peak overlap for very similar isomers.[4]
Diol Polar (H-Bonding)High (Rs > 2.0)[5]Low[5]Superior resolution, high sensitivity, reduced solvent use.[5]Less common than C18, may require different equilibration.

Experimental Protocols

Detailed HPLC Methodology for Dinitrotoluene Isomer Separation on a Diol Column

This protocol is adapted from a validated method for separating related nitroaromatic compounds and serves as an excellent starting point for DANT isomer analysis.[5]

1. Sample Preparation

  • Standard Preparation: Accurately weigh and dissolve DANT isomer standards in acetonitrile or mobile phase to create a stock solution (e.g., 1000 µg/mL). Perform serial dilutions to prepare working standards at the desired concentrations.

  • Sample Extraction: For environmental or biological samples, use an appropriate extraction technique (e.g., solid-phase extraction) to isolate the analytes and remove interfering matrix components.[10] The final extract should be dissolved in the initial mobile phase composition.

  • Filtration: Filter all samples and standards through a 0.22 µm or 0.45 µm syringe filter before injection to prevent column clogging.

2. HPLC Instrument Conditions

  • HPLC System: A standard HPLC or UHPLC system with a gradient pump, autosampler, column thermostat, and UV detector.

  • Column: Diol Column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Mobile Phase A: HPLC-grade Water

  • Mobile Phase B: HPLC-grade Acetonitrile

  • Gradient Elution:

    Time (min) % Water (A) % Acetonitrile (B)
    0.0 70 30
    8.0 30 70
    10.0 30 70
    10.1 70 30

    | 13.0 | 70 | 30 |

  • Flow Rate: 0.8 mL/min[11]

  • Column Temperature: 30 °C (thermostatically controlled)

  • Injection Volume: 10 µL

  • Detector: UV Detector set at an appropriate wavelength for DANTs (e.g., 254 nm or 270 nm).[11][12]

3. Data Analysis

  • Identify peaks based on the retention times of the injected standards.

  • Integrate the peak areas for quantification.

  • Calculate the resolution (Rs) between the critical isomer pair using the formula: Rs = 2(RT₂ - RT₁) / (W₁ + W₂), where RT is retention time and W is peak width at the base. A value of Rs ≥ 1.5 indicates baseline separation.

Visualizations

Diagrams of Workflows and Chemical Structures

Troubleshooting_Workflow Troubleshooting Co-elution of DANT Isomers start Co-eluting Peaks (Rs < 1.5) check_retention Are peaks eluting too early? (k' < 1) start->check_retention weaken_mp Decrease % Organic Solvent (e.g., ACN/MeOH) check_retention->weaken_mp  Yes check_selectivity Are peaks still co-eluting? check_retention->check_selectivity No   weaken_mp->check_selectivity change_solvent Change Organic Solvent (ACN <-> MeOH) check_selectivity->change_solvent Yes check_efficiency Are peaks broad? check_selectivity->check_efficiency No change_ph Adjust Mobile Phase pH change_solvent->change_ph change_column Change Column Chemistry (e.g., to Diol or Phenyl) change_ph->change_column change_column->check_efficiency lower_flow Lower Flow Rate check_efficiency->lower_flow Yes resolved Peaks Resolved (Rs >= 1.5) check_efficiency->resolved No check_column_health Check/Replace Column lower_flow->check_column_health check_column_health->resolved

Caption: Troubleshooting workflow for resolving co-eluting HPLC peaks.

Experimental_Workflow HPLC Analysis Workflow for DANT Isomers cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep1 Standard / Sample Weighing & Dissolution prep2 Extraction (if needed) prep1->prep2 prep3 Filtration (0.22 µm) prep2->prep3 analysis1 System Equilibration prep3->analysis1 analysis2 Sample Injection analysis1->analysis2 analysis3 Gradient Elution & Data Acquisition analysis2->analysis3 data1 Peak Identification (vs. Standards) analysis3->data1 data2 Peak Integration data1->data2 data3 Quantification & Resolution Calculation data2->data3

Caption: General experimental workflow for HPLC analysis of DANT isomers.

Caption: Structures of 2,4-DANT and 2,6-DANT, highlighting their similarity.

References

Technical Support Center: Optimizing Selective Nitrotoluene Reduction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the selective reduction of nitrotoluene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to navigate the challenges of chemoselectively reducing a nitro group in the presence of other sensitive functionalities.

Troubleshooting Guides

This section provides solutions in a question-and-answer format for common problems encountered during the selective reduction of nitrotoluene.

Issue 1: Low Selectivity - Reduction of Other Functional Groups

Q: My primary challenge is the reduction of other functional groups (e.g., halogens, carbonyls, esters) along with the nitro group. How can I improve chemoselectivity?

A: Achieving high chemoselectivity is critical when other reducible groups are present. The choice of reducing agent and catalyst system is paramount. Here is a systematic approach to troubleshooting this issue:

  • Reagent and Catalyst Selection:

    • For Halogenated Nitrotoluenes: Standard catalytic hydrogenation with Pd/C can lead to dehalogenation. Consider using Raney Nickel with H₂ gas, as it is often preferred for substrates where dehalogenation is a concern.[1] Another effective method is the use of tin(II) chloride (SnCl₂), which provides a mild reduction of the nitro group without affecting aromatic halides.[1]

    • For Nitrotoluenes with Carbonyl Groups (Ketones/Aldehydes): A robust and highly selective method is the use of SnCl₂·2H₂O in a solvent like ethanol or ethyl acetate.[2] This reagent is mild and generally does not affect carbonyl functionalities.[2] Iron powder in the presence of an acid, such as acetic acid or hydrochloric acid, is another reliable option that is selective for the nitro group.[1][2]

    • For Nitrotoluenes with Ester or Amide Groups: A combination of sodium borohydride (NaBH₄) with iron(II) chloride (FeCl₂) can exhibit good selectivity for the nitro group over esters.[3] Alternatively, SnCl₂·2H₂O is also an excellent choice as it typically does not reduce ester or amide functionalities.[2]

    • For Nitrotoluenes with Alkenes or Alkynes: Using sodium sulfide (Na₂S) can be an effective method that often spares carbon-carbon multiple bonds.[1][2]

  • Catalyst Support and Modification: The interaction between the metal catalyst and its support can significantly influence selectivity. For instance, using TiO₂ as a support for platinum catalysts can transform a non-chemoselective catalyst into a highly selective one by controlling the coordination of metal surface atoms.[4][5] Similarly, the particle size and support material for gold catalysts are crucial; small Au nanoparticles on supports with acid-base sites, like Al₂O₃, show high activity and selectivity.[6]

Below is a decision-making workflow to aid in selecting the appropriate reducing agent.

G start Identify other reducible functional groups in the nitrotoluene molecule halogen Halogen Present? start->halogen carbonyl Ketone/Aldehyde Present? halogen->carbonyl No raney_ni Use Raney Nickel with H₂ to prevent dehalogenation. halogen->raney_ni Yes sncl2_halogen Use SnCl₂ for mild reduction. halogen->sncl2_halogen Yes ester_amide Ester/Amide Present? carbonyl->ester_amide No sncl2_carbonyl Use SnCl₂·2H₂O in EtOH/EtOAc. Highly selective for nitro groups. carbonyl->sncl2_carbonyl Yes fe_acid Use Fe powder with HCl or AcOH. carbonyl->fe_acid Yes alkene_alkyne Alkene/Alkyne Present? ester_amide->alkene_alkyne No nabh4_fecl2 Use NaBH₄/FeCl₂ for good selectivity over esters. ester_amide->nabh4_fecl2 Yes sncl2_ester SnCl₂·2H₂O is also an excellent choice. ester_amide->sncl2_ester Yes na2s Use Sodium Sulfide (Na₂S) to spare C-C multiple bonds. alkene_alkyne->na2s Yes no_other_groups Standard catalytic hydrogenation (e.g., H₂, Pd/C) is generally efficient. alkene_alkyne->no_other_groups No

Caption: Reagent Selection Workflow for Selective Nitrotoluene Reduction.

Issue 2: Incomplete Reaction or Slow Conversion

Q: My reaction is either very slow or does not go to completion. What factors should I investigate to improve the reaction rate and yield?

A: Incomplete or slow reactions are a common hurdle. A systematic approach to troubleshooting this issue is outlined below:

  • Reagent and Catalyst Activity:

    • Catalytic Hydrogenation (e.g., Pd/C, Raney Ni): Ensure the catalyst is not old or deactivated. Use a fresh batch of catalyst if possible. The quality and activity of the catalyst are crucial for an efficient reaction.

    • Metal/Acid Reductions (e.g., Fe/HCl, SnCl₂/HCl): The surface area and purity of the metal are important. Use finely powdered metal and consider activation if necessary. The concentration of the acid is also a critical factor for the reaction rate.[7]

    • Other Reducing Agents: Reagents like sodium dithionite can decompose upon storage. Always use fresh, high-quality reagents.[7][8]

  • Reaction Conditions:

    • Temperature: While many reductions can proceed at room temperature, some substrates may require heating to achieve a reasonable reaction rate. However, be aware that higher temperatures can sometimes lead to an increase in side products.[7]

    • Solvent: The solubility of the nitrotoluene starting material can be a limiting factor. For solid nitrotoluenes, solubility issues can hinder a complete reaction. Using a co-solvent system, such as THF-water (1:1), can significantly improve the yield and reaction time.[3] Protic solvents like ethanol and water often lead to higher reaction yields.[9]

    • Agitation: In heterogeneous reactions (e.g., with solid metals or supported catalysts), vigorous stirring is essential to ensure good mass transfer between the reactants and the catalyst surface.

  • Stoichiometry: Ensure that a sufficient excess of the reducing agent is used to drive the reaction to completion.[7]

Issue 3: Formation of Undesired Byproducts

Q: I am observing significant amounts of byproducts such as hydroxylamines, nitroso, or azoxy compounds. How can I improve the selectivity towards the desired aminotoluene?

A: The formation of these byproducts is a common challenge that arises from the stepwise nature of nitro group reduction. The key to minimizing these is to control the reaction conditions to favor the complete reduction to the amine.

  • Choice of Reducing Agent: Some reducing agents are more prone to stopping at intermediate stages. For example, using lithium aluminum hydride (LiAlH₄) for the reduction of aromatic nitro compounds can lead to the formation of azo products.[1][7] Catalytic hydrogenation (e.g., H₂ with Pd/C or Raney Nickel) and metal/acid combinations (e.g., Fe, Sn, Zn in acid) are generally more reliable for achieving complete reduction to the amine.[1][7]

  • Reaction pH: The pH of the reaction medium can significantly influence the product distribution. Acidic conditions, often employed with metals like iron, tin, and zinc, generally favor the formation of the amine.[7]

  • Temperature Control: The reduction of nitroaromatics is often highly exothermic.[10][11] Localized overheating can promote the formation of side products like azobenzene derivatives.[7] Therefore, proper temperature control is crucial for a clean reaction.

  • Sufficient Reducing Agent: Ensure an adequate excess of the reducing agent is used to drive the reaction to completion and reduce any intermediate products that may have formed.[7]

The following diagram illustrates the general reduction pathway and the potential for byproduct formation.

G Nitrotoluene Nitrotoluene (Ar-NO₂) Nitroso Nitroso intermediate (Ar-NO) Nitrotoluene->Nitroso +2e⁻, +2H⁺ Hydroxylamine Hydroxylamine intermediate (Ar-NHOH) Nitroso->Hydroxylamine +2e⁻, +2H⁺ Azoxy Azoxy byproduct (Ar-N(O)=N-Ar) Nitroso->Azoxy Condensation with Hydroxylamine Aminotoluene Aminotoluene (Ar-NH₂) Hydroxylamine->Aminotoluene +2e⁻, +2H⁺ Hydroxylamine->Azoxy Azo Azo byproduct (Ar-N=N-Ar) Azoxy->Azo Reduction

Caption: Nitrotoluene Reduction Pathway and Potential Byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common and reliable methods for the selective reduction of nitrotoluenes on a lab scale?

A1: Several methods are widely used and considered reliable:

  • Catalytic Hydrogenation: Using H₂ gas with a palladium on carbon (Pd/C) or Raney Nickel catalyst is a very common and efficient method.[1][12]

  • Metal and Acid Reduction: The use of iron (Fe) or tin (Sn) in the presence of an acid like HCl or acetic acid is a classic and effective method.[1][13] The Béchamp process, which uses iron and an acid, is a well-established industrial method.[14]

  • Transfer Hydrogenation: Using a hydrogen donor like ammonium formate or hydrazine hydrate with a Pd/C catalyst is a milder alternative to using high-pressure hydrogen gas.[2][15]

Q2: How can I monitor the progress of my nitrotoluene reduction reaction?

A2: Several analytical techniques can be used:

  • Thin-Layer Chromatography (TLC): This is a quick and straightforward method to qualitatively monitor the disappearance of the starting material and the appearance of the product.[8][16]

  • Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These techniques, often coupled with detectors like FID (for GC) or UV (for HPLC), provide quantitative information on the reaction progress.[16][17][18][19]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides both separation and mass information, which is very useful for identifying products and byproducts.[12]

Q3: Are there any green chemistry approaches for nitrotoluene reduction?

A3: Yes, there is a growing interest in developing more environmentally friendly methods:

  • Water as a Solvent: Using water as a solvent is highly desirable. Some catalytic systems, such as those using water-soluble iron complexes or certain heterogeneous catalysts, can be effective in aqueous media.[10][20]

  • Recyclable Catalysts: The development of heterogeneous catalysts that can be easily recovered and reused aligns with green chemistry principles.[15] For example, magnetically recoverable catalysts have been developed for this purpose.[3]

  • Avoiding Hazardous Reagents: Moving away from stoichiometric and often toxic reducing agents towards catalytic systems is a key goal.[10][11]

Data Presentation

Table 1: Comparison of Common Catalytic Systems for Selective Nitrotoluene Reduction

Catalyst SystemReducing AgentTypical Solvent(s)TemperatureKey AdvantagesPotential Issues
Pd/C (5-10 mol%) H₂ (gas)Ethanol, MethanolRoom Temp. - 50°CHigh efficiency, clean reaction.[12]Potential for dehalogenation.[1]
Raney Nickel H₂ (gas)Ethanol, MethanolRoom Temp. - 50°CGood for halogenated substrates.[1]Pyrophoric nature requires careful handling.
Fe powder HCl or Acetic AcidWater, EthanolRefluxCost-effective, good selectivity.[1]Can require harsh acidic conditions.[21]
SnCl₂·2H₂O -Ethanol, Ethyl AcetateRefluxMild, highly chemoselective.[2]Generates tin waste.
Au/TiO₂ or Au/Al₂O₃ H₂ (gas)Various organicMild conditionsHigh activity and selectivity.[6]Higher cost of gold catalyst.
Water-soluble Fe complex H₂ (gas)Water (biphasic)Mild conditionsEco-friendly, recyclable catalyst.[10]May require specific ligand synthesis.
V₂O₅/TiO₂ Hydrazine hydrateEthanol90°CRecyclable, broad functional group tolerance.[15]Requires elevated temperature.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This protocol is a general procedure for the reduction of a nitro group using hydrogen gas and a Pd/C catalyst.[12]

  • Preparation: In a suitable hydrogenation vessel, dissolve the nitrotoluene substrate (1.0 eq) in a solvent such as ethanol or methanol.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (5-10 mol % by weight) to the solution.

  • Hydrogenation: Seal the vessel and purge it first with an inert gas (e.g., nitrogen or argon), followed by hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (typically 1-4 atm or ~15-60 psi).

  • Reaction: Stir the reaction mixture vigorously at room temperature or with gentle heating.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, carefully vent the excess hydrogen gas and purge the vessel with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude aminotoluene. The product can be further purified by crystallization or column chromatography if necessary.

Protocol 2: Reduction using Tin(II) Chloride (SnCl₂)

This protocol is suitable for the chemoselective reduction of nitroarenes, particularly in the presence of other reducible functional groups.[12]

  • Preparation: In a round-bottom flask, dissolve the nitrotoluene substrate (1.0 eq) in ethanol.

  • Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 eq) to the solution.

  • Reaction: Heat the reaction mixture to reflux and stir.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure.

  • Neutralization: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute sodium hydroxide (NaOH) solution to the residue until the solution is basic. This will precipitate tin salts.

  • Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate.

  • Filtration: Filter the mixture to remove the insoluble tin salts, washing the solid with the extraction solvent.

  • Isolation: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure to obtain the crude aminotoluene. Purify as needed.

Protocol 3: Transfer Hydrogenation using Ammonium Formate and Pd/C

This method avoids the use of high-pressure hydrogen gas and is often effective under mild conditions.[2]

  • Preparation: To a solution of the nitrotoluene (1 equivalent) in methanol or ethanol, add ammonium formate (3-5 equivalents).

  • Catalyst Addition: Carefully add 10% Pd/C (5-10 mol % by weight).

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC. The reaction is often complete within 1-3 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Filtration: Filter the mixture through a pad of Celite to remove the Pd/C catalyst, washing the Celite pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by standard methods such as column chromatography or recrystallization.

References

minimizing byproduct formation in diaminotoluene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of diaminotoluene (TDA).

Troubleshooting Guide

This guide addresses common issues encountered during diaminotoluene synthesis in a question-and-answer format.

Issue 1: Low Yield of Diaminotoluene

Question: My diaminotoluene synthesis is resulting in a low yield. What are the potential causes and how can I improve it?

Answer: Low yields in diaminotoluene synthesis can stem from several factors, primarily related to reaction conditions and reagent quality. Here are the common causes and troubleshooting steps:

  • Incomplete Reaction: The reduction of the dinitrotoluene starting material may not have gone to completion.

    • Solution: Ensure the reducing agent is added in sufficient excess. For reductions using iron powder, a significant molar excess is typically required.[1] For catalytic hydrogenation, ensure the catalyst is active and the hydrogen pressure is maintained at the recommended level throughout the reaction.[2][3] Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the complete consumption of the starting material.

  • Poor Stirring: Inadequate agitation can lead to poor mixing of reactants, especially in heterogeneous reactions involving solid catalysts or reducing agents like iron powder.[1]

    • Solution: Use a mechanical stirrer and ensure the stirring speed is sufficient to keep all solid particles suspended in the reaction mixture. For iron-based reductions, a speed of around 750 rpm is recommended to prevent the iron from caking.[1]

  • Suboptimal Temperature: The reaction temperature plays a critical role. If the temperature is too low, the reaction rate will be slow, leading to an incomplete reaction within the given timeframe.

    • Solution: Maintain the recommended reaction temperature for the specific synthesis method. For iron/acid reductions, heating to boiling is often necessary to initiate and sustain the reaction.[1] For catalytic hydrogenation, a temperature range of 65-85°C is often employed.[2][3]

  • Losses During Work-up and Purification: Significant amounts of product can be lost during extraction, filtration, and recrystallization steps.

    • Solution: When filtering to remove solid catalysts or byproducts, wash the filter cake thoroughly with the reaction solvent to recover any adsorbed product.[1] During recrystallization, avoid using an excessive amount of solvent and cool the solution slowly to maximize crystal formation. When isolating the product via filtration, ensure the mother liquor is completely removed.

Issue 2: Product Discoloration (Yellow, Brown, or Black Product)

Question: My diaminotoluene product is discolored. What causes this and how can I obtain a colorless product?

Answer: Diaminotoluenes are prone to oxidation, which is the primary cause of discoloration. Exposure to air, high temperatures, and impurities can accelerate this process.

  • Oxidation: Aromatic amines are susceptible to air oxidation, leading to the formation of colored impurities. This is often observed as the product turning yellow, brown, or even black over time.

    • Solution: Minimize exposure of the reaction mixture and the isolated product to air. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial. After purification, store the diaminotoluene product under an inert atmosphere and in a cool, dark place.

  • High Temperatures During Work-up: Heating the wet, crude product can lead to the formation of orange-colored impurities.[1]

    • Solution: After filtration, it is recommended to air-dry the product at room temperature to remove most of the solvent before final drying at an elevated temperature.[1]

  • Residual Impurities: The presence of residual starting materials, intermediates, or tar-like byproducts can contribute to discoloration.

    • Solution: Ensure the purification process is effective. Recrystallization from a suitable solvent is a common method to remove colored impurities.[1] Distillation under reduced pressure can also yield a colorless product.[1]

Issue 3: Presence of Isomeric Impurities

Question: My final product contains a significant amount of diaminotoluene isomers. How can I minimize their formation and/or remove them?

Answer: The formation of isomeric impurities is a common challenge, as the nitration of toluene often produces a mixture of dinitrotoluene isomers, which are then carried through the reduction step.

  • Isomeric Purity of Starting Material: The isomeric ratio of the starting dinitrotoluene directly impacts the isomeric purity of the final diaminotoluene product.

    • Solution: Start with a dinitrotoluene mixture that has the desired isomeric ratio, or use a purified dinitrotoluene isomer as the starting material.

  • Reaction Conditions Influencing Selectivity: While the reduction itself doesn't typically alter the isomer ratio, the choice of catalyst and reaction conditions in some specialized syntheses can influence regioselectivity.

    • Solution: For catalytic hydrogenation, the choice of catalyst (e.g., Pd/C, Raney Nickel, Pt/Al₂O₃) and reaction parameters (temperature, pressure) can be optimized to favor the formation of a specific isomer in certain cases.[4]

  • Inefficient Purification: Isomers of diaminotoluene often have similar physical properties, making them difficult to separate.

    • Solution: Fractional crystallization can be an effective method for separating isomers. By carefully controlling the crystallization temperature and solvent, it is possible to selectively crystallize one isomer, leaving the others in the mother liquor.[5] For example, the purity of 3,4-diaminotoluene can be significantly increased by optimizing the crystallization temperature.[5] Derivatization of the amine groups followed by separation and subsequent deprotection is another advanced technique.

Issue 4: Formation of Tar and Polymeric Byproducts

Question: I am observing tar-like or polymeric material in my reaction mixture. What is the cause and how can I prevent this?

Answer: Tar formation is considered an unavoidable side reaction in diaminotoluene synthesis, arising from dimerization and oligomerization of reactive intermediates.[6]

  • Side Reactions of Intermediates: Partially reduced intermediates, such as nitroso and hydroxylamino species, are highly reactive and can undergo condensation and polymerization reactions to form tar.

    • Solution: While complete elimination is difficult, optimizing reaction conditions can minimize tar formation. Ensure a high concentration of the reducing agent and efficient mixing to promote the complete and rapid reduction of intermediates to the desired diamine. Avoid localized high temperatures, which can accelerate polymerization.

  • Catalyst Deactivation: The formation of tar can foul the surface of the catalyst in hydrogenation reactions, leading to a decrease in its activity.[7]

    • Solution: Using a robust catalyst and optimizing the reaction conditions to minimize tar formation can help maintain catalyst activity. If deactivation occurs, the catalyst may need to be regenerated or replaced.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 2,4-diaminotoluene in a laboratory setting?

A1: A widely used laboratory method is the reduction of 2,4-dinitrotoluene using iron powder in the presence of an acid, such as hydrochloric acid or acetic acid, in a solvent like aqueous ethanol.[1] Catalytic hydrogenation using a nickel or palladium catalyst is also a common and efficient method.[2][3]

Q2: How can I monitor the progress of my diaminotoluene synthesis?

A2: The progress of the reaction can be monitored by taking small aliquots from the reaction mixture at different time points and analyzing them by Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). These techniques allow you to track the disappearance of the starting dinitrotoluene and the appearance of the diaminotoluene product.

Q3: What are the typical byproducts in diaminotoluene synthesis?

A3: The most common byproducts are other isomers of diaminotoluene, which are formed from the corresponding dinitrotoluene isomers present in the starting material.[5] Partially reduced intermediates, such as aminonitrotoluenes and hydroxylaminonitrotoluenes, can also be present if the reaction is incomplete. Additionally, high molecular weight condensation products, often referred to as "tars," are also common byproducts.[6]

Q4: What is the best way to purify crude diaminotoluene?

A4: The choice of purification method depends on the scale of the synthesis and the nature of the impurities.

  • Recrystallization: This is a common and effective method for removing colored impurities and some isomeric byproducts. Suitable solvents include water, benzene, or mixed solvent systems.[1]

  • Vacuum Distillation: For thermally stable diaminotoluene isomers, vacuum distillation can provide a high-purity, colorless product.[1]

  • Fractional Crystallization: This technique is particularly useful for separating isomeric mixtures by carefully controlling the crystallization conditions.[5]

Q5: Are there any safety precautions I should be aware of when working with diaminotoluenes?

A5: Yes, diaminotoluenes are toxic and should be handled with care. They can be harmful if inhaled, ingested, or absorbed through the skin. It is essential to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Data Presentation

Table 1: Influence of Crystallization Temperature on the Yield and Purity of 3,4-Diaminotoluene

Final Crystallization Temperature (°C)Yield of 3,4-Diaminotoluene (%)Purity of 3,4-Diaminotoluene (%)
3020-30~100
1548.699.3
07097
-1080-90~96

Data adapted from a study on the separation of 3,4-diaminotoluene from a mixture of o-toluenediamine isomers.[5]

Table 2: Catalytic Hydrogenation of Dinitrotoluene Isomers - Reaction Conditions and Outcomes

Dinitrotoluene IsomerCatalystSolventTemperature (°C)H₂ Pressure (MPa)Purity (%)Yield (%)
2,4-DNT5% Pd/CMethanol35-84up to 4--
2,6-DNT0.5% Pt/Al₂O₃Ethanol40-750.5-1.0--
3,4-DNT PrecursorNi catalystMethanol65-751-399.597

This table compiles data from various sources to illustrate typical reaction conditions. Direct comparison of yield and purity is not always possible due to variations in experimental setups and reporting.[2][3][4]

Experimental Protocols

Protocol 1: Synthesis of 2,4-Diaminotoluene via Iron Reduction

This protocol is based on the procedure described in Organic Syntheses.[1]

Materials:

  • 2,4-Dinitrotoluene (DNT)

  • Iron powder

  • 50% (by weight) Ethyl alcohol

  • Concentrated Hydrochloric acid (HCl)

  • 15% Alcoholic Potassium hydroxide (KOH) solution

  • 6 N Sulfuric acid (H₂SO₄)

  • 95% Ethyl alcohol

  • Saturated Sodium hydroxide (NaOH) solution

  • Benzene

Procedure:

  • In a three-necked flask equipped with a reflux condenser and a mechanical stirrer, combine 45.5 g (0.25 mole) of 2,4-dinitrotoluene, 85 g (1.5 moles) of iron powder, and 100 mL of 50% ethyl alcohol.

  • Heat the mixture to boiling on a water bath and start the stirrer at a speed sufficient to keep the iron suspended (~750 rpm).

  • Slowly add a solution of 5.2 mL (0.06 mole) of concentrated hydrochloric acid in 25 mL of 50% ethyl alcohol. The addition should be dropwise initially and take about 30 minutes to complete.

  • Reflux the mixture for two hours after the acid addition is complete.

  • Make the hot mixture just alkaline to litmus by adding a 15% alcoholic potassium hydroxide solution.

  • Without allowing the mixture to cool, filter to remove the iron. Rinse the reaction flask and the iron residue with two 50 mL portions of 95% ethyl alcohol.

  • To the filtrate, add 84 mL of 6 N sulfuric acid to precipitate the 2,4-diaminotoluene sulfate.

  • Cool the mixture to 25°C and filter the precipitate by suction. Wash the product with two 25 mL portions of 95% ethyl alcohol.

  • To obtain the free base, dissolve the sulfate salt in water, make the solution alkaline with a saturated sodium hydroxide solution, and collect the precipitated 2,4-diaminotoluene crystals by filtration.

  • For further purification, the crude diaminotoluene can be recrystallized from benzene.

Protocol 2: Quantitative Analysis of Diaminotoluene Isomers by Gas Chromatography (GC)

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Capillary column: Polyglycol (PEG) (e.g., 15 m x 0.25 mm x 0.25 µm)

GC Conditions:

  • Carrier Gas: Nitrogen (N₂) at a pre-column pressure of 0.1 MPa

  • Injector Temperature: 250 - 280°C

  • Detector Temperature: 250 - 280°C

  • Oven Temperature Program:

    • Initial temperature: 130°C, hold for 5 minutes

    • Ramp: 10°C/min to 200°C

    • Hold at 200°C for 20 minutes

Procedure:

  • Prepare standard solutions of the diaminotoluene isomers of known concentrations in a suitable solvent (e.g., methanol, ethyl acetate).

  • Prepare the sample for analysis by dissolving a known amount of the crude reaction mixture in the same solvent.

  • Inject a small volume (e.g., 1 µL) of the standard and sample solutions into the GC.

  • Identify the peaks corresponding to each isomer based on their retention times, as determined from the standard solutions.

  • Quantify the amount of each isomer in the sample by comparing the peak areas to a calibration curve generated from the standard solutions.

Visualizations

Reaction_Pathway_and_Byproducts DNT Dinitrotoluene (DNT) (Isomer Mixture) Intermediates Partially Reduced Intermediates (e.g., Aminonitrotoluene, Hydroxylaminonitrotoluene) DNT->Intermediates Reduction Isomers Isomeric Byproducts DNT->Isomers Reduction of DNT Isomers TDA Diaminotoluene (TDA) (Desired Product) Intermediates->TDA Further Reduction Tar Tar/Polymeric Byproducts Intermediates->Tar Condensation/ Polymerization

Caption: Reaction pathway for diaminotoluene synthesis and major byproduct formation routes.

Troubleshooting_Workflow start Start TDA Synthesis reaction Perform Reduction Reaction start->reaction monitor Monitor Reaction Progress (TLC, GC, HPLC) reaction->monitor monitor->reaction Incomplete workup Work-up and Isolation monitor->workup Complete analyze Analyze Crude Product (Purity, Yield) workup->analyze purify Purification (Recrystallization/Distillation) analyze->purify Acceptable low_yield Low Yield? analyze->low_yield final_product Final Product Analysis purify->final_product final_product->purify Needs More Purification end End final_product->end Meets Specs discolored Discolored Product? low_yield->discolored No check_reagents Check Reagent Stoichiometry and Purity low_yield->check_reagents Yes isomers_present Isomers Present? discolored->isomers_present No inert_atmosphere Use Inert Atmosphere, Avoid High Temps discolored->inert_atmosphere Yes isomers_present->purify No fractional_crystallization Fractional Crystallization/ Derivatization isomers_present->fractional_crystallization Yes check_reagents->reaction optimize_conditions Optimize Temp. & Stirring improve_workup Improve Work-up Technique inert_atmosphere->workup fractional_crystallization->purify

Caption: A troubleshooting workflow for diaminotoluene synthesis and purification.

References

troubleshooting peak tailing in HPLC analysis of aminotoluenes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for scientists, researchers, and drug development professionals encountering peak tailing during the HPLC analysis of aminotoluenes.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak tailing when analyzing aminotoluenes?

Peak tailing in the HPLC analysis of aminotoluenes, which are basic compounds, is primarily caused by secondary interactions with the stationary phase. The most common culprits include:

  • Silanol Interactions: Free silanol groups (Si-OH) on the surface of silica-based columns are acidic and can interact strongly with the basic amine groups of aminotoluenes through ion-exchange, leading to tailing peaks.[1]

  • Mobile Phase pH: If the mobile phase pH is close to the pKa of the aminotoluene (around 4.4-5.1), the analyte will exist in both ionized and non-ionized forms, resulting in peak broadening and tailing.[2][3][4][5]

  • Column Contamination: Accumulation of contaminants on the column, particularly at the inlet, can lead to peak distortion.

  • Extra-Column Effects: Issues such as excessive tubing length, large detector cell volume, or poorly made connections can contribute to band broadening and peak tailing.[6]

Q2: How does the mobile phase pH affect the peak shape of aminotoluenes?

The pH of the mobile phase is a critical factor in controlling the peak shape of basic compounds like aminotoluenes.[2] Aminotoluenes have pKa values in the range of 4.4 to 5.1.

  • At a mobile phase pH close to the pKa: The aminotoluene will be partially ionized, leading to a mixed-mode retention mechanism and resulting in broad, tailing peaks.

  • At a low mobile phase pH (e.g., pH < 3): The aminotoluene will be fully protonated (ionized), and the silanol groups on the silica surface will also be protonated (neutral). This minimizes the undesirable secondary ionic interactions, leading to more symmetrical peaks.[1][6]

  • At a high mobile phase pH (e.g., pH > 7): The aminotoluene will be in its neutral form, while the silanol groups will be deprotonated (negatively charged), which can still lead to strong interactions and peak tailing.

Therefore, for optimal peak shape, it is generally recommended to work at a low mobile phase pH.

Q3: What are mobile phase additives, and how can they improve the peak shape of aminotoluenes?

Mobile phase additives are small amounts of reagents added to the mobile phase to improve chromatographic performance. For basic compounds like aminotoluenes, additives can significantly reduce peak tailing.[7]

  • Competing Bases: Additives like triethylamine (TEA) are basic and can compete with the aminotoluene analytes for the active silanol sites on the stationary phase.[8][9] This effectively masks the silanols and reduces the secondary interactions that cause tailing.

  • Inorganic Salts: Certain inorganic salts can also improve peak shape by increasing the ionic strength of the mobile phase, which can suppress silanol interactions.

Q4: What type of HPLC column is best suited for aminotoluene analysis?

The choice of column is crucial for achieving good peak shape for basic compounds.

  • End-capped Columns: These columns have been chemically treated to reduce the number of free silanol groups, thereby minimizing secondary interactions.

  • "Base-Deactivated" Columns: Modern columns are often specifically designed for the analysis of basic compounds and have very low silanol activity.

  • Polar-Embedded Columns: These columns have a polar group embedded in the alkyl chain of the stationary phase, which helps to shield the residual silanol groups.

For aminotoluenes, a C8 or C18 reversed-phase column with high-purity silica and effective end-capping is a good starting point.

Q5: Can my sample preparation affect peak shape?

Yes, improper sample preparation can contribute to peak tailing.

  • Sample Solvent: The sample should ideally be dissolved in the mobile phase. If a stronger solvent is used, it can cause peak distortion.

  • Sample Overload: Injecting too much sample can saturate the column and lead to broad, tailing peaks.[2] Try diluting the sample to see if the peak shape improves.

  • Sample Clean-up: Complex sample matrices can contain components that interfere with the analysis. A proper sample clean-up procedure, such as solid-phase extraction (SPE), can help to remove these interferences.

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting peak tailing in the HPLC analysis of aminotoluenes.

Diagram: Troubleshooting Workflow for Peak Tailing

TroubleshootingWorkflow start Peak Tailing Observed check_system 1. Check HPLC System - Connections - Tubing length - Detector cell volume start->check_system system_ok System OK? check_system->system_ok fix_system Fix connections, shorten tubing, or use smaller cell volume system_ok->fix_system No check_column 2. Evaluate Column - Age and performance - Guard column system_ok->check_column Yes fix_system->check_system column_ok Column OK? check_column->column_ok replace_column Replace column or guard column column_ok->replace_column No optimize_method 3. Optimize Method column_ok->optimize_method Yes replace_column->check_column mobile_phase 3a. Mobile Phase - Adjust pH - Add modifier (e.g., TEA) optimize_method->mobile_phase sample_prep 3b. Sample Preparation - Dilute sample - Check solvent optimize_method->sample_prep good_peak Symmetrical Peak mobile_phase->good_peak sample_prep->good_peak

Caption: A step-by-step workflow for troubleshooting peak tailing.

Data Presentation

The following table illustrates the expected impact of mobile phase pH on the tailing factor of an aminotoluene (pKa ≈ 4.8).

Mobile Phase pHExpected Tailing Factor (Tf)Rationale
4.8> 2.0At the pKa, the analyte is 50% ionized, leading to mixed-mode retention and significant tailing.
3.01.2 - 1.5The analyte is fully protonated, minimizing secondary interactions with protonated silanols.
2.5< 1.2Further suppression of silanol ionization leads to improved peak symmetry.
7.0> 1.8The analyte is neutral, but silanol groups are deprotonated, causing strong ionic interactions.

Note: These are representative values. Actual tailing factors will depend on the specific aminotoluene, column, and other chromatographic conditions.

Experimental Protocols

Protocol 1: Preparation of a Low pH Mobile Phase with Triethylamine (TEA)

This protocol describes the preparation of a mobile phase designed to improve the peak shape of aminotoluenes.

Objective: To prepare a mobile phase with a pH of 3.0 containing a low concentration of TEA to act as a silanol blocker.

Materials:

  • HPLC grade water

  • HPLC grade acetonitrile

  • Triethylamine (TEA)

  • Phosphoric acid (85%)

  • 0.45 µm filter

Procedure:

  • Prepare the Aqueous Portion:

    • Measure 900 mL of HPLC grade water into a clean 1 L glass reservoir.

    • Using a micropipette, add 1.0 mL of triethylamine to the water.

    • Stir the solution thoroughly.

  • Adjust the pH:

    • Place a calibrated pH electrode into the solution.

    • Slowly add phosphoric acid dropwise while stirring until the pH of the solution reaches 3.0.

    • Add HPLC grade water to a final volume of 1000 mL.

  • Filter and Degas:

    • Filter the aqueous buffer through a 0.45 µm filter to remove any particulates.

    • Degas the buffer using sonication or vacuum degassing.

  • Prepare the Mobile Phase:

    • Combine the prepared aqueous buffer with acetonitrile in the desired ratio (e.g., 70:30 v/v aqueous:acetonitrile).

    • Mix thoroughly and degas the final mobile phase before use.

Protocol 2: Column Washing Procedure for Columns Used with Basic Analytes

This protocol provides a step-by-step guide for cleaning a reversed-phase column that has been used for the analysis of aminotoluenes to remove strongly retained basic compounds.

Objective: To effectively clean a C8 or C18 column to restore its performance.

Materials:

  • HPLC grade water

  • HPLC grade acetonitrile

  • HPLC grade methanol

  • HPLC grade isopropanol

Procedure:

  • Flush with Water: Disconnect the column from the detector and flush it with 100% HPLC grade water for at least 30 minutes at a low flow rate (e.g., 0.5 mL/min). This will remove any buffer salts.

  • Organic Solvent Wash: Sequentially wash the column with the following solvents for at least 30 minutes each at a low flow rate:

    • 100% Methanol

    • 100% Acetonitrile

    • 100% Isopropanol

  • Stronger Wash (if necessary): If peak tailing persists, a more aggressive wash may be needed. A common procedure is to wash with a sequence of solvents of decreasing polarity, followed by solvents of increasing polarity. For example:

    • Isopropanol

    • Acetonitrile

    • Methanol

    • Water

  • Re-equilibration: Before the next analysis, flush the column with the mobile phase for at least 30 minutes, or until a stable baseline is achieved.

Important Note: Always consult the column manufacturer's instructions for specific recommendations on column cleaning and regeneration.[10][11]

Diagram: Logical Relationship of Factors Causing Peak Tailing

PeakTailingCauses cluster_chemical Chemical Factors cluster_physical Physical Factors silanol Silanol Interactions peak_tailing Peak Tailing silanol->peak_tailing ph Mobile Phase pH ph->peak_tailing additive Lack of Additive additive->peak_tailing column Column Issues (voids, contamination) column->peak_tailing extra_column Extra-Column Volume extra_column->peak_tailing

References

Technical Support Center: Enhancing the Stability of 2,6-Diamino-4-Nitrotoluene (DAT) Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered with solutions of 2,6-diamino-4-nitrotoluene (DAT).

Troubleshooting Guides

Issue 1: Rapid Degradation of DAT Solution Upon Storage

Symptoms:

  • Noticeable color change in the solution (e.g., yellowing or darkening).

  • Appearance of precipitate or turbidity.

  • Inconsistent results in downstream applications.

  • Emergence of unexpected peaks in chromatography analysis.

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps Preventative Measures
Solvent Incompatibility or Impurities Verify the purity of the solvent. Use high-purity, HPLC-grade solvents.Consider preparing a fresh solution in a different recommended solvent (e.g., acetonitrile, methanol).Always use freshly opened, high-purity solvents.Filter solvents before use to remove particulate matter.
Exposure to Light (Photodegradation) If the solution has been exposed to light, it has likely degraded. Prepare a fresh solution.Analyze the degraded solution by HPLC or UPLC-MS to identify potential photoproducts. Related nitroaromatic compounds are known to undergo oxidation and reduction reactions upon photolysis.[1]Store DAT solutions in amber glass vials or wrap containers in aluminum foil.Minimize exposure to ambient light during handling.
Inappropriate Storage Temperature If stored at room temperature, move the solution to a refrigerator (2-8 °C).For long-term storage, consider freezing at -20 °C, but first verify that the compound is stable to freeze-thaw cycles.Store stock solutions at refrigerated temperatures (2-8 °C) as recommended for certified reference materials.[2][3][4]
Incorrect pH (Hydrolytic Degradation) Measure the pH of the solution if aqueous.Prepare fresh solutions and buffer them to a neutral or slightly acidic pH if compatible with the experimental design. The stability of similar compounds can be pH-dependent.For aqueous solutions, use buffers to maintain a stable pH.Avoid highly acidic or alkaline conditions unless required by the experimental protocol.
Oxidation Prepare a fresh solution using de-gassed solvents.If oxidative degradation is suspected, analyze for potential oxidation products. Oxidation of a similar compound, 2,4-diaminotoluene, with hydrogen peroxide yielded phenazine, azo, and azoxy compounds.[5]Purge the solvent with an inert gas (e.g., nitrogen or argon) before preparing the solution.Store solutions under an inert atmosphere.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound solutions?

A1: Acetonitrile is a commonly used solvent for preparing certified reference standards of this compound and is therefore a good first choice for preparing stock solutions.[2][3] Methanol and ethanol may also be suitable, but their compatibility and the long-term stability of DAT in these solvents should be verified for your specific application.

Q2: How should I store my this compound solutions to ensure stability?

A2: For optimal stability, store your DAT solutions in tightly sealed amber glass vials at refrigerated temperatures (2-8 °C).[2][4] Protect solutions from light at all times to prevent photodegradation. For long-term storage, aliquoting and freezing at -20°C may be an option, but it is crucial to perform a freeze-thaw stability study to ensure this does not cause degradation or precipitation.

Q3: My DAT solution has changed color. Is it still usable?

A3: A change in color is a strong indicator of chemical degradation. It is highly recommended to discard the discolored solution and prepare a fresh one. Using a degraded solution can lead to inaccurate and unreliable experimental results.

Q4: What are the likely degradation pathways for this compound?

  • Photodegradation: Exposure to UV or visible light can induce oxidation and reduction of the nitro group and amino groups.[1]

  • Oxidation: The amino groups are susceptible to oxidation, potentially forming nitroso, azo, or azoxy compounds.[5]

  • Hydrolysis: Under strongly acidic or basic conditions, the amino and nitro groups may be susceptible to hydrolysis, although some studies on similar compounds suggest diaminonitrotoluenes can be persistent.[6][7]

Q5: How can I monitor the stability of my this compound solution?

A5: A stability-indicating high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography-mass spectrometry (UPLC-MS) method is the best approach to monitor the stability of your DAT solution.[8] This involves developing a chromatographic method that can separate the intact DAT from its potential degradation products. Regular analysis of the solution over time will allow you to quantify any decrease in the concentration of DAT and the appearance of new peaks corresponding to degradation products.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of this compound in Acetonitrile

Objective: To prepare a stable stock solution of this compound.

Materials:

  • This compound (solid)

  • HPLC-grade acetonitrile

  • Analytical balance

  • Volumetric flask (amber glass)

  • Pipettes

  • Spatula

  • Ultrasonic bath

Methodology:

  • Accurately weigh the desired amount of this compound using an analytical balance.

  • Transfer the weighed solid into an amber volumetric flask of the appropriate size.

  • Add a portion of the HPLC-grade acetonitrile to the flask, approximately half of the final volume.

  • Sonicate the flask for 5-10 minutes to aid in dissolution.

  • Allow the solution to return to room temperature.

  • Add acetonitrile to the flask up to the calibration mark.

  • Stopper the flask and invert it several times to ensure homogeneity.

  • Store the stock solution in a tightly sealed amber glass vial at 2-8 °C.

Protocol 2: Forced Degradation Study of this compound Solution

Objective: To investigate the stability of this compound under various stress conditions to understand its degradation pathways.

Materials:

  • This compound stock solution (e.g., in acetonitrile)

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • 30% Hydrogen peroxide (H₂O₂)

  • HPLC or UPLC-MS system

  • Photostability chamber

  • Oven

Methodology:

  • Acid Hydrolysis: Mix an aliquot of the DAT stock solution with an equal volume of 1 M HCl. Keep a sample at room temperature and another at 60 °C. Analyze samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Alkaline Hydrolysis: Mix an aliquot of the DAT stock solution with an equal volume of 1 M NaOH. Follow the same procedure as for acid hydrolysis.

  • Oxidative Degradation: Mix an aliquot of the DAT stock solution with an equal volume of 30% H₂O₂. Keep the sample at room temperature and analyze at various time points.

  • Thermal Degradation: Place an aliquot of the DAT stock solution in an oven at a high temperature (e.g., 80 °C). Analyze samples at various time points.

  • Photodegradation: Expose an aliquot of the DAT stock solution in a transparent vial to light in a photostability chamber. Keep a control sample wrapped in aluminum foil at the same temperature. Analyze both samples at various time points.

  • Analysis: Analyze all samples by a suitable stability-indicating HPLC or UPLC-MS method to determine the percentage of DAT remaining and to identify and characterize any degradation products.

Data Presentation

Table 1: Solubility of this compound (Qualitative)

SolventSolubilityReference
AcetonitrileSoluble[2][3]
MethanolLikely SolubleInferred from similar compounds
EthanolLikely SolubleInferred from similar compounds
DMSOLikely SolubleInferred from similar compounds
WaterSparingly SolubleInferred from similar compounds

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Outcome prep Prepare DAT Stock Solution (e.g., in Acetonitrile) acid Acid Hydrolysis (HCl) prep->acid base Alkaline Hydrolysis (NaOH) prep->base oxid Oxidation (H2O2) prep->oxid photo Photodegradation (Light Exposure) prep->photo thermal Thermal Stress (Heat) prep->thermal analysis Stability-Indicating HPLC/UPLC-MS Analysis acid->analysis base->analysis oxid->analysis photo->analysis thermal->analysis pathway Identify Degradation Products and Pathways analysis->pathway stability Determine Stability Profile analysis->stability

Caption: Experimental workflow for a forced degradation study of this compound.

signaling_pathway DAT This compound (DAT) Degradation Degradation DAT->Degradation Stress Stress Conditions (Light, Heat, pH, Oxidants) Stress->Degradation Products Degradation Products (e.g., oxidized/reduced species, azo/azoxy compounds) Degradation->Products

Caption: Logical relationship of stress factors leading to the degradation of this compound.

References

Technical Support Center: Method Refinement for Trace Level Detection of 2,6-Diamino-4-nitrotoluene (2,6-DANT)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the trace level detection of 2,6-diamino-4-nitrotoluene (2,6-DANT). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical methods for trace level detection of 2,6-DANT?

A1: The most common and effective methods for trace level detection of this compound (2,6-DANT) are High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and electrochemical sensors. Each method offers distinct advantages in terms of sensitivity, selectivity, and matrix compatibility.

Q2: Which HPLC column is recommended for the separation of 2,6-DANT and its isomers?

A2: For the separation of 2,6-DANT and its isomers, a reversed-phase C18 column is a common choice. However, for improved resolution of closely related isomers, a diol functionalized column can offer enhanced separation. A two-phase system, combining a CN guard column with a C18 analytical column, has also been shown to achieve complete separation of similar nitroaromatic compounds.[1]

Q3: What are the typical sample preparation techniques for analyzing 2,6-DANT in environmental samples?

A3: Sample preparation is crucial for accurate trace level detection. For water samples, a salting-out extraction with acetonitrile followed by solid-phase extraction (SPE) is a common approach.[2] For soil and sediment samples, solvent extraction using acetonitrile or methanol, followed by cleanup steps like SPE, is often employed to remove interfering matrix components. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is also a viable option for sample preparation in complex matrices.[3][4][5]

Q4: Can derivatization improve the detection of 2,6-DANT by GC-MS?

A4: Yes, derivatization can significantly improve the volatility and thermal stability of 2,6-DANT for GC-MS analysis. Silylation, acylation, or alkylation are common derivatization techniques that can enhance chromatographic peak shape and sensitivity for compounds containing amino groups.[6][7]

Q5: What are the key considerations for developing an electrochemical sensor for 2,6-DANT?

A5: When developing an electrochemical sensor for 2,6-DANT, the choice of electrode modifying material is critical. Materials that can enhance the electrocatalytic reduction of the nitro group and facilitate the oxidation of the amino groups will improve sensitivity and selectivity. The pH of the supporting electrolyte also plays a significant role in the electrochemical response.

Troubleshooting Guides

HPLC-UV Method Troubleshooting
Problem Possible Cause Recommended Solution
Peak Tailing Secondary interactions between the basic amine groups of 2,6-DANT and acidic silanol groups on the silica-based column.[8][9]- Adjust the mobile phase pH to be at least 2 units away from the pKa of 2,6-DANT.[8] - Use a mobile phase additive like triethylamine (TEA) to mask the silanol groups. - Employ a modern, end-capped HPLC column with a highly deactivated stationary phase.[9]
Poor Resolution Between Isomers Inadequate separation efficiency of the HPLC column or suboptimal mobile phase composition.- Optimize the mobile phase composition, including the organic modifier and buffer concentration. - Consider using a different column chemistry, such as a diol or phenyl-hexyl phase. - Employ a two-column system (e.g., CN and C18) for orthogonal separation.[10]
Baseline Noise or Drift Contaminated mobile phase, detector lamp aging, or temperature fluctuations.- Filter and degas all mobile phase solvents. - Purge the HPLC system to remove air bubbles. - Replace the detector lamp if its energy is low. - Use a column oven to maintain a stable temperature.
Ghost Peaks Contamination in the injection system, mobile phase, or carryover from previous injections.- Flush the injector and sample loop with a strong solvent. - Prepare fresh mobile phase. - Run blank injections to identify the source of contamination.
GC-MS Method Troubleshooting
Problem Possible Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) Active sites in the GC inlet or column, or column overload.- Use a deactivated inlet liner. - Trim the analytical column to remove active sites. - Optimize the injection volume and sample concentration to avoid overloading. - Consider derivatization to improve volatility and reduce interactions.[6][7]
Low Sensitivity/Poor Signal Analyte degradation in the hot injector, insufficient ionization, or matrix effects.- Optimize the injector temperature to prevent thermal degradation. - Check and clean the MS ion source. - Implement a thorough sample cleanup procedure to remove matrix interferences.
Retention Time Shifts Leaks in the carrier gas line, fluctuations in oven temperature, or column aging.- Perform a leak check of the GC system. - Verify the stability of the GC oven temperature. - Condition the column or replace it if it is old.
Irreproducible Results Inconsistent sample preparation, injection volume, or instrument performance.- Standardize the sample preparation protocol. - Use an autosampler for precise and repeatable injections. - Regularly perform system suitability tests to monitor instrument performance.
Electrochemical Sensor Troubleshooting
Problem Possible Cause Recommended Solution
Low Sensitivity Poor electrocatalytic activity of the electrode surface or incorrect potential window.- Optimize the composition and morphology of the electrode modifying material. - Adjust the applied potential range to capture the redox peaks of 2,6-DANT.
Poor Selectivity/Interferences Co-existing electroactive species in the sample matrix.[11]- Modify the electrode surface with a selective recognition element (e.g., molecularly imprinted polymer). - Adjust the pH of the supporting electrolyte to shift the redox potentials of interfering compounds.[11]
Signal Instability/Drift Fouling of the electrode surface by reaction products or sample matrix components.- Pre-treat the sample to remove interfering substances. - Implement a cleaning step for the electrode between measurements (e.g., electrochemical cleaning or washing).
Irreproducible Measurements Inconsistent electrode surface preparation or variations in experimental conditions.- Standardize the electrode fabrication and modification procedure. - Control the temperature and pH of the measurement solution.

Quantitative Data Summary

The following table summarizes typical performance data for different analytical methods used for the detection of compounds structurally similar to 2,6-DANT. Note: Data for 2,6-DANT may vary depending on the specific method and matrix.

Analytical Method Analyte Matrix Limit of Detection (LOD) Limit of Quantification (LOQ) Linear Range Recovery (%) Reference
HPLC-UV2,6-DinitrotolueneEnvironmental Samples1.17 µg/L--95-98
HPLC-UV2-Amino-4,6-dinitrotolueneEnvironmental Samples0.84 µg/L--95-98
HPLC-UV4-Amino-2,6-dinitrotolueneEnvironmental Samples0.80 µg/L--95-98
GC-MS2,4,6-TrinitrotolueneSoil16 ng/g-5.0-500 ng/mL80.5[10]
Electrochemical Sensor2,4-Dinitrotoluene-42 nmol/L-5.49x10⁻⁷ - 1.1x10⁻⁵ M-[12]

Experimental Protocols

Protocol 1: HPLC-UV Analysis of 2,6-DANT in Water Samples

This protocol is a general guideline based on EPA Method 8330 for explosive residues.[8]

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 10 mL of methanol followed by 10 mL of deionized water.

  • Loading: Load 500 mL of the water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.

  • Washing: Wash the cartridge with 10 mL of deionized water to remove interfering polar compounds.

  • Elution: Elute the retained analytes with 10 mL of acetonitrile into a collection tube.

  • Concentration: Evaporate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

2. HPLC-UV Instrument Conditions

  • HPLC System: A standard HPLC system with a UV-Vis detector.

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of methanol and water (e.g., 50:50 v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection Wavelength: 254 nm.

  • Column Temperature: 30 °C.

3. Calibration

  • Prepare a series of calibration standards of 2,6-DANT in acetonitrile covering the expected concentration range.

  • Inject the standards and construct a calibration curve by plotting the peak area against the concentration.

4. Quantification

  • Inject the prepared sample extract.

  • Identify the 2,6-DANT peak based on its retention time compared to the standard.

  • Quantify the concentration of 2,6-DANT in the sample using the calibration curve.

Protocol 2: GC-MS Analysis of 2,6-DANT in Soil Samples

This protocol is a general guideline and may require optimization based on soil type and instrumentation.

1. Sample Preparation (Solvent Extraction and Cleanup)

  • Extraction: Weigh 10 g of homogenized soil into a centrifuge tube. Add 20 mL of acetonitrile and shake vigorously for 1 hour.[13]

  • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.

  • Cleanup (optional): Pass the supernatant through a solid-phase extraction (SPE) cartridge packed with a suitable sorbent (e.g., Florisil) to remove interferences.

  • Concentration: Evaporate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

2. Derivatization (Silylation)

  • To a 1 mL aliquot of the extract, add 100 µL of a silylating agent (e.g., BSTFA with 1% TMCS).

  • Heat the mixture at 70 °C for 30 minutes.

  • Cool to room temperature before injection.

3. GC-MS Instrument Conditions

  • GC System: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Mode: Splitless.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 1 minute.

    • Ramp to 280 °C at 10 °C/min.

    • Hold at 280 °C for 5 minutes.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for target ions of the derivatized 2,6-DANT.

4. Quantification

  • Prepare calibration standards of derivatized 2,6-DANT.

  • Analyze the standards and samples by GC-MS.

  • Quantify the concentration of 2,6-DANT based on the peak area of the target ions and the calibration curve.

Visualizations

Experimental_Workflow_HPLC cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis WaterSample Water Sample SPE_Condition SPE Conditioning (Methanol, Water) WaterSample->SPE_Condition SPE_Load Sample Loading SPE_Condition->SPE_Load SPE_Wash SPE Washing (Water) SPE_Load->SPE_Wash SPE_Elute Elution (Acetonitrile) SPE_Wash->SPE_Elute Concentration Concentration (N2 Evaporation) SPE_Elute->Concentration Injection Injection Concentration->Injection HPLC_Separation HPLC Separation (C18 Column) Injection->HPLC_Separation UV_Detection UV Detection (254 nm) HPLC_Separation->UV_Detection Data_Analysis Data Analysis UV_Detection->Data_Analysis

Caption: Workflow for HPLC-UV analysis of 2,6-DANT in water samples.

Experimental_Workflow_GCMS cluster_prep Sample Preparation cluster_analysis GC-MS Analysis SoilSample Soil Sample Extraction Solvent Extraction (Acetonitrile) SoilSample->Extraction Cleanup SPE Cleanup (Optional) Extraction->Cleanup Derivatization Derivatization (Silylation) Cleanup->Derivatization Injection Injection Derivatization->Injection GC_Separation GC Separation (DB-5ms Column) Injection->GC_Separation MS_Detection MS Detection (SIM Mode) GC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis

Caption: Workflow for GC-MS analysis of 2,6-DANT in soil samples.

Troubleshooting_Logic Problem Chromatographic Problem (e.g., Peak Tailing) Identify Identify Symptoms (All peaks or specific peaks?) Problem->Identify Isolate Isolate Cause (System, Method, or Sample?) Identify->Isolate System System Check (Leaks, Connections, Detector) Isolate->System Method Method Check (Mobile Phase, Column, Temp) Isolate->Method Sample Sample Check (Concentration, Matrix) Isolate->Sample Solution Implement Solution System->Solution Method->Solution Sample->Solution Verify Verify Fix Solution->Verify Verify->Problem If not resolved

Caption: A logical workflow for troubleshooting chromatographic issues.

References

Technical Support Center: Separation of 2,4- and 2,6-Diaminotoluene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of 2,4- and 2,6-diaminotoluene (TDA) isomers.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for separating 2,4- and 2,6-diaminotoluene?

A1: The primary methods for separating 2,4- and 2,6-TDA include fractional crystallization, derivatization crystallization, and chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The choice of method depends on the desired scale, purity requirements, and available equipment.

Q2: My fractional crystallization is resulting in low purity of the desired isomer. What are the likely causes and solutions?

A2: Low purity in fractional crystallization can be due to several factors:

  • Cooling Rate: Rapid cooling can lead to the entrapment of the undesired isomer in the crystal lattice. A slower, more controlled cooling process is recommended.

  • Solvent Choice: The solubility difference between the two isomers is highly dependent on the solvent. Toluene, benzene, and xylene are commonly used solvents where 2,4-TDA is typically less soluble than 2,6-TDA at lower temperatures. Experimenting with different solvents or solvent mixtures (e.g., water-ethanol) may improve separation.

  • Concentration: A solution that is too concentrated can lead to co-precipitation of both isomers. Conversely, a solution that is too dilute will result in a poor yield. Optimization of the starting concentration is crucial.

  • Agitation: Insufficient or excessive agitation can affect crystal growth and purity. Gentle, consistent stirring is generally recommended.

Q3: I am observing poor resolution between the 2,4-TDA and 2,6-TDA peaks in my HPLC analysis. How can I improve this?

A3: To improve HPLC peak resolution, consider the following adjustments:

  • Column Chemistry: A C18 column with a high carbon load and end-capping is often effective for separating these polar isomers.

  • Mobile Phase: A gradient elution using acetonitrile and water is a common mobile phase. Adjusting the gradient profile, such as making it shallower, can improve separation. The use of ion-pairing reagents can also enhance resolution.

  • Flow Rate: Lowering the flow rate can increase the interaction time with the stationary phase and improve resolution, though it will also increase the run time.

  • Column Temperature: Optimizing the column temperature can affect the viscosity of the mobile phase and the kinetics of separation, thereby influencing resolution.

Q4: Can I use Gas Chromatography (GC) for the separation of 2,4- and 2,6-TDA?

A4: Yes, GC is a viable method for separating all six TDA isomers, including 2,4- and 2,6-TDA. A common setup involves a polyglycol (PEG) capillary column with a flame ionization detector (FID). A programmed temperature gradient is typically necessary to achieve baseline separation of all isomers.

Q5: What is derivatization crystallization and how does it improve separation?

A5: Derivatization crystallization is a technique where the isomers are reacted to form derivatives with different solubilities, making them easier to separate by crystallization. One patented method involves adjusting the pH and adding salts to selectively crystallize one isomer. For instance, adjusting the pH to 6-6.5 and adding sodium chloride can facilitate the crystallization of a 2,6-diaminotoluene derivative. This method can achieve high purity (over 99%) and a high utilization rate of raw materials.[1]

Troubleshooting Guides

Fractional Crystallization
Issue Possible Cause Troubleshooting Steps
Low Yield - Solution is too dilute.- Final crystallization temperature is too high.- Increase the initial concentration of the TDA mixture.- Lower the final cooling temperature to decrease the solubility of the target isomer.[2]
Poor Purity / Co-crystallization - Cooling rate is too fast.- Inappropriate solvent.- Solution is too concentrated.- Implement a slower, controlled cooling ramp.- Test alternative solvents where the solubility difference between isomers is greater.- Decrease the initial concentration to reduce the likelihood of the more soluble isomer precipitating.
Oily Precipitate Instead of Crystals - Supersaturation is too high.- Presence of impurities.- Reduce the concentration or cool the solution more slowly.- Purify the initial TDA mixture, for example, by distillation to remove tar-like impurities.[1]
HPLC Analysis
Issue Possible Cause Troubleshooting Steps
Peak Tailing - Active sites on the column.- Incompatible mobile phase pH.- Use an end-capped column.- Adjust the mobile phase pH to ensure the analytes are in a single ionic form.
Poor Resolution - Inefficient column.- Sub-optimal mobile phase composition.- Use a column with a higher plate count or a different stationary phase (e.g., C18 with high carbon load).[3]- Optimize the mobile phase gradient and composition.
Ghost Peaks - Contaminated mobile phase or injector.- Use fresh, high-purity solvents.- Flush the injector and column thoroughly.

Quantitative Data

Table 1: Fractional Crystallization of TDA Isomers
Method Solvent Starting Mixture (2,4-TDA/2,6-TDA) Final Temperature Yield of 2,4-TDA Purity of 2,4-TDA
RecrystallizationWater/Methanol (1:0.5:0.5 mixture ratio)80:2010-15°C60%99.78%
RecrystallizationWater/Ethanol (1:1.5:1.5 mixture ratio)80:2010-15°C58%99.72%
Table 2: Derivatization Crystallization
Step Conditions Product Purity Raw Material Utilization
2,6-TDA Crystallization[1]pH 6-6.5, add 3-5% NaCl, cool after reaction at 95-97°CCrude 2,6-TDA>99% (after rectification)>99%
2,4-TDA Crystallization[1]Adjust mother liquor to pH 10-12, add 2-3% Sodium Hydrosulfite, cool to 30-35°CCrude 2,4-TDA>99% (after rectification)>99%

Experimental Protocols

Protocol 1: Derivatization Crystallization for Separation of 2,4- and 2,6-TDA

This protocol is adapted from a patented method and aims for high purity separation.[1]

  • Initial Purification: The raw TDA mixture (e.g., 80% 2,4-TDA and 20% 2,6-TDA) is first subjected to rectification to remove impurities like tar and residual solvents.

  • 2,6-TDA Separation: a. The purified TDA is dissolved in distilled water (solid-to-liquid mass ratio of 1:15 to 1:20). b. The pH of the solution is adjusted to 6-6.5 using hydrochloric acid. c. Sodium chloride is added (3-5% of the initial TDA mass). d. The mixture is heated to 95-97°C and stirred for 0.5-1 hour. e. The solution is then cooled to induce crystallization. f. The resulting crystals (crude 2,6-TDA) are separated by filtration. g. For higher purity, the crude 2,6-TDA can be recrystallized from distilled water.

  • 2,4-TDA Separation: a. The mother liquor from the 2,6-TDA separation is taken. b. The pH is adjusted to 10-12 using caustic soda. c. Sodium hydrosulfite (2-3% of the initial TDA mass) is added. d. The solution is stirred and cooled to 30-35°C to crystallize the 2,4-TDA. e. The crude 2,4-TDA crystals are separated by filtration.

  • Final Purification: Both crude products are further purified by sectional rectification to achieve a purity of over 99%.

Protocol 2: HPLC Method for TDA Isomer Separation

This protocol is based on established HPLC methods for the analysis of TDA isomers.[3]

  • Instrument: HPLC system with a Photodiode Array (PDA) detector.

  • Column: Kromasil ODS C18 column (high carbon load, ~19%).

  • Mobile Phase: A gradient elution using acetonitrile and water.

  • Flow Rate: 0.7 mL/min.

  • Detector Wavelengths: 240 nm, 280 nm, and 305 nm.

  • Injection Volume: 10 µL.

Procedure:

  • Prepare a standard solution of the TDA isomer mixture in the mobile phase.

  • Filter the sample through a 0.45 µm syringe filter before injection.

  • Set up the HPLC system with the specified parameters.

  • Inject the sample and run the gradient program.

  • Identify and quantify the peaks based on the retention times and detector response of the standards.

Protocol 3: Gas Chromatography (GC) for TDA Isomer Separation

This protocol provides a method for the baseline separation of all six TDA isomers.[3]

  • Instrument: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: Polyglycol (PEG) capillary column (e.g., 15 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Nitrogen (N₂) at a pre-column pressure of 0.1 MPa.

  • Injector Temperature: 250 - 280°C.

  • Detector Temperature: 250 - 280°C.

  • Oven Temperature Program:

    • Initial temperature: 130°C, hold for 5 minutes.

    • Ramp: Increase at 10°C/min to a final temperature of 200°C.

    • Hold: Maintain 200°C for 20 minutes.

Procedure:

  • Prepare a dilute solution of the TDA mixture in a suitable solvent (e.g., methanol or acetone).

  • Configure the GC with the specified parameters.

  • Inject the sample into the GC.

  • The isomers will be separated based on their volatility and interaction with the stationary phase, and detected by the FID.

Visualizations

Derivatization_Crystallization_Workflow raw_tda Raw TDA Mixture (2,4- & 2,6-TDA) rectification Rectification (Remove Impurities) raw_tda->rectification dissolution Dissolve in Water rectification->dissolution ph_adjust1 Adjust pH to 6-6.5 (with HCl) dissolution->ph_adjust1 add_nacl Add NaCl ph_adjust1->add_nacl heat_react Heat to 95-97°C add_nacl->heat_react cool_crystallize1 Cool & Crystallize heat_react->cool_crystallize1 filter1 Filtration cool_crystallize1->filter1 crude_26 Crude 2,6-TDA filter1->crude_26 Solid mother_liquor Mother Liquor filter1->mother_liquor Liquid final_purification1 Final Rectification crude_26->final_purification1 ph_adjust2 Adjust pH to 10-12 (with Caustic Soda) mother_liquor->ph_adjust2 add_hydro Add Sodium Hydrosulfite ph_adjust2->add_hydro cool_crystallize2 Cool to 30-35°C & Crystallize add_hydro->cool_crystallize2 filter2 Filtration cool_crystallize2->filter2 crude_24 Crude 2,4-TDA filter2->crude_24 Solid final_purification2 Final Rectification crude_24->final_purification2 pure_26 Pure 2,6-TDA (>99%) final_purification1->pure_26 pure_24 Pure 2,4-TDA (>99%) final_purification2->pure_24

Caption: Workflow for separating 2,4- and 2,6-TDA via derivatization crystallization.

HPLC_Troubleshooting_Logic start Poor HPLC Resolution check_column Check Column (C18, high carbon load?) start->check_column check_column->start No, change column optimize_gradient Optimize Mobile Phase Gradient (e.g., make shallower) check_column->optimize_gradient Yes lower_flow Lower Flow Rate optimize_gradient->lower_flow adjust_temp Adjust Column Temperature lower_flow->adjust_temp good_resolution Good Resolution adjust_temp->good_resolution

Caption: Troubleshooting logic for poor HPLC resolution of TDA isomers.

References

addressing degradation of 2,6-diamino-4-nitrotoluene during analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with the degradation of 2,6-diamino-4-nitrotoluene during analysis. The following information is designed to address specific issues and provide practical solutions to ensure accurate and reproducible results.

Troubleshooting Guides

This section addresses common problems encountered during the chromatographic analysis of this compound.

Question: I am observing poor peak shape, specifically peak tailing, for this compound in my chromatogram. What are the potential causes and solutions?

Answer:

Peak tailing is a common issue when analyzing polar and basic compounds like aromatic amines.[1] It can be caused by several factors related to the analytical column and system.

Potential Causes and Solutions for Peak Tailing:

Potential CauseDescriptionRecommended Action
Active Sites on Column Free silanol groups on the silica support of the column can interact with the basic amine groups of the analyte, causing peak tailing.- Use a column with end-capping to block silanol groups.- Consider using a column specifically designed for the analysis of basic compounds.- Operate the mobile phase at a lower pH (e.g., 3-4) to protonate the silanol groups and reduce interaction.
Column Overload Injecting too much sample can lead to peak distortion, including tailing.- Reduce the injection volume or dilute the sample.
Contamination Contaminants in the sample or from the system can interact with the analyte.- Ensure proper sample cleanup.- Flush the column and system with a strong solvent.
Inappropriate Mobile Phase The mobile phase composition can affect peak shape.- Optimize the mobile phase composition, including the type and concentration of organic modifier and buffer.

Question: My analytical results show a lower than expected concentration of this compound. What could be causing this loss of analyte?

Answer:

A low response for this compound can be indicative of degradation during sample preparation or analysis.

Potential Causes and Solutions for Low Analyte Response:

Potential CauseDescriptionRecommended Action
Degradation in Sample Solution The analyte may be unstable in the sample solvent or at the solution's pH. The stability of amine-containing compounds can be pH-dependent.[2][3][4][5][6]- Investigate the stability of the analyte in the chosen solvent.- Adjust the pH of the sample solution to a range where the analyte is more stable (typically slightly acidic for aromatic amines).- Analyze samples as quickly as possible after preparation.
Photodegradation Nitroaromatic compounds can be susceptible to degradation upon exposure to light.[7]- Protect samples from light by using amber vials or covering vials with aluminum foil.- Minimize the exposure of samples to ambient light during handling.
Adsorption to Surfaces The analyte may adsorb to the surfaces of sample vials, pipette tips, or components of the analytical system.- Use silanized glass vials to reduce adsorption.- Prime the analytical system by injecting a high-concentration standard before running samples.
Thermal Degradation If using gas chromatography (GC), high temperatures in the injector or column can cause degradation.- Optimize the injector temperature to ensure volatilization without decomposition.[8] - Use a lower oven temperature program if possible.

Question: I am observing unexpected peaks in the chromatogram of my this compound sample. How can I determine if these are degradation products?

Answer:

The appearance of extra peaks can be due to sample contamination or the formation of degradation products.

Potential Causes and Solutions for Unexpected Peaks:

Potential CauseDescriptionRecommended Action
Analyte Degradation Degradation of this compound can lead to the formation of new compounds that will appear as separate peaks.- Compare the chromatogram of a freshly prepared standard to that of an older sample or a sample that has been stressed (e.g., exposed to light or heat).- Use a mass spectrometry (MS) detector to identify the mass of the unknown peaks and deduce their potential structures as degradation products.
Sample Contamination The sample may be contaminated with impurities from the starting material, solvents, or sample handling process.- Analyze a blank (solvent) injection to check for system contamination.- Review the sample preparation procedure for potential sources of contamination.
Mobile Phase Contamination Impurities in the mobile phase can appear as peaks in the chromatogram.- Use high-purity solvents and reagents for the mobile phase.- Freshly prepare the mobile phase daily.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the handling and analysis of this compound.

Q1: What is the best way to prepare and store stock solutions of this compound to minimize degradation?

A1: To ensure the stability of stock solutions, it is recommended to:

  • Use a suitable solvent: Acetonitrile is a common and appropriate solvent for this compound.[9][10][11]

  • Protect from light: Store stock solutions in amber glass vials or wrap clear vials in aluminum foil to prevent photodegradation.[7]

  • Store at low temperatures: Refrigeration (2-8 °C) is recommended for short-term storage. For long-term storage, freezing (-20 °C or lower) may be appropriate, but the stability upon freeze-thaw cycles should be evaluated.

  • Control pH: If preparing aqueous solutions, buffering to a slightly acidic pH (e.g., 4-5) may improve stability by preventing the oxidation of the amino groups.

Q2: How does pH affect the stability of this compound during analysis?

A2: The pH of the sample solution and the mobile phase can significantly impact the stability of this compound. Aromatic amines are susceptible to oxidation, which can be accelerated at neutral or basic pH. In acidic conditions, the amino groups are protonated, which can increase their stability and also influence their chromatographic retention. It is crucial to evaluate the stability of the analyte at different pH values to determine the optimal conditions for analysis.[2][3][4][5][6]

Q3: Can I use gas chromatography (GC) to analyze this compound?

A3: While possible, GC analysis of aromatic amines like this compound can be challenging due to their polarity and potential for thermal degradation.[1] If GC is the chosen method, consider the following:

  • Derivatization: Acetylation of the amine groups can reduce their polarity and improve peak shape and thermal stability.[12]

  • Inert Flow Path: Use a deactivated inlet liner and a column designed for the analysis of active compounds to minimize adsorption and peak tailing.[13]

  • Temperature Optimization: Carefully optimize the injector and oven temperatures to prevent thermal degradation.[8]

Q4: What are the expected degradation products of this compound?

A4: While specific degradation pathways during analytical procedures are not extensively documented, potential degradation products could arise from:

  • Oxidation: The amino groups are susceptible to oxidation, which could lead to the formation of nitroso or other oxidized species.

  • Photochemical Reactions: Exposure to UV light can induce various reactions in nitroaromatic compounds, potentially leading to the reduction of the nitro group or polymerization.[7]

  • Hydrolysis: Under certain pH and temperature conditions, although less common for this structure, hydrolysis could be a possibility.

Using a mass spectrometer as a detector can help in the identification of these potential degradation products.

Data Presentation

Table 1: Summary of Potential Factors Affecting the Stability of this compound During Analysis

FactorPotential Impact on StabilityRecommended Mitigation
pH Degradation may be accelerated at neutral to basic pH due to oxidation of amino groups.Maintain a slightly acidic pH (e.g., 4-5) in sample solutions and mobile phase.
Light Exposure Photodegradation can occur, leading to the formation of byproducts.Use amber vials and protect samples from light during storage and handling.
Temperature High temperatures, especially in GC, can cause thermal degradation.Store samples at low temperatures and optimize GC temperature settings.
Oxygen The presence of dissolved oxygen can promote oxidation of the amino groups.Degas solvents and mobile phases. Consider blanketing samples with an inert gas (e.g., nitrogen) if necessary.
Active Surfaces Adsorption to active sites in the analytical system can lead to analyte loss and peak tailing.Use deactivated columns and liners. Silanize glassware.

Experimental Protocols

Recommended HPLC-UV Method for the Analysis of this compound

This protocol provides a starting point for the analysis of this compound and should be optimized for your specific instrumentation and application.

  • Instrumentation:

    • High-Performance Liquid Chromatograph (HPLC) with a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase:

      • A: 0.1% Formic acid in Water

      • B: 0.1% Formic acid in Acetonitrile

    • Gradient:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-18 min: 90% B

      • 18-20 min: 90% to 10% B

      • 20-25 min: 10% B (re-equilibration)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection Wavelength: 254 nm (or optimize based on the UV spectrum of the analyte)

  • Sample Preparation:

    • Accurately weigh a known amount of this compound standard.

    • Dissolve in acetonitrile to prepare a stock solution (e.g., 1 mg/mL). Protect from light.

    • Prepare working standards by diluting the stock solution with the initial mobile phase composition (90% A: 10% B).

    • For unknown samples, dissolve or dilute them in the initial mobile phase composition. Filter the samples through a 0.45 µm syringe filter before injection.

Visualizations

TroubleshootingWorkflow start Analytical Problem Observed (e.g., Peak Tailing, Low Response) check_system Check System Suitability (e.g., Blank Run, Standard Injection) start->check_system system_ok System OK? check_system->system_ok troubleshoot_system Troubleshoot System (e.g., Check for Leaks, Column Installation) system_ok->troubleshoot_system No check_sample_prep Review Sample Preparation (e.g., Dilution, Solvent, pH) system_ok->check_sample_prep Yes troubleshoot_system->check_system sample_prep_ok Sample Prep OK? check_sample_prep->sample_prep_ok optimize_sample_prep Optimize Sample Preparation (e.g., Adjust pH, Protect from Light) sample_prep_ok->optimize_sample_prep No check_method_params Evaluate Method Parameters (e.g., Mobile Phase, Temperature) sample_prep_ok->check_method_params Yes optimize_sample_prep->check_sample_prep method_params_ok Method Parameters OK? check_method_params->method_params_ok optimize_method Optimize Method (e.g., Change Column, Modify Gradient) method_params_ok->optimize_method No end_solution Problem Resolved method_params_ok->end_solution Yes optimize_method->check_method_params

Caption: Troubleshooting workflow for analytical issues.

DegradationPathway parent This compound oxidation_products Oxidation Products (e.g., Nitroso derivatives) parent->oxidation_products O2, light, heat photolysis_products Photolysis Products (e.g., Reduced nitro group, polymers) parent->photolysis_products UV light

Caption: Potential degradation pathways.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_start Sample/Standard Weighing dissolution Dissolution in Acetonitrile (Protect from light) prep_start->dissolution dilution Dilution with Mobile Phase dissolution->dilution filtration Filtration (0.45 µm) dilution->filtration injection Injection into HPLC filtration->injection separation Chromatographic Separation injection->separation detection UV Detection separation->detection integration Peak Integration detection->integration quantification Quantification integration->quantification report Reporting quantification->report

Caption: Experimental workflow for analysis.

References

Validation & Comparative

A Comparative Guide to the Validation of an HPLC-UV Method for 2,6-Diamino-4-nitrotoluene Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative analysis of 2,6-diamino-4-nitrotoluene (2,6-DANT). The performance of the HPLC-UV method is objectively compared with alternative analytical techniques, supported by experimental data to aid researchers in selecting the most suitable method for their specific applications.

Introduction to this compound (2,6-DANT) Analysis

This compound is a chemical intermediate of significant interest in various industrial and research fields. Accurate and reliable quantification of 2,6-DANT is crucial for process monitoring, quality control, and safety assessment. HPLC-UV is a widely adopted technique for the analysis of aromatic compounds due to its robustness, sensitivity, and cost-effectiveness. This guide details a validated HPLC-UV method and compares it against other analytical approaches such as Gas Chromatography (GC), Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and Capillary Electrophoresis (CE).

Methodology and Experimental Protocols

Proposed HPLC-UV Method for 2,6-DANT

While a specific validated method for 2,6-DANT was not found in the immediate search, a robust method can be adapted from established protocols for similar analytes like 2,4- and 2,6-toluenediamine. The following protocol is proposed:

  • Chromatographic System: A standard HPLC system equipped with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is suitable for separating aromatic amines.

  • Mobile Phase: A gradient elution with a mixture of acetonitrile and a buffered aqueous solution (e.g., phosphate or acetate buffer, pH 6.0) is recommended to achieve good resolution.

  • Flow Rate: A typical flow rate of 1.0 mL/min.

  • Detection: UV detection at a wavelength of approximately 254 nm, where nitrotoluene derivatives exhibit strong absorbance.

  • Sample Preparation: Samples should be dissolved in the initial mobile phase composition and filtered through a 0.45 µm syringe filter before injection.

Alternative Analytical Methods
  • Gas Chromatography (GC) with Flame Ionization Detection (FID) or Mass Spectrometry (MS): GC is a powerful technique for the analysis of volatile and semi-volatile compounds. For 2,6-DANT, derivatization may be necessary to improve volatility and thermal stability.

  • Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): This technique offers superior sensitivity and selectivity compared to HPLC-UV, making it ideal for trace-level analysis in complex matrices.

  • Capillary Electrophoresis (CE): CE provides high separation efficiency and is particularly useful for the analysis of charged species. Aromatic amines can be analyzed in their protonated form in an acidic buffer.

Data Presentation: A Comparative Analysis of Method Performance

The following table summarizes the key performance parameters of the proposed HPLC-UV method for 2,6-DANT (with expected values based on similar compounds) and its comparison with alternative analytical techniques.

ParameterHPLC-UVGas Chromatography (GC-FID/MS)UPLC-MS/MSCapillary Electrophoresis (CE)
Linearity (R²) > 0.99> 0.99> 0.999> 0.99
Accuracy (% Recovery) 95 - 105%90 - 110%98 - 102%90 - 110%
Precision (% RSD) < 5%< 10%< 2%< 10%
Limit of Detection (LOD) ng/mL rangeng/mL to pg/mL rangepg/mL to fg/mL rangeµg/mL to ng/mL range
Limit of Quantification (LOQ) ng/mL rangeng/mL to pg/mL rangepg/mL to fg/mL rangeµg/mL to ng/mL range
Analysis Time 10 - 20 min15 - 30 min5 - 10 min10 - 25 min
Selectivity GoodGood to Excellent (MS)ExcellentGood to Excellent
Matrix Effect ModerateLow to ModerateHighLow
Cost LowModerateHighModerate

Note: The performance parameters for the HPLC-UV method for 2,6-DANT are estimated based on data for structurally related compounds. Actual values would need to be determined through a full method validation study.

Visualizing the Workflow and Method Comparison

To better illustrate the processes involved, the following diagrams outline the validation workflow for the HPLC-UV method and a logical comparison of the different analytical techniques.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis A Select Chromatographic Conditions (Column, Mobile Phase, etc.) B Optimize Separation Parameters A->B C Linearity & Range B->C D Accuracy B->D E Precision (Repeatability & Intermediate) B->E F Specificity B->F G Limit of Detection (LOD) B->G H Limit of Quantification (LOQ) B->H I Robustness B->I J Prepare Samples & Standards I->J K Perform Analysis J->K L Data Processing & Reporting K->L

Workflow for HPLC-UV Method Validation.

Method_Comparison cluster_hplc HPLC-UV cluster_gc GC-FID/MS cluster_uplc UPLC-MS/MS cluster_ce Capillary Electrophoresis hplc HPLC-UV hplc_adv Advantages: - Robust - Cost-effective - Widely available hplc->hplc_adv Pro hplc_dis Disadvantages: - Moderate sensitivity - Potential for matrix interference hplc->hplc_dis Con gc GC-FID/MS gc_adv Advantages: - High resolution - Good for volatile compounds - MS provides high selectivity gc->gc_adv Pro gc_dis Disadvantages: - May require derivatization - Not suitable for thermolabile compounds gc->gc_dis Con uplc UPLC-MS/MS uplc_adv Advantages: - Highest sensitivity and selectivity - Fast analysis uplc->uplc_adv Pro uplc_dis Disadvantages: - High cost - Susceptible to matrix effects - Requires expert operation uplc->uplc_dis Con ce Capillary Electrophoresis ce_adv Advantages: - High separation efficiency - Low sample and reagent consumption ce->ce_adv Pro ce_dis Disadvantages: - Lower sensitivity for some detectors - Reproducibility can be a challenge ce->ce_dis Con

Comparison of Analytical Methods for 2,6-DANT.

Conclusion

The choice of an analytical method for the quantification of this compound is dependent on the specific requirements of the analysis. The proposed HPLC-UV method offers a balanced combination of performance, cost, and accessibility, making it a suitable choice for routine quality control and research applications. For analyses requiring higher sensitivity and selectivity, particularly in complex sample matrices, UPLC-MS/MS is the superior, albeit more expensive, alternative. Gas Chromatography and Capillary Electrophoresis represent viable options with their own distinct advantages for specific analytical challenges. A thorough validation, as outlined in this guide, is essential to ensure the reliability and accuracy of any chosen method.

Unambiguous Structural Confirmation of 2,6-diamino-4-nitrotoluene via Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the mass spectrometric behavior of 2,6-diamino-4-nitrotoluene (DANT) and its structural isomers, offering a robust methodology for its unambiguous identification. By leveraging the unique fragmentation patterns of these isomers, mass spectrometry serves as a powerful tool for structural confirmation, crucial in various research and development settings, including pharmaceutical sciences and material science.

Distinguishing Isomers by Fragmentation Analysis

The structural elucidation of diaminonitrotoluene isomers by mass spectrometry hinges on the distinct fragmentation pathways dictated by the substitution patterns on the aromatic ring. While all isomers share the same molecular formula (C₇H₉N₃O₂) and a nominal molecular weight of 167 g/mol , the positions of the amino and nitro groups significantly influence the stability of the resulting fragment ions.[1][2][3]

Under electron ionization (EI), the molecular ion ([M]⁺˙) of these compounds is readily formed at an m/z of 167. However, the subsequent fragmentation provides a unique fingerprint for each isomer. The primary fragmentation processes for nitroaromatic compounds involve the loss of the nitro group (NO₂) as a radical (46 Da) or the loss of nitric oxide (NO) (30 Da). The relative abundance of the resulting ions is highly dependent on the isomeric form, a phenomenon known as the "ortho effect" in mass spectrometry.

Table 1: Comparison of Key Mass Spectral Data for Diaminonitrotoluene Isomers

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z) and Their Significance
This compound (DANT) 167Data not explicitly found in searches, but predicted to show characteristic losses of NO₂ and potentially unique fragments due to the ortho arrangement of the amino groups to the methyl group.
2,4-diamino-6-nitrotoluene 167[1]121[1] (Likely loss of NO₂)
3,5-diamino-4-nitrotoluene 167Specific fragmentation data not found in searches. Isomeric differences are expected.

Note: The relative abundances of fragment ions are critical for isomer differentiation and would be determined from the full mass spectrum.

Experimental Protocol: Acquiring High-Quality Mass Spectra

A standardized protocol is essential for obtaining reproducible mass spectra for comparative analysis. The following outlines a typical gas chromatography-mass spectrometry (GC-MS) method suitable for the analysis of diaminonitrotoluene isomers.

1. Sample Preparation:

  • Dissolve a small quantity (approximately 1 mg) of the diaminonitrotoluene isomer in a suitable volatile solvent (e.g., methanol, acetonitrile) to a final concentration of 100 µg/mL.

  • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

2. Gas Chromatography (GC) Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Scan Range: m/z 40-300.

  • Solvent Delay: 3 minutes.

Logical Workflow for Structural Confirmation

The process of confirming the structure of this compound using mass spectrometry involves a systematic comparison of its fragmentation pattern with that of its known isomers. The following diagram illustrates this logical workflow.

cluster_0 Sample Analysis cluster_1 Data Acquisition cluster_2 Comparative Analysis cluster_3 Structural Confirmation Unknown Unknown Diaminonitrotoluene Isomer GCMS GC-MS Analysis (EI, 70 eV) Unknown->GCMS Introduction MassSpectrum Acquire Mass Spectrum GCMS->MassSpectrum Fragmentation Identify Molecular Ion & Fragmentation Pattern MassSpectrum->Fragmentation DANT_Data Reference Data: 2,6-DANT Fragmentation->DANT_Data Compare Isomer1_Data Reference Data: 2,4-Isomer Fragmentation->Isomer1_Data Compare Isomer2_Data Reference Data: 3,5-Isomer Fragmentation->Isomer2_Data Compare Confirmation Structural Confirmation of 2,6-DANT DANT_Data->Confirmation Match Isomer1_Data->Confirmation Mismatch Isomer2_Data->Confirmation Mismatch

Caption: Workflow for the structural confirmation of this compound.

Conclusion

The structural confirmation of this compound is reliably achieved through a comparative analysis of its mass spectrum with those of its isomers. The distinct fragmentation patterns, arising from the specific arrangement of functional groups, provide a definitive fingerprint for each molecule. By following a standardized experimental protocol and a logical workflow, researchers can confidently identify DANT and differentiate it from its structural alternatives, ensuring the integrity of their scientific investigations and the quality of their developed products.

References

A Comparative Guide to HPLC and GC-MS for the Analysis of Nitrotoluene Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of nitrotoluene compounds is critical in various fields, including environmental monitoring, forensic science, and pharmaceutical manufacturing. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and widely adopted analytical techniques for this purpose. This guide provides an objective comparison of these methods, supported by experimental data and detailed protocols, to aid in selecting the most suitable technique for specific analytical needs.

Principle of Separation

HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[1] For nitrotoluene isomers, reversed-phase chromatography is commonly employed, where a nonpolar stationary phase is used with a polar mobile phase (e.g., a mixture of water and methanol or acetonitrile).[2] The separation is influenced by the polarity of the isomers and their interaction with the stationary phase.[2] Specialized stationary phases, such as Phenyl-Hexyl columns, can provide additional π-π interactions, enhancing the separation of these aromatic compounds.[2]

GC-MS separates volatile and semi-volatile compounds based on their boiling points and interaction with a capillary column in a gaseous mobile phase.[3] The separated compounds then enter a mass spectrometer, where they are ionized, fragmented, and detected.[3] Electron Impact (EI) ionization is commonly used as it generates reproducible fragmentation patterns that can be used for the definitive identification of each isomer.[3] For enhanced sensitivity, negative-ion chemical ionization (NCI) can also be employed.[3][4]

Quantitative Data Summary

The selection of an analytical method often depends on its performance characteristics, such as the limit of detection (LOD) and the limit of quantification (LOQ). The following table summarizes these parameters for HPLC and GC-MS in the analysis of various nitrotoluene compounds, compiled from multiple sources.

CompoundAnalytical MethodDetector/IonizationLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
2,4,6-Trinitrotoluene (TNT)HPLC-UVDiol Column0.78 - 1.17 µg/LNot Specified[5]
2,4-Dinitrotoluene (2,4-DNT)HPLC-UVDiol Column0.78 - 1.17 µg/LNot Specified[5]
2,6-Dinitrotoluene (2,6-DNT)HPLC-UVDiol Column0.78 - 1.17 µg/LNot Specified[5]
3-Nitrotoluene (3-NT)GC-FIDFlame Ionization0.019 - 0.022 mg/mL0.058 - 0.066 mg/mL[6]
3-Nitrotoluene (3-NT)GC-MSMass Spectrometry0.017 - 0.027 mg/mL0.052 - 0.080 mg/mL[6]
2,4,6-Trinitrotoluene (TNT)GC-MSNCI-SIM (isobutane)0.020 ngNot Specified[7]
DinitrotoluenesGC-MSNICILower than EI or PICINot Specified[4]
2,6-DinitrotolueneGC-MSSIM6 ng/mLNot Specified[8]
4-Amino-2,6-dinitrotolueneGC-MSSIM43 ng/mLNot Specified[8]

Experimental Protocols

A robust and well-defined experimental protocol is fundamental for successful analysis. Below are detailed methodologies for both HPLC and GC-MS analysis of nitrotoluene compounds.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is a general guideline for the analysis of nitrotoluene isomers using reversed-phase HPLC.

1. Sample Preparation:

  • Liquid Samples (e.g., wastewater): Filter the sample through a 0.45 µm syringe filter prior to injection. For sample clean-up and concentration, a solid-phase extraction (SPE) may be necessary.[2]

  • Solid Samples (e.g., soil): An appropriate extraction solvent like acetonitrile is typically used.[1] The sample should be sonicated to ensure efficient extraction. All extracts must be filtered through a 0.2 µm or 0.45 µm syringe filter before injection to protect the column.[1]

  • Dilution: Samples should be diluted with the mobile phase to ensure the concentration falls within the calibrated linear range of the instrument.[1]

2. Instrumentation and Conditions:

  • System: An HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).[1]

  • Column: A Phenyl-Hexyl column is recommended for enhanced separation of aromatic isomers.[2] A standard C18 column can also be used.[9]

  • Mobile Phase: A gradient elution using a mixture of water and an organic solvent like methanol or acetonitrile is common.[2] For example, a starting condition could be a 70:30 mixture of methanol and water.[9]

  • Flow Rate: A typical flow rate is 1.0 mL/min.[9]

  • Detection Wavelength: A wavelength of 278 nm is suitable for the detection of nitrotoluenes.[9]

  • Column Temperature: The analysis is typically performed at room temperature.[9]

3. Data Analysis:

  • Identify the nitrotoluene isomers in the sample chromatogram by comparing their retention times with those of reference standards.[2]

  • Quantify the concentration of each isomer by comparing the peak area in the sample to the peak area of the corresponding standard in a calibration curve.[2]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol provides a general framework for the analysis of nitrotoluene isomers in environmental samples.

1. Sample Preparation:

  • Water Samples: Solid-phase extraction (SPE) is a common method for extracting and concentrating DNT isomers from water.[3]

  • Soil Samples: Extraction can be performed using acetonitrile or a mixture of acetone and dichloromethane, followed by sonication and centrifugation.[3] The extract is then concentrated.[3]

  • Internal Standard: An internal standard, such as 2,6-DNT-D3, should be added to all samples and standards for accurate quantification.[10]

2. Instrumentation and Conditions:

  • System: A GC system coupled with a Mass Spectrometer.

  • Column: An Agilent HP-1701 column (30 m length, 0.25 mm inner diameter, 0.25 µm film thickness) or similar is suitable.[6]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[6]

  • Injector Temperature: 250 °C.[6]

  • Temperature Program: An initial temperature of 40 °C held for 2 minutes, then ramped up to 250 °C.[6]

  • Ionization Mode: Electron Impact (EI) is standard for generating fragmentation patterns for identification.[3] Negative Ion Chemical Ionization (NCI) can be used for higher sensitivity.[3][4]

3. Data Analysis:

  • The identification of compounds is based on their retention times and the comparison of their mass spectra with reference spectra.

  • Quantification is achieved by creating a calibration curve using the peak areas of the target compounds relative to the internal standard.

Workflow Diagrams

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample (Liquid/Solid) Filtration Filtration (0.45 µm) Sample->Filtration SPE Solid Phase Extraction (optional) Filtration->SPE Dilution Dilution SPE->Dilution Injection Injection Dilution->Injection HPLC_Column HPLC Column (e.g., Phenyl-Hexyl) Injection->HPLC_Column Detection UV-Vis/DAD Detector HPLC_Column->Detection Chromatogram Chromatogram Detection->Chromatogram Quantification Identification & Quantification Chromatogram->Quantification

Caption: Workflow for HPLC analysis of nitrotoluene compounds.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample (Water/Soil) Extraction Solvent/SPE Extraction Sample->Extraction Concentration Concentration Extraction->Concentration Internal_Std Add Internal Standard Concentration->Internal_Std Injection Injection Internal_Std->Injection GC_Column GC Capillary Column Injection->GC_Column Ionization Ionization (EI/NCI) GC_Column->Ionization Mass_Analyzer Mass Analyzer Ionization->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Mass_Spectrum Mass Spectrum Detector->Mass_Spectrum Quantification Identification & Quantification Mass_Spectrum->Quantification

Caption: Workflow for GC-MS analysis of nitrotoluene compounds.

Conclusion

Both HPLC and GC-MS are powerful techniques for the analysis of nitrotoluene compounds, each with its own set of advantages. HPLC is particularly well-suited for thermally sensitive compounds and offers robust separation of isomers, especially with specialized columns.[1][2] GC-MS provides excellent selectivity and sensitivity, with the mass spectrometer offering definitive identification of the analytes.[3] The choice between the two methods will ultimately depend on the specific requirements of the analysis, including the sample matrix, the target analytes, and the desired sensitivity. For instance, GC-MS with NCI is often preferred for trace-level detection due to its very low detection limits.[4][7] Conversely, HPLC with UV detection can be a more straightforward and cost-effective approach for routine analysis where high sensitivity is not the primary concern.

References

Comparative Reactivity Analysis: 2,6-Diamino-4-nitrotoluene vs. 2,4-Diamino-6-nitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the differential reactivity of two key diaminonitrotoluene isomers, supported by experimental observations and theoretical principles.

The isomeric pair, 2,6-diamino-4-nitrotoluene and 2,4-diamino-6-nitrotoluene, both derivatives of toluene, present a compelling case study in how subtle changes in molecular structure can significantly influence chemical reactivity. While sharing the same molecular formula and substituent groups, the positioning of these groups on the aromatic ring dictates the electronic and steric environment, leading to distinct behaviors in chemical transformations. This guide provides a comparative analysis of their reactivity, supported by available experimental data and theoretical explanations, to aid researchers in their applications.

Physicochemical Properties

A summary of the fundamental physicochemical properties of the two isomers is presented in the table below.

PropertyThis compound2,4-Diamino-6-nitrotoluene
CAS Number 59229-75-36629-29-4
Molecular Formula C₇H₉N₃O₂C₇H₉N₃O₂
Molecular Weight 167.17 g/mol 167.17 g/mol
Melting Point Not available135 °C
Appearance Not availableNot available
IUPAC Name 4-Methyl-3,5-dinitroaniline2-Methyl-5-nitrobenzene-1,3-diamine

Synthesis Overview

Both this compound and 2,4-diamino-6-nitrotoluene are accessible through the reduction of nitrated toluene precursors.

This compound is typically synthesized via a sequential and selective reduction of the nitro groups from 2,4,6-trinitrotoluene (TNT). This process requires careful control of reaction conditions to achieve the desired partial reduction.

2,4-Diamino-6-nitrotoluene is also a reduction product, commonly formed from the corresponding dinitrotoluene precursor. It is notably a metabolite of TNT, formed through biological reduction processes.

Reactivity Comparison: The Critical Role of Substituent Placement

The primary distinction in the reactivity of these two isomers lies in the accessibility and nucleophilicity of their amino groups, a difference starkly highlighted in acetylation reactions.

Acetylation Reactivity

Experimental evidence from biotransformation studies reveals a significant difference in the susceptibility of the two isomers to N-acetylation. In a study investigating the metabolism of TNT derivatives by Pseudomonas fluorescens, it was observed that 2,4-diamino-6-nitrotoluene was transformed into its mono-acetylated product, 4-N-acetylamino-2-amino-6-nitrotoluene . In contrast, This compound was found to be persistent and did not undergo acetylation under the same conditions [1].

This differential reactivity can be attributed to a combination of electronic and steric factors:

  • Electronic Effects: In both isomers, the amino groups are strong activating groups, donating electron density to the aromatic ring and enhancing its nucleophilicity. The nitro group is a strong deactivating group, withdrawing electron density. The methyl group is a weak activating group. In 2,4-diamino-6-nitrotoluene, the amino group at the 4-position is para to the methyl group and ortho to an amino group, and meta to the nitro group. The amino group at the 2-position is ortho to both the methyl and nitro groups. The cumulative electron-donating effect of the methyl and the other amino group likely enhances the nucleophilicity of the amino groups, particularly the one at the 4-position.

  • Steric Hindrance: In this compound, both amino groups are positioned ortho to the methyl group. This steric crowding around the amino functionalities likely hinders the approach of the acetylating agent, making the acetylation reaction significantly less favorable compared to the 2,4-diamino isomer where the amino group at the 4-position is less sterically encumbered.

G cluster_0 2,4-Diamino-6-nitrotoluene cluster_1 This compound 2_4_DANT 2,4-Diamino-6-nitrotoluene Acetylated_Product 4-N-Acetylamino-2-amino-6-nitrotoluene 2_4_DANT->Acetylated_Product Acetylation 2_6_DANT This compound No_Reaction No Reaction 2_6_DANT->No_Reaction Acetylation Conditions

Other Reactions

While direct comparative studies on other reactions are scarce, the principles of electronic and steric effects can be used to predict their relative reactivity in other transformations common to aromatic amines:

  • Diazotization: Both isomers are expected to undergo diazotization of their amino groups in the presence of nitrous acid. However, the relative rates of diazotization and the stability of the resulting diazonium salts may differ due to the electronic environment of the amino groups.

  • Oxidation: The amino groups in both molecules are susceptible to oxidation. The electron-rich nature of the aromatic rings, particularly in the 2,4-diamino isomer, may make them more prone to oxidative degradation.

Experimental Protocols

While the key observation of differential acetylation comes from a biological study, a general chemical protocol for the N-acetylation of aromatic amines is provided below for reference. This protocol could be adapted to investigate the reactivity of the two isomers under controlled laboratory conditions.

General Protocol for N-Acetylation of Aromatic Amines

Materials:

  • Aromatic amine (this compound or 2,4-diamino-6-nitrotoluene)

  • Acetic anhydride

  • Glacial acetic acid (as solvent and catalyst)

  • Ice-cold water

  • Ethanol (for recrystallization)

Procedure:

  • Dissolve the aromatic amine in a minimal amount of glacial acetic acid in a round-bottom flask.

  • Cool the flask in an ice bath.

  • Slowly add a stoichiometric amount of acetic anhydride to the cooled solution with stirring.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for a specified period (e.g., 1-2 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into a beaker of ice-cold water to precipitate the acetylated product.

  • Collect the precipitate by vacuum filtration and wash it with cold water.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol.

  • Dry the purified product and determine its melting point and yield. Characterize the product using spectroscopic methods (e.g., NMR, IR).

G Start Dissolve Aromatic Amine in Acetic Acid Cool Cool in Ice Bath Start->Cool Add_Reagent Add Acetic Anhydride Cool->Add_Reagent React Stir at Room Temperature Add_Reagent->React Monitor Monitor by TLC React->Monitor Precipitate Pour into Ice Water Monitor->Precipitate Reaction Complete Filter Vacuum Filtration Precipitate->Filter Purify Recrystallize Filter->Purify Analyze Characterize Product Purify->Analyze

Conclusion

The comparison between this compound and 2,4-diamino-6-nitrotoluene highlights the profound impact of substituent positioning on chemical reactivity. The key observable difference is the susceptibility of 2,4-diamino-6-nitrotoluene to N-acetylation, a reaction that this compound is resistant to under similar conditions. This disparity is primarily attributed to the significant steric hindrance around the amino groups in the 2,6-diamino isomer. For researchers working with these compounds, this differential reactivity is a critical consideration for reaction design, synthesis of derivatives, and understanding their metabolic pathways. Further quantitative studies are warranted to precisely delineate the kinetic and thermodynamic parameters governing their reactions.

References

A Comparative Analysis of Catalysts for the Hydrogenation of 2,4-Dinitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

The catalytic hydrogenation of 2,4-dinitrotoluene (2,4-DNT) to 2,4-diaminotoluene (2,4-DAT), a key precursor in the production of polyurethanes, is a reaction of significant industrial importance.[1][2] The efficiency of this process is highly dependent on the catalyst employed, with research focusing on maximizing conversion, selectivity, and catalyst stability. This guide provides a comparative study of various catalysts, presenting experimental data, detailed protocols, and reaction pathways to aid researchers in the selection and development of optimal catalytic systems.

The performance of a catalyst in the hydrogenation of 2,4-DNT is influenced by several factors, including the active metal, the support material, and the reaction conditions.[2] Noble metals, particularly palladium (Pd) and platinum (Pt), are widely used due to their high activity.[1] Non-noble metal catalysts, such as Raney nickel, are also utilized, often in industrial settings under more stringent conditions.[2] The choice of support, which can range from carbon and alumina to more novel materials like chromium(IV) oxide nanowires, also plays a crucial role in catalyst performance.[1][3]

Comparative Performance of Catalysts

The following tables summarize the performance of different catalysts for the hydrogenation of 2,4-DNT based on published experimental data.

Table 1: Performance of Noble Metal Catalysts

CatalystSupportTemperature (°C)Pressure (bar)Solvent2,4-DNT Conversion (%)2,4-DAT Yield (%)Selectivity (%)Reference
5% Pd/CCarbon110-Methanol>98--[1]
Pd/CrO₂Chromium(IV) Oxide6020Methanol>9899.7-[1]
Pt/CrO₂Chromium(IV) Oxide6020Methanol>9898.8-[1]
1% Pt/C (nano)Carbon8027.2Ethanol (90%)>99--[4]
5% Pd/Al₂O₃Alumina50-90-Ethyl Acetate---[3][5]

Table 2: Performance of Other Catalytic Systems

CatalystSupportTemperature (°C)Pressure (bar)Solvent2,4-DNT Conversion (%)2,4-DAT Yield (%)Selectivity (%)Reference
Raney Ni-100-1505-8-HighHigh-[2]
Pd/NiFe₂O₄Nickel Ferrite6020--99-[1]
Pt/ND@GNanodiamond@Graphene6010Methanol100--[6]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of catalytic experiments. Below are representative protocols for catalyst synthesis and the hydrogenation of 2,4-DNT.

Synthesis of Pd/C Catalyst (Impregnation-Reduction Method)

A typical procedure for the synthesis of a palladium on carbon (Pd/C) catalyst involves the impregnation of a carbon support with a palladium precursor, followed by a reduction step.

  • Support Preparation: Activated carbon is washed with deionized water to remove any impurities and then dried in an oven at 120°C overnight.

  • Impregnation: A solution of a palladium precursor, such as palladium chloride (PdCl₂), is prepared in an appropriate solvent (e.g., dilute HCl). The dried activated carbon is added to this solution, and the mixture is stirred for several hours to ensure uniform impregnation of the palladium salt onto the carbon support.

  • Reduction: The impregnated carbon is then filtered and washed to remove any excess precursor. The solid is subsequently dried. The reduction of the palladium salt to metallic palladium nanoparticles is typically carried out by heating the material in a hydrogen atmosphere or by chemical reduction using a reducing agent like sodium borohydride.

  • Final Treatment: The resulting Pd/C catalyst is washed with deionized water, dried, and stored for use.

Hydrogenation of 2,4-Dinitrotoluene in a Slurry Reactor

The hydrogenation of 2,4-DNT is commonly performed in a batch or semi-batch slurry reactor.[3]

  • Reactor Setup: A high-pressure autoclave or a stirred slurry reactor is used. The reactor is equipped with a magnetic stirrer, a gas inlet and outlet, a sampling port, and a temperature and pressure control system.[3]

  • Charging the Reactor: The reactor is charged with the 2,4-dinitrotoluene substrate, the catalyst (e.g., 5% Pd/C), and a suitable solvent such as methanol or ethanol.[1][3]

  • Reaction Execution: The reactor is sealed and purged several times with an inert gas like nitrogen to remove any oxygen.[3] It is then pressurized with hydrogen to the desired pressure. The reaction mixture is heated to the set temperature while being vigorously stirred to ensure good contact between the reactants and the catalyst.

  • Monitoring and Analysis: The progress of the reaction can be monitored by measuring the hydrogen uptake.[3] Liquid samples can be withdrawn periodically through the sampling port to analyze the concentration of 2,4-DNT and the formation of products and intermediates using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC).[1]

  • Work-up: Upon completion of the reaction, the reactor is cooled down and depressurized. The catalyst is separated from the reaction mixture by filtration. The solvent is then removed from the filtrate, typically by evaporation, to isolate the 2,4-diaminotoluene product.

Reaction Pathways and Mechanisms

The hydrogenation of 2,4-dinitrotoluene to 2,4-diaminotoluene is a multi-step process involving several intermediates. The reaction can proceed through different pathways, and understanding these is key to optimizing selectivity towards the desired product. The primary intermediates identified are nitroso and hydroxylamine compounds.[1] Two main reaction pathways have been proposed by Janssen et al. and Neri et al., with the latter suggesting a more complex network of reactions.[2][7]

The following diagram illustrates a generalized reaction pathway for the hydrogenation of 2,4-DNT.

ReactionPathway DNT 2,4-Dinitrotoluene NsoNT_p 2-Nitro-4-nitrosotoluene DNT->NsoNT_p NsoNT_o 4-Nitro-2-nitrosotoluene DNT->NsoNT_o HA_p 4-Hydroxylamino-2-nitrotoluene (4HA2NT) NsoNT_p->HA_p HA_o 2-Hydroxylamino-4-nitrotoluene NsoNT_o->HA_o ANT_p 4-Amino-2-nitrotoluene (4A2NT) HA_p->ANT_p DAT 2,4-Diaminotoluene HA_p->DAT ANT_o 2-Amino-4-nitrotoluene (2A4NT) HA_o->ANT_o ANT_p->DAT ANT_o->DAT

Caption: Generalized reaction pathway for the hydrogenation of 2,4-DNT.

The experimental workflow for a typical catalytic hydrogenation experiment is depicted in the following diagram.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Work-up CatalystPrep Catalyst Synthesis & Characterization ReactorCharge Charge Reactor: Substrate, Catalyst, Solvent CatalystPrep->ReactorCharge ReactantPrep Reactant & Solvent Preparation ReactantPrep->ReactorCharge ReactionExecution Pressurize with H₂ Heat & Stir ReactorCharge->ReactionExecution Monitoring Monitor Reaction Progress (H₂ uptake, Sampling) ReactionExecution->Monitoring CatalystSeparation Catalyst Separation (Filtration) Monitoring->CatalystSeparation ProductIsolation Product Isolation (Solvent Evaporation) CatalystSeparation->ProductIsolation ProductAnalysis Product Analysis (GC, HPLC, etc.) ProductIsolation->ProductAnalysis

Caption: Experimental workflow for 2,4-DNT hydrogenation.

References

A Comparative Guide to Cross-Validation of Analytical Methods for TNT Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and reliable quantification of 2,4,6-trinitrotoluene (TNT) and its metabolites is crucial for environmental monitoring, toxicological studies, and forensic analysis. Cross-validation of analytical methods is essential to ensure data integrity and comparability across different laboratories and techniques. This guide provides an objective comparison of common analytical methods used for the determination of TNT and its metabolites, supported by experimental data and detailed protocols.

Comparison of Analytical Method Performance

The selection of an appropriate analytical method depends on various factors, including the sample matrix, required sensitivity, and the specific TNT metabolites of interest. The following table summarizes the performance characteristics of commonly employed techniques: High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Parameter HPLC-UV GC-MS LC-MS/MS
Linearity (Correlation Coefficient) >0.99>0.99>0.99[1][2]
Accuracy (% Recovery) 29–79% (in water)[3]64.6% to 91.8% (in sediment)[4]Within ±15%[1][2]
Precision (%RSD) Good (typically <15%)2.1% to 6.4% (in sediment)[4]Within ±15%[1][2]
Limit of Detection (LOD) 0.05-0.1 µg/L (in water)[3]0.3 ng/mL (for 4-Nitrotoluene in sediment)[4]67.17 µg/L[1]
Limit of Quantitation (LOQ) Not consistently reported0.9 ng/mL (for 4-Nitrotoluene in sediment)[4]223.90 µg L− 1[1]

Experimental Protocols

Detailed methodologies are critical for the successful implementation and cross-validation of analytical methods. Below are representative protocols for HPLC-UV, GC-MS, and LC-MS/MS analysis of TNT and its metabolites.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a widely used technique for the analysis of thermally labile compounds like TNT and its metabolites.[5][6]

Sample Preparation:

  • Extraction: For soil or sediment samples, extraction is typically performed with acetonitrile. Water samples may require a solid-phase extraction (SPE) step to concentrate the analytes.[5]

  • Filtration: All sample extracts should be filtered through a 0.45 µm filter to remove particulate matter before injection.[5] It is crucial to select a filter material that does not adsorb the analytes of interest, as some filters can lead to significant analyte loss.[7]

  • Dilution: Samples are diluted with the mobile phase to ensure the analyte concentrations fall within the linear range of the instrument.[5]

Instrumentation and Conditions:

  • System: HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

  • Column: A C18 or C8 reversed-phase column is commonly used.

  • Mobile Phase: An isocratic or gradient mixture of methanol and water is often employed.

  • Detection: UV detection is typically performed at 254 nm.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.

Sample Preparation:

  • Extraction: Samples are extracted with a suitable organic solvent such as acetone or a mixture of n-Hexane and ethyl acetate.

  • Derivatization: In some cases, derivatization may be necessary to improve the volatility and thermal stability of the metabolites.

  • Cleanup: The extract may be cleaned up using techniques like solid-phase extraction to remove interfering matrix components.

Instrumentation and Conditions:

  • System: Gas chromatograph coupled to a mass spectrometer. Various detectors can be used, including electron capture detectors (ECD) and Thermal Energy Analyzers (TEA).[8]

  • Column: A capillary column with a non-polar or medium-polarity stationary phase is typically used.

  • Carrier Gas: Helium is the most common carrier gas.

  • Ionization: Electron ionization (EI) is standard for creating fragment ions for identification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become a preferred method for the analysis of TNT and its metabolites due to its high sensitivity and selectivity.[1][2]

Sample Preparation:

  • Hydrolysis: For urine samples, acid hydrolysis is often performed to release conjugated metabolites.[1][2]

  • Extraction: Liquid-liquid extraction with solvents like n-hexane and ethyl acetate is used to isolate the analytes.[1][2]

  • Reconstitution: The dried extract is reconstituted in a solvent compatible with the mobile phase.[1][2]

Instrumentation and Conditions:

  • System: HPLC or UHPLC system coupled to a tandem mass spectrometer.

  • Column: A reversed-phase C18 column is commonly used.[1][2]

  • Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid, is typical.[1][2]

  • Ionization: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) can be used.

  • Detection: Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity.

Experimental Workflow for Cross-Validation

The following diagram illustrates a typical workflow for the cross-validation of different analytical methods for TNT metabolite analysis.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_validation Method Validation & Comparison SampleCollection Sample Collection (e.g., Urine, Soil, Water) Spiking Spiking with Standards SampleCollection->Spiking Extraction Extraction Spiking->Extraction Cleanup Cleanup / Filtration Extraction->Cleanup HPLC HPLC-UV Analysis Cleanup->HPLC GCMS GC-MS Analysis Cleanup->GCMS LCMSMS LC-MS/MS Analysis Cleanup->LCMSMS DataAcquisition Data Acquisition HPLC->DataAcquisition GCMS->DataAcquisition LCMSMS->DataAcquisition PerformanceMetrics Calculate Performance Metrics (Accuracy, Precision, Linearity, LOD, LOQ) DataAcquisition->PerformanceMetrics Comparison Comparative Analysis PerformanceMetrics->Comparison Report Generate Comparison Report Comparison->Report

Workflow for Cross-Validation of Analytical Methods.

References

A Spectroscopic Showdown: Distinguishing 2,6- and 2,4-Diaminotoluene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise identification of chemical isomers is paramount. This guide provides a comprehensive spectroscopic comparison of 2,6-diaminotoluene and 2,4-diaminotoluene, offering key data and experimental insights to aid in their differentiation.

The structural variance between 2,6-diaminotoluene and 2,4-diaminotoluene, arising from the different substitution patterns of the amino groups on the toluene ring, gives rise to distinct spectroscopic signatures. Understanding these differences is crucial for quality control, reaction monitoring, and the characterization of novel compounds in various research and development settings. This guide delves into a multi-technique spectroscopic analysis, presenting data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Comparative Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of 2,6-diaminotoluene and 2,4-diaminotoluene.

¹H NMR Spectral Data
Compound Solvent Chemical Shift (δ) ppm and Multiplicity
2,6-Diaminotoluene CDCl₃~6.8 (t, 1H, Ar-H), ~6.2 (d, 2H, Ar-H), ~3.6 (s, 4H, -NH₂), ~2.1 (s, 3H, -CH₃)
2,4-Diaminotoluene CDCl₃~6.8 (d, 1H, Ar-H), ~6.1 (d, 1H, Ar-H), ~6.0 (s, 1H, Ar-H), ~3.5 (s, 4H, -NH₂), ~2.0 (s, 3H, -CH₃)[1]
¹³C NMR Spectral Data
Compound Solvent Chemical Shift (δ) ppm
2,6-Diaminotoluene CDCl₃Specific shift data not readily available in summarized format.
2,4-Diaminotoluene CDCl₃145.6, 145.3, 129.8, 116.1, 112.8, 103.9, 16.4[2]
IR Spectral Data
Compound Key Absorptions (cm⁻¹)
2,6-Diaminotoluene N-H stretching (aromatic amine), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), N-H bending, C-N stretching.
2,4-Diaminotoluene N-H stretching (aromatic amine), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), N-H bending, C-N stretching.
Mass Spectrometry Data
Compound Molecular Ion (m/z) Key Fragmentation Peaks (m/z)
2,6-Diaminotoluene 122Data on specific fragmentation patterns is available across various databases.
2,4-Diaminotoluene 122121, 105, 94, 77, 52
UV-Vis Spectral Data
Compound Solvent λmax (nm)
2,6-Diaminotoluene Acetonitrile-water-saturated chloroform~250 (during HPLC detection)
2,4-Diaminotoluene Ethanol-water242, 282

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. Specific instrument parameters may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the diaminotoluene isomer in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean NMR tube.

  • Instrumentation: Utilize a ¹H NMR spectrometer (e.g., 300 or 500 MHz).

  • Data Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters. For ¹³C NMR, a higher concentration of the sample may be required, and a greater number of scans will be necessary to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are typically referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of the solid diaminotoluene isomer with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

    • Place a portion of the powder into a pellet press and apply pressure to form a transparent or translucent pellet.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Place the KBr pellet in the sample holder of the spectrometer and acquire the IR spectrum, typically in the range of 4000 to 400 cm⁻¹. A background spectrum of a blank KBr pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds like the diaminotoluenes, this can be done via a direct insertion probe or by coupling the outlet of a gas chromatograph (GC) to the mass spectrometer.

  • Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI), to generate charged molecular ions and fragment ions.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the diaminotoluene isomer in a suitable UV-transparent solvent (e.g., ethanol, acetonitrile, or a mixture as specified in the data). The concentration should be adjusted to yield an absorbance reading within the linear range of the instrument (typically between 0.1 and 1.0).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Fill a cuvette with the pure solvent to be used as a reference (blank).

    • Fill a second, matched cuvette with the sample solution.

    • Place both cuvettes in the spectrophotometer and record the absorbance spectrum over a specific wavelength range (e.g., 200-400 nm). The instrument automatically subtracts the absorbance of the blank from the sample.

Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic comparison of the 2,6- and 2,4-diaminotoluene isomers.

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_comparison Isomer Differentiation Sample Diaminotoluene Isomer (2,6- or 2,4-) NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Prepare KBr Pellet or Nujol Mull Sample->IR_Prep MS_Prep Direct Insertion or GC Introduction Sample->MS_Prep UV_Prep Prepare Dilute Solution in UV-transparent Solvent Sample->UV_Prep NMR NMR Spectroscopy (¹H and ¹³C) NMR_Prep->NMR IR IR Spectroscopy IR_Prep->IR MS Mass Spectrometry MS_Prep->MS UV UV-Vis Spectroscopy UV_Prep->UV NMR_Data Chemical Shifts, Multiplicity NMR->NMR_Data IR_Data Functional Group Absorptions IR->IR_Data MS_Data Molecular Ion, Fragmentation Pattern MS->MS_Data UV_Data λmax UV->UV_Data Comparison Comparative Analysis of Spectroscopic Signatures NMR_Data->Comparison IR_Data->Comparison MS_Data->Comparison UV_Data->Comparison

Caption: Experimental workflow for the spectroscopic comparison of diaminotoluene isomers.

References

A Comparative Guide to Purity Assessment of Synthesized 2,6-diamino-4-nitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized 2,6-diamino-4-nitrotoluene (2,6-DAT-4-NT). Ensuring the purity of this compound is critical for its use as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals, as impurities can lead to unwanted side reactions, reduced yield, and potential toxicity. This document outlines detailed experimental protocols for the most common analytical techniques, presents a comparative analysis of their performance, and provides a logical workflow for a comprehensive purity assessment.

Introduction to Purity Assessment

The synthesis of this compound can result in the formation of various impurities, the most common being its structural isomer, 2,4-diamino-6-nitrotoluene. Other potential impurities include unreacted starting materials, byproducts of side reactions, and residual solvents. A thorough purity assessment is therefore essential to characterize the synthesized material fully. The most widely used analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for structural confirmation and detection of impurities.

Comparison of Analytical Techniques

The choice of analytical technique for purity assessment depends on several factors, including the nature of the impurities, the required sensitivity, and the availability of instrumentation. Below is a comparison of the most common methods.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.Separation of volatile and semi-volatile compounds based on their boiling points and interaction with a stationary phase, followed by detection and identification using mass spectrometry.
Typical Stationary Phase C18 or other reversed-phase columns.Capillary columns with a non-polar or medium-polarity stationary phase.
Typical Mobile/Carrier Gas Acetonitrile/water or methanol/water gradients.Helium or Hydrogen.
Detector UV-Vis or Diode Array Detector (DAD).Mass Spectrometer (MS).
Sensitivity Generally in the parts-per-million (ppm) range.High sensitivity, often in the parts-per-billion (ppb) range.[1]
Specificity Good, based on retention time and UV spectrum.Excellent, provides structural information from mass fragmentation patterns.[1]
Sample Volatility Suitable for non-volatile and thermally labile compounds.[1]Requires compounds to be volatile or amenable to derivatization.
Analysis Time Typically 10-30 minutes per sample.Can be faster for volatile compounds, but may require longer run times for complex mixtures.

Experimental Protocols

Below are detailed protocols for the analysis of this compound using HPLC-UV and GC-MS.

High-Performance Liquid Chromatography (HPLC-UV) Protocol

This method is suitable for the quantification of this compound and the separation of its non-volatile impurities, particularly isomeric species.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized this compound.

  • Dissolve the sample in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

2. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV-Vis or Diode Array Detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 20% B

    • 5-15 min: 20% to 80% B

    • 15-20 min: 80% B

    • 20-25 min: 80% to 20% B

    • 25-30 min: 20% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 254 nm

3. Data Analysis:

  • The purity of this compound is determined by calculating the peak area percentage of the main peak relative to the total area of all peaks in the chromatogram.

  • Identification of impurities can be achieved by comparing their retention times with those of known standards, such as 2,4-diamino-6-nitrotoluene.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method is highly sensitive and provides structural information about volatile impurities.

1. Sample Preparation:

  • Accurately weigh approximately 1 mg of the synthesized this compound.

  • Dissolve the sample in 1 mL of a suitable solvent such as acetonitrile or dichloromethane.

  • If necessary, derivatize the sample to increase volatility, although diaminonitrotoluenes are often amenable to direct analysis.

2. Instrumentation and Conditions:

  • GC-MS System: A standard Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250 °C

  • Injection Mode: Split (e.g., 50:1)

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 50-350.

3. Data Analysis:

  • Purity is assessed by calculating the area percentage of the main peak in the total ion chromatogram (TIC).

  • Impurities are identified by comparing their mass spectra with reference libraries (e.g., NIST) and their retention times with those of standards.

Data Presentation

The following table summarizes hypothetical quantitative data from the purity analysis of a synthesized batch of this compound.

AnalyteHPLC-UV (Area %)GC-MS (Area %)
This compound98.598.2
2,4-diamino-6-nitrotoluene1.21.5
Unidentified Impurity 10.20.1
Unidentified Impurity 20.10.2
Total Purity 98.5% 98.2%

Visualization of the Analytical Workflow

The logical flow of assessing the purity of synthesized this compound can be visualized as follows:

Purity_Assessment_Workflow cluster_synthesis Synthesis and Initial Characterization cluster_primary_analysis Primary Quantitative Analysis cluster_data_evaluation Data Evaluation and Final Assessment Synthesis Synthesize this compound Initial_Checks Initial Checks (TLC, Melting Point) Synthesis->Initial_Checks HPLC_Analysis HPLC-UV Analysis for Purity and Non-Volatile Impurities Initial_Checks->HPLC_Analysis GCMS_Analysis GC-MS Analysis for Volatile Impurities and Structural Confirmation Initial_Checks->GCMS_Analysis Data_Comparison Compare HPLC and GC-MS Data HPLC_Analysis->Data_Comparison GCMS_Analysis->Data_Comparison Purity_Determination Determine Final Purity and Impurity Profile Data_Comparison->Purity_Determination NMR_Confirmation Optional: NMR for Structural Confirmation of Impurities Purity_Determination->NMR_Confirmation

Figure 1. Experimental workflow for purity assessment.

Signaling Pathways and Logical Relationships

The relationship between the synthesized compound, potential impurities, and the analytical techniques used for their identification can be represented as follows:

Logical_Relationships cluster_compounds Compounds in Synthesized Product cluster_techniques Analytical Techniques Target This compound (Target Compound) HPLC HPLC-UV Target->HPLC Quantification & Separation GCMS GC-MS Target->GCMS Quantification & Identification NMR NMR Spectroscopy Target->NMR Structural Confirmation Isomer 2,4-diamino-6-nitrotoluene (Isomeric Impurity) Isomer->HPLC Isomer->GCMS Isomer->NMR Other_Impurities Other Process-Related Impurities Other_Impurities->HPLC Other_Impurities->GCMS Other_Impurities->NMR

Figure 2. Logical relationship between compounds and analytical techniques.

Conclusion

A combination of HPLC and GC-MS provides a robust and comprehensive assessment of the purity of synthesized this compound. HPLC is well-suited for quantifying the main component and its non-volatile isomers, while GC-MS offers high sensitivity for volatile impurities and provides definitive structural identification. For an unambiguous structural confirmation of the main product and any significant impurities, NMR spectroscopy is an invaluable complementary technique. The selection of the primary analytical method will depend on the expected impurity profile and the specific requirements of the end-user. Certified reference standards for both this compound and its potential impurities are essential for accurate quantification.

References

Data Presentation: Illustrative Inter-Laboratory Comparison Results

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Inter-Laboratory Performance in the Analysis of 2,6-Diamino-4-Nitrotoluene

For researchers, scientists, and drug development professionals, ensuring the accuracy and consistency of analytical results for compounds like this compound (2,6-DANT) is critical. This guide presents an illustrative inter-laboratory comparison to highlight typical performance variations and provide standardized methodologies for its quantification. The data herein is synthesized to reflect outcomes of a proficiency testing scheme, offering a benchmark for laboratory performance assessment.

In a typical proficiency test, a certified reference material (CRM) with a known concentration of 2,6-DANT would be distributed to participating laboratories. The following table summarizes hypothetical results from such a study, providing a clear comparison of laboratory performance.

Certified Reference Material (CRM): 2,6-DANT in Acetonitrile Assigned Value: 15.00 µg/mL Proficiency Standard Deviation (σ): 1.25 µg/mL

Laboratory IDReported Value (µg/mL)Deviation from Assigned Value (µg/mL)z-score*Performance EvaluationAnalytical Method Used
Lab A14.85-0.15-0.12ExcellentHPLC-UV
Lab B16.20+1.200.96GoodHPLC-UV
Lab C17.85+2.852.28UnsatisfactoryGC-MS
Lab D14.50-0.50-0.40ExcellentUPLC-MS/MS
Lab E13.90-1.10-0.88GoodHPLC-UV
Lab F15.25+0.250.20ExcellentUPLC-MS/MS
Lab G12.50-2.50-2.00MarginalGC-MS
Lab H16.90+1.901.52MarginalHPLC-UV

*z-scores are calculated as (Reported Value - Assigned Value) / Proficiency Standard Deviation. A z-score between -2 and 2 is generally considered acceptable.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of analytical results. Below are common protocols for the analysis of 2,6-DANT.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is widely used for the quantification of nitroaromatic compounds.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Chromatographic Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A typical starting point is a 60:40 (v/v) mixture of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • UV Detection Wavelength: 254 nm, a common wavelength for aromatic compounds.

  • Quantitation: Based on a calibration curve generated from certified reference standards of 2,6-DANT.

Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS)

This technique offers higher sensitivity and selectivity compared to HPLC-UV.

  • Instrumentation: A UPLC system coupled to a tandem mass spectrometer.

  • Chromatographic Column: A sub-2 µm particle size C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm).

  • Mobile Phase: A gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray ionization (ESI) in positive mode.

  • Mass Spectrometry Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for 2,6-DANT.

  • Quantitation: An internal standard is typically used, and quantitation is based on a calibration curve.

Gas Chromatography with Mass Spectrometry (GC-MS)

GC-MS is an alternative for thermally stable and volatile compounds.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Chromatographic Column: A capillary column with a suitable stationary phase, such as 5% phenyl-methylpolysiloxane.

  • Carrier Gas: Helium at a constant flow rate.

  • Injection Mode: Splitless injection for trace analysis.

  • Temperature Program: A programmed temperature ramp to ensure good separation of the analytes.

  • Ionization Mode: Electron Ionization (EI).

  • Mass Analyzer: A quadrupole or ion trap mass analyzer.

  • Detection: Monitoring for characteristic ions of 2,6-DANT for both quantification and confirmation.

Mandatory Visualization

The following diagrams illustrate the key workflows in an inter-laboratory comparison and the analytical process for 2,6-DANT.

G Inter-Laboratory Comparison Workflow A CRM Provider Prepares and Distributes 2,6-DANT Samples B Participating Laboratories Receive and Analyze Samples A->B Shipping C Laboratories Submit Analytical Results B->C Data Reporting D Proficiency Test Coordinator Performs Statistical Analysis C->D Data Compilation E Performance Evaluation and Reporting (z-scores) D->E Assessment F Laboratories Implement Corrective Actions if Necessary E->F Feedback

Caption: Workflow of a typical inter-laboratory comparison study.

G Analytical Workflow for 2,6-DANT cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Receive Sample B Dilution (if necessary) A->B C Addition of Internal Standard B->C D Injection into LC or GC System C->D E Chromatographic Separation D->E F Detection (UV or MS) E->F G Peak Integration F->G I Quantification of 2,6-DANT G->I H Calibration Curve Generation H->I J Final Report I->J

Caption: General analytical workflow for the quantification of 2,6-DANT.

A Comparative Analysis of the Toxicity of TNT and Its Degradation Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison with Supporting Experimental Data

The widespread use of 2,4,6-trinitrotoluene (TNT) in military and industrial applications has led to significant environmental contamination. The breakdown of TNT in the environment results in a variety of degradation products, primarily through the reduction of its nitro groups. Understanding the relative toxicity of TNT and these metabolites is crucial for assessing the environmental impact and developing effective remediation strategies. This guide provides a comprehensive comparison of the toxicity of TNT and its principal degradation products, supported by experimental data and detailed methodologies.

Executive Summary

Experimental evidence indicates that while TNT itself is toxic, some of its initial degradation products, the aminodinitrotoluenes (ADNTs), exhibit comparable or in some cases, greater toxicity. However, as the degradation process continues to the formation of diaminonitrotoluenes (DANTs), the toxicity is significantly reduced. This suggests that the initial steps of TNT breakdown do not necessarily lead to detoxification and may, in some instances, produce compounds of equal or greater concern. The primary mechanism of TNT-induced toxicity involves the generation of reactive oxygen species (ROS), leading to oxidative stress, mitochondrial dysfunction, and ultimately, programmed cell death (apoptosis).

Quantitative Toxicity Data

The following table summarizes the available acute oral toxicity data (LD50) for TNT and its key degradation products. LD50 is the dose of a substance that is lethal to 50% of a test population. A lower LD50 value indicates higher toxicity.

CompoundChemical StructureSpeciesOral LD50 (mg/kg)Reference
2,4,6-Trinitrotoluene (TNT)Bullfrog (Male)1,060[1]
Cotton Rat (Male)607[2]
Cotton Rat (Female)767[2]
2-Amino-4,6-dinitrotoluene (2-ADNT)Western Fence Lizard (Male)1,406[3]
Western Fence Lizard (Female)1,867[3]
4-Amino-2,6-dinitrotoluene (4-ADNT)EarthwormMore toxic than TNT (LC50: 105 mg/kg soil)[4]
2,4-Diamino-6-nitrotoluene (2,4-DANT)EarthwormNo mortality at 100 mg/kg soil[4]
2,6-Diamino-4-nitrotolueneEarthwormNo mortality at 100 mg/kg soil[4]

Note: Direct comparison of LD50 values across different species should be done with caution due to physiological variations. The data from earthworm studies provide a direct comparison of relative toxicity in a single organism.

Experimental Protocols

Ames Test for Mutagenicity

The Ames test is a widely used method to assess the mutagenic potential of a chemical. It utilizes several strains of the bacterium Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize their own histidine and require it for growth). The test measures the rate of reverse mutations (reversions) that restore the ability of the bacteria to synthesize histidine. An increased number of revertant colonies in the presence of a test compound indicates its mutagenic potential.[5]

General Procedure:

  • Bacterial Strains: Several Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537, TA1538) are used to detect different types of mutations (frameshift vs. base-pair substitutions).[6]

  • Metabolic Activation: The test is performed with and without the addition of a rat liver extract (S9 fraction), which contains metabolic enzymes that can convert a non-mutagenic compound into a mutagenic one (metabolic activation).[7]

  • Exposure: A top agar containing a small amount of histidine (to allow for a few cell divisions) and the test compound at various concentrations is poured onto a minimal glucose agar plate.[8]

  • Incubation: The plates are incubated at 37°C for 48-72 hours.

  • Scoring: The number of revertant colonies on each plate is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.[8]

Studies have shown that TNT itself is mutagenic in the Ames test.[6] In contrast, the major microbial metabolites of TNT, such as the aminodinitrotoluenes, have been reported to be non-mutagenic.[9]

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. It is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.[3][10]

General Procedure:

  • Cell Culture: Adherent or suspension cells are cultured in a 96-well plate to a suitable confluency.

  • Compound Exposure: The cells are treated with various concentrations of the test compound (e.g., TNT or its degradation products) for a defined period (e.g., 24, 48, or 72 hours).[5]

  • MTT Addition: After the exposure period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for a few hours to allow for the formation of formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol.[5]

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm. The amount of formazan produced is directly proportional to the number of viable cells.

  • Data Analysis: Cell viability is expressed as a percentage of the untreated control cells. The concentration of the compound that causes a 50% reduction in cell viability (IC50) can be calculated.

Studies using cytotoxicity assays have shown that TNT and its primary degradation products, such as 2-amino-4,6-dinitrotoluene and 4-amino-2,6-dinitrotoluene, can be toxic to various cell lines.[4][11]

Signaling Pathways and Mechanisms of Toxicity

The primary mechanism of toxicity for TNT and its metabolites involves the induction of oxidative stress. The nitroaromatic structure of these compounds facilitates the generation of reactive oxygen species (ROS) within the cell. This overproduction of ROS overwhelms the cell's antioxidant defense systems, leading to a state of oxidative stress.

TNT_Toxicity_Pathway TNT-Induced Oxidative Stress and Apoptosis Pathway TNT TNT & Metabolites ROS Reactive Oxygen Species (ROS) Generation TNT->ROS Induces OxidativeStress Oxidative Stress ROS->OxidativeStress Mitochondria Mitochondrial Dysfunction OxidativeStress->Mitochondria Causes ER Endoplasmic Reticulum (ER) Stress OxidativeStress->ER Causes Bax Bax (pro-apoptotic) Mitochondria->Bax Activates Bcl2 Bcl-2 (anti-apoptotic) Mitochondria->Bcl2 Inhibits Caspase9 Caspase-9 Activation ER->Caspase9 Contributes to Bax->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis (Programmed Cell Death) Caspase3->Apoptosis

Caption: TNT-Induced Apoptotic Pathway.

This increased oxidative stress leads to several downstream effects:

  • Mitochondrial Dysfunction: ROS can damage mitochondrial membranes and disrupt the electron transport chain, leading to a loss of mitochondrial membrane potential and the release of pro-apoptotic factors like cytochrome c.

  • Endoplasmic Reticulum (ER) Stress: Oxidative stress can also disrupt protein folding in the ER, leading to the unfolded protein response (UPR) and ER stress, which can also trigger apoptosis.

  • Apoptosis Induction: Both mitochondrial dysfunction and ER stress converge on the activation of a cascade of enzymes called caspases (e.g., caspase-9 and caspase-3), which are the executioners of apoptosis, or programmed cell death.

Experimental Workflow for Toxicity Assessment

The following diagram illustrates a typical workflow for assessing the toxicity of a compound like TNT or its degradation products.

Toxicity_Testing_Workflow General Workflow for Toxicity Assessment Compound Test Compound (e.g., TNT, ADNT, DANT) Ames Ames Test (Mutagenicity) Compound->Ames Cytotoxicity Cytotoxicity Assay (e.g., MTT) Compound->Cytotoxicity AcuteToxicity Acute Toxicity Study (e.g., LD50 in rodents) Compound->AcuteToxicity Data Data Analysis & Risk Assessment Ames->Data Mechanism Mechanistic Studies Cytotoxicity->Mechanism Cytotoxicity->Data AcuteToxicity->Data ROS_measurement ROS Measurement Mechanism->ROS_measurement Mito_potential Mitochondrial Membrane Potential Assay Mechanism->Mito_potential Caspase_activity Caspase Activity Assay Mechanism->Caspase_activity Mechanism->Data

Caption: Workflow for Toxicity Assessment.

Conclusion

The degradation of TNT in the environment is a complex process that does not uniformly lead to detoxification. While the fully reduced diaminonitrotoluenes appear to be significantly less toxic, the initial mono-amino degradation products can exhibit toxicity comparable to or even greater than the parent compound. The primary mechanism of toxicity for TNT and its metabolites is the induction of oxidative stress, leading to mitochondrial and ER dysfunction, and ultimately apoptosis. A comprehensive toxicological evaluation, employing a battery of tests including mutagenicity, cytotoxicity, and acute toxicity assays, is essential for accurately assessing the risks associated with TNT-contaminated sites and for guiding the development of effective remediation technologies.

References

A Comparative Guide to HPLC Columns for the Analysis of Nitroaromatics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and efficient separation of nitroaromatic compounds is a critical analytical challenge in environmental monitoring, industrial quality control, and forensic analysis. High-Performance Liquid Chromatography (HPLC) is the predominant technique for this purpose, with the choice of HPLC column being a pivotal factor in achieving optimal separation. This guide provides an objective comparison of the performance of different HPLC columns for the analysis of nitroaromatics, supported by experimental data to facilitate informed column selection.

Performance Comparison of HPLC Columns

The separation of nitroaromatic compounds, which often includes structurally similar isomers, demands careful consideration of the stationary phase chemistry. This section compares the performance of several commonly used reversed-phase HPLC columns: C18, C8, Phenyl, and Cyano. The selection of the appropriate column depends on the specific nitroaromatic compounds being analyzed and the desired analytical outcomes, such as resolution, analysis time, and sensitivity.

Phenyl columns often exhibit unique selectivity for aromatic and nitroaromatic compounds due to π-π interactions between the analyte's aromatic rings and the phenyl groups of the stationary phase.[1] This can lead to enhanced retention and altered elution orders compared to traditional alkyl-phase columns like C18 and C8.[1] C18 columns, being highly hydrophobic, provide strong retention for non-polar compounds, while C8 columns offer moderate hydrophobicity and can be suitable for faster analyses of moderately polar compounds. Cyano columns, with their polar characteristics, can offer alternative selectivity, particularly for polar analytes.

A direct comparison for the separation of the critical dinitrotoluene isomers, 2,4-DNT and 2,6-DNT, highlights the performance differences between C18, Phenyl-3, and Diol columns.[2] The Diol column, in this specific application, demonstrated superior resolution and lower detection limits.[2][3]

Data Presentation: Quantitative Performance Comparison

The following table summarizes key performance metrics for different HPLC columns in the separation of nitroaromatic compounds. The data is compiled from a comparative study on dinitrotoluene isomers and is indicative of the general performance characteristics of these column types for nitroaromatic analysis.

Performance MetricC18 ColumnPhenyl-3 ColumnDiol Column
Resolution (2,4-DNT & 2,6-DNT) 0.74[2][3]~1.0 (with ~2% peak overlap)[2]2.06 [2][3]
LOD (2,4-DNT) 2.01–3.95 µg/L0.62–1.32 µg/L0.78 µg/L [2]
LOD (2,6-DNT) 2.01–3.95 µg/L0.62–1.32 µg/L1.17 µg/L [2]
Solvent Consumption 17.5 mL/min[2]33 mL/min[2]8.8 mL/min [2][3]
Analysis Time Longer than Diol[2]Longer than Diol[2]< 13 minutes [2][3]

Note: The provided data focuses on dinitrotoluene isomers and serves as a comparative reference. Performance for other nitroaromatics may vary. The selection of the optimal column should be based on the specific analytical requirements and a thorough method development process.

Experimental Protocols

The following experimental protocols are based on established methods for the analysis of nitroaromatic compounds, such as the EPA Method 8330B, and specific application notes.

Method 1: Analysis of Dinitrotoluene Isomers

This method is optimized for the separation of 2,4-DNT and 2,6-DNT.

  • HPLC System: Standard HPLC system with a UV detector.

  • Columns Evaluated:

    • C18 (e.g., 4.6 x 150 mm, 5 µm)

    • Phenyl-3

    • Diol

  • Mobile Phase: A gradient of water and acetonitrile is typically used. The specific gradient profile should be optimized for the chosen column to achieve the best resolution.

  • Flow Rate: Optimized for each column to balance analysis time and separation efficiency (e.g., 1.0 mL/min).

  • Detection: UV detection at 254 nm.

  • Injection Volume: 5 µL.[3]

  • Sample Preparation: Samples are dissolved in an appropriate solvent, such as acetonitrile, and filtered through a 0.45 µm filter before injection.

Method 2: General Analysis of Nitroaromatic Explosives (Based on EPA Method 8330B)

This method is suitable for a broader range of nitroaromatic explosives.

  • HPLC System: Standard HPLC system with a UV detector.

  • Primary Column: C18 reversed-phase HPLC column (e.g., 25 cm x 4.6 mm, 5 µm).

  • Confirmation Column: A column with different selectivity, such as a Phenyl or Cyano (CN) column, is used for confirmation of analyte identity.

  • Mobile Phase: Isocratic mixture of Methanol and Water (e.g., 50:50 v/v).

  • Flow Rate: 1.5 mL/min.

  • Detection: UV detection at 254 nm.

  • Injection Volume: 100 µL.

  • Sample Preparation: Water samples may be prepared by solid-phase extraction. Soil and sediment samples are typically extracted with acetonitrile using an ultrasonic bath.

Method 3: Analysis of Seven Nitroaromatic and Nitroamine Explosives

This method utilizes a Phenyl Hydride column for the rapid and sensitive separation of a specific mixture of explosives.

  • HPLC System: Standard HPLC system with a UV detector.

  • Column: Cogent Phenyl Hydride™, 4µm, 100Å (4.6 x 150mm).[4]

  • Mobile Phase:

    • A: DI Water with 0.1% Formic Acid (v/v)[4]

    • B: Acetonitrile with 0.1% Formic Acid (v/v)[4]

  • Gradient: 25% B to 65% B over 10 minutes.[4]

  • Flow Rate: 1.0 mL/min.[4]

  • Detection: UV at 254 nm.[4]

  • Injection Volume: 1 µL.[4]

  • Sample Preparation: Standards are prepared in acetonitrile.[4] The analytes include Hexahydro-1,3,5-trinitro-1,3,5-triazine (HTNT), Octahydro-1,3,5,7-tetranitro-1,3,5,7-tetrazocine (OTNT), m-Dinitrobenzene (DMB), 2-Amino-4,6-dinitrotoluene (ADNT), 1,3,5-Trinitrobenzene (TNB), 2,4-Dinitrotoluene (DNT), and 2,4,6-Trinitrotoluene (TNT).[4]

Visualization of Experimental Workflow

The following diagram illustrates a typical experimental workflow for the performance evaluation of different HPLC columns for nitroaromatic analysis.

HPLC_Column_Comparison_Workflow cluster_analysis Chromatographic Analysis cluster_evaluation Performance Evaluation start Start: Define Analytical Goal (e.g., separation of specific nitroaromatics) sample_prep Sample and Standard Preparation start->sample_prep method_dev HPLC Method Development (Mobile Phase, Gradient, Flow Rate) sample_prep->method_dev column_selection Select Columns for Evaluation (C18, C8, Phenyl, CN, etc.) method_dev->column_selection col1 Analysis on Column 1 column_selection->col1 col2 Analysis on Column 2 column_selection->col2 col3 Analysis on Column 3 column_selection->col3 data_acquisition Data Acquisition (Chromatograms) col1->data_acquisition col2->data_acquisition col3->data_acquisition retention Retention Time data_acquisition->retention resolution Resolution data_acquisition->resolution efficiency Efficiency (Plate Count) data_acquisition->efficiency asymmetry Peak Asymmetry data_acquisition->asymmetry comparison Comparative Data Analysis retention->comparison resolution->comparison efficiency->comparison asymmetry->comparison conclusion Conclusion: Select Optimal Column comparison->conclusion end End: Method Validation and Implementation conclusion->end

Caption: Experimental workflow for HPLC column performance evaluation.

References

Isotopic Labeling with 2,4-Diamino-¹⁵N₂-6-nitrotoluene: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in metabolic, environmental fate, and toxicological studies of nitroaromatic compounds, the choice of isotopic tracer is a critical experimental design parameter. This guide provides a comprehensive comparison of 2,4-Diamino-¹⁵N₂-6-nitrotoluene as a specialized isotopic labeling tool against other common alternatives, supported by experimental data and detailed protocols.

2,4-Diamino-6-nitrotoluene (2,4-DANT) is a key metabolite in the degradation pathway of the widely used explosive, 2,4,6-trinitrotoluene (TNT). Understanding the fate of 2,4-DANT is crucial for assessing the environmental impact and toxicological risks associated with TNT contamination. Isotopic labeling offers a powerful approach to trace the biotransformation and environmental distribution of this compound with high specificity and sensitivity. This guide focuses on the application of 2,4-Diamino-¹⁵N₂-6-nitrotoluene and compares its utility with other isotopic labeling strategies.

Comparison of Isotopic Labeling Strategies

The selection of an isotopic tracer depends on the specific research question, the analytical techniques available, and the metabolic pathway of interest. Here, we compare the use of 2,4-Diamino-¹⁵N₂-6-nitrotoluene with the more common approach of using labeled TNT, as well as other isotopic variations.

Isotopic Tracer Primary Application Key Advantages Limitations Primary Analytical Techniques
2,4-Diamino-¹⁵N₂-6-nitrotoluene Tracing the downstream metabolism and fate of 2,4-DANT.- Directly investigates the fate of a specific, key metabolite.- Reduces complexity by avoiding the need to track the initial reduction steps of TNT.- High sensitivity and specificity in mass spectrometry-based methods.- Does not provide information on the initial transformation rates of the parent compound (TNT).- Synthesis of the labeled standard may be more complex and costly than labeled TNT.LC-MS/MS, HRMS, NMR
¹⁵N-labeled 2,4,6-Trinitrotoluene (¹⁵N-TNT) Tracing the complete metabolic pathway of TNT, including the formation and subsequent degradation of amino-derivatives.- Provides a comprehensive view of the entire degradation pathway.- Allows for the study of the kinetics of TNT transformation to its various metabolites.- Can lead to a complex mixture of labeled intermediates, making data analysis challenging.- Dilution of the isotopic label across multiple metabolites may reduce sensitivity for downstream products.LC-MS/MS, HRMS, NMR
¹³C-labeled 2,4,6-Trinitrotoluene (¹³C-TNT) Investigating the fate of the carbon skeleton of TNT and its metabolites.- Useful for tracking the potential for ring cleavage and mineralization (conversion to CO₂).- Complements ¹⁵N-labeling studies by providing information on the carbon backbone.- The carbon atoms are more susceptible to isotopic fractionation during metabolic reactions, which can complicate data interpretation.GC-MS, LC-MS/MS, NMR
Deuterated (²H) Nitroaromatic Compounds Often used as internal standards for quantification by isotope dilution mass spectrometry.- Chemically similar to the analyte, allowing for accurate correction of matrix effects and sample loss during analysis.- Not typically used for metabolic pathway tracing due to potential kinetic isotope effects that can alter reaction rates.GC-MS, LC-MS/MS

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of isotopic labeling studies. Below are representative protocols for sample preparation and analysis using 2,4-Diamino-¹⁵N₂-6-nitrotoluene.

Protocol 1: Quantification of 2,4-DANT in Soil Samples using Isotope Dilution LC-MS/MS

This protocol outlines the use of 2,4-Diamino-¹⁵N₂-6-nitrotoluene as an internal standard for the accurate quantification of native 2,4-DANT in contaminated soil.

1. Sample Preparation and Extraction:

  • Weigh 5 g of homogenized soil into a 50 mL polypropylene centrifuge tube.

  • Spike the sample with a known amount of 2,4-Diamino-¹⁵N₂-6-nitrotoluene solution in acetonitrile (e.g., 100 µL of a 1 µg/mL solution).

  • Add 10 mL of acetonitrile to the tube.

  • Vortex the sample for 1 minute to ensure thorough mixing.

  • Extract the sample using ultrasonication for 30 minutes in a water bath.

  • Centrifuge the sample at 4000 rpm for 10 minutes.

  • Carefully transfer the supernatant to a clean glass tube.

  • Concentrate the extract to approximately 1 mL under a gentle stream of nitrogen.

  • Filter the concentrated extract through a 0.22 µm PTFE syringe filter into an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 10% to 90% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • 2,4-DANT (unlabeled): Precursor ion (m/z) -> Product ion (m/z)

      • 2,4-Diamino-¹⁵N₂-6-nitrotoluene: Precursor ion (m/z+2) -> Product ion (m/z+2)

    • Optimize collision energies and other MS parameters for maximum sensitivity.

3. Data Analysis:

  • Calculate the concentration of 2,4-DANT in the soil sample using the following formula: Concentration_analyte = (Area_analyte / Area_IS) * (Amount_IS / Sample_weight) * Dilution_factor where:

    • Area_analyte = Peak area of the unlabeled 2,4-DANT.

    • Area_IS = Peak area of the ¹⁵N-labeled internal standard.

    • Amount_IS = Amount of internal standard added to the sample.

    • Sample_weight = Weight of the soil sample.

Protocol 2: ¹⁵N NMR Analysis of 2,4-DANT Metabolism in Microbial Cultures

This protocol describes the use of ¹⁵N NMR to trace the biotransformation of 2,4-Diamino-¹⁵N₂-6-nitrotoluene by a specific microbial strain.

1. Microbial Culture and Labeling:

  • Grow the microbial strain of interest in a suitable liquid medium to mid-log phase.

  • Introduce 2,4-Diamino-¹⁵N₂-6-nitrotoluene to the culture at a final concentration of 50 µM.

  • Incubate the culture under appropriate conditions (e.g., temperature, aeration).

  • Collect culture aliquots at various time points (e.g., 0, 6, 12, 24, 48 hours).

  • Separate the cells from the supernatant by centrifugation.

2. Sample Preparation for NMR:

  • Supernatant: Lyophilize the supernatant to concentrate the metabolites. Re-dissolve the residue in a minimal amount of D₂O for NMR analysis.

  • Cell Pellet: Extract metabolites from the cell pellet using a suitable solvent system (e.g., methanol/chloroform/water). Dry the extract and re-dissolve in a deuterated solvent for NMR.

3. ¹⁵N NMR Spectroscopy:

  • Acquire ¹⁵N NMR spectra on a high-field NMR spectrometer equipped with a cryoprobe.

  • Use a proton-decoupled ¹⁵N NMR experiment to enhance sensitivity and simplify the spectra.

  • Reference the chemical shifts to an external standard (e.g., liquid ammonia).

  • Analyze the spectra to identify new ¹⁵N signals corresponding to metabolic products. The chemical shifts of these new signals will provide information about the chemical environment of the nitrogen atoms in the metabolites.

Visualizing Experimental Workflows and Pathways

Diagrams generated using Graphviz (DOT language) can effectively illustrate complex experimental workflows and metabolic pathways.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis soil_sample Soil Sample spike Spike with 2,4-Diamino-¹⁵N₂-6-nitrotoluene soil_sample->spike extraction Solvent Extraction (Acetonitrile) spike->extraction concentration Concentration (Nitrogen Evaporation) extraction->concentration filtration Filtration (0.22 µm) concentration->filtration lcms LC-MS/MS Analysis filtration->lcms data_analysis Data Analysis & Quantification lcms->data_analysis

Caption: Workflow for the quantification of 2,4-DANT in soil using isotope dilution LC-MS/MS.

metabolic_pathway cluster_tnt_labeling Tracing with ¹⁵N-TNT cluster_dant_labeling Tracing with 2,4-Diamino-¹⁵N₂-6-nitrotoluene TNT 2,4,6-Trinitrotoluene (TNT) ADNT Aminodinitrotoluenes (ADNTs) TNT->ADNT Reduction DANT 2,4-Diamino-6-nitrotoluene (2,4-DANT) ADNT->DANT Reduction Further_Metabolites Further Metabolites DANT->Further_Metabolites Biotransformation Mineralization Mineralization (CO₂, H₂O, N₂) Further_Metabolites->Mineralization

Safety Operating Guide

Proper Disposal of 2,6-Diamino-4-nitrotoluene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential guidance on the proper disposal procedures for 2,6-Diamino-4-nitrotoluene, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these protocols to minimize risks associated with this hazardous chemical.

I. Immediate Safety and Handling Precautions

This compound is a hazardous chemical that requires careful handling to prevent exposure and ensure safety.[1] Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this specific compound.[1] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.[2][3][4] All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[2][5]

In the event of a spill, evacuate non-essential personnel from the area and eliminate all ignition sources.[6] For solid spills, carefully collect the material to avoid dust generation and place it in a sealed, labeled container for disposal.[6] For liquid spills, absorb the material with an inert absorbent such as vermiculite, dry sand, or earth, and then place it in a sealed container.[2][3][6]

II. Step-by-Step Disposal Procedure

The proper disposal of this compound must be conducted in accordance with all local, regional, and national environmental regulations. This substance should be treated as hazardous waste and must not be disposed of in regular trash or down the drain.[7][8]

  • Waste Identification and Segregation:

    • Clearly label all waste containers containing this compound with the full chemical name and appropriate hazard warnings.

    • Segregate this waste from other chemical waste streams to prevent incompatible reactions. For instance, do not store it with strong oxidizing agents or strong acids.[4]

  • Containerization:

    • Use only approved, leak-proof, and chemically compatible containers for storing the waste.[2][3]

    • Keep the containers tightly closed when not in use.[7]

  • Engage a Licensed Waste Disposal Service:

    • The disposal of this compound must be handled by a licensed professional waste disposal company.[2][3]

    • Provide the disposal company with a complete and accurate description of the waste, including its composition and any known hazards.

  • Recommended Disposal Method:

    • A common and recommended method for the disposal of nitrotoluene compounds is incineration. This process should be carried out in a chemical incinerator equipped with an afterburner and a scrubber to neutralize harmful combustion products. It may be necessary to dissolve or mix the material with a combustible solvent before incineration.

III. Quantitative Data for Transportation and Hazard Classification

While specific quantitative data for this compound is limited in readily available sources, data for the general class of nitrotoluenes provides essential information for handling and transportation. This information is crucial for completing waste manifests and ensuring regulatory compliance.

ParameterValueReference
UN Number 3446 (for solid nitrotoluenes)[7]
Transport Hazard Class 6.1 (Toxic)[7]
Packing Group II[7]
Environmental Hazards Hazardous to the aquatic environment[7]

IV. Logical Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G A Start: this compound Waste Generated B Consult Safety Data Sheet (SDS) A->B C Wear Appropriate Personal Protective Equipment (PPE) B->C D Segregate and Store in a Labeled, Sealed Container C->D E Is the container full or ready for disposal? D->E E->D No, continue to collect F Contact Licensed Hazardous Waste Disposal Company E->F Yes G Provide Waste Information and Documentation F->G H Schedule and Prepare for Waste Pickup G->H I Waste is Incinerated by Disposal Company H->I J Retain Disposal Records I->J K Continue Safe Laboratory Practices J->K

References

Navigating the Safe Handling of 2,6-Diamino-4-nitrotoluene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No comprehensive Safety Data Sheet (SDS) for pure 2,6-Diamino-4-nitrotoluene or established occupational exposure limits from major regulatory bodies (OSHA, NIOSH, ACGIH) were found during the literature search. The following guidance is synthesized from the SDS for a dilute solution of this compound in acetonitrile and safety data for structurally related compounds, including other nitrotoluenes and aromatic amines. These recommendations should be considered a baseline for safe operations and must be supplemented by a thorough, site-specific risk assessment conducted by qualified safety professionals.

Essential Safety and Handling Plan

This plan provides a procedural framework for the safe handling and disposal of this compound in a laboratory setting. Adherence to these steps is critical to minimize exposure and ensure a safe working environment.

Operational Plan: From Receipt to Use

1. Pre-Handling Preparations:

  • Designated Area: All work with this compound must be conducted in a designated area, such as a certified chemical fume hood, to control airborne contaminants.

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

  • Spill Kit: A spill kit appropriate for solid chemical spills should be available in the immediate vicinity.

  • Personnel Training: All personnel handling the compound must be thoroughly trained on its potential hazards and the procedures outlined in this document.

2. Personal Protective Equipment (PPE):

  • A multi-layered approach to PPE is essential. The following table summarizes the recommended equipment.

PPE CategorySpecification
Eye Protection Chemical safety goggles and a face shield should be worn to protect against splashes and airborne particles.
Hand Protection Double-gloving with compatible chemical-resistant gloves (e.g., nitrile) is recommended. Gloves should be inspected before each use and changed frequently.
Body Protection A fully buttoned lab coat, supplemented with chemical-resistant arm sleeves, is required. For larger quantities, a chemical-resistant apron or coveralls should be considered.
Respiratory Protection A NIOSH-approved respirator with particulate filters is necessary if there is a potential for aerosolization or if work is not performed in a fume hood.

3. Handling Procedures:

  • Weighing: If weighing the solid, do so within the fume hood on a disposable weigh paper.

  • Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.

  • General Handling: Avoid all direct contact with the substance. Use appropriate tools (spatulas, forceps) for all transfers.

4. Storage:

  • Store this compound in a tightly sealed, clearly labeled container.

  • Keep in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Disposal Plan: Managing Waste Safely

All waste containing this compound must be treated as hazardous waste.

1. Waste Segregation:

  • Solid Waste: Contaminated items such as gloves, weigh papers, and disposable lab coats should be collected in a designated, labeled hazardous waste container.

  • Liquid Waste: Unused solutions and solvent rinses should be collected in a separate, labeled hazardous waste container for liquids.

2. Container Management:

  • Use only approved, chemically compatible hazardous waste containers.

  • Keep containers closed except when adding waste.

  • Label containers clearly with "Hazardous Waste," the full chemical name, and any solvents present.

3. Disposal Request:

  • Follow your institution's established procedures for the pickup and disposal of hazardous chemical waste. Do not attempt to dispose of this chemical down the drain or in regular trash.

Quantitative Data Summary

Due to the absence of a specific SDS for pure this compound, a comprehensive table of quantitative safety data cannot be provided. The table below reflects the available information for related compounds to provide a conservative basis for risk assessment.

ParameterValueCompound
Occupational Exposure Limits (OELs) NIOSH REL: TWA 2 ppm (11 mg/m³) [skin] OSHA PEL: TWA 5 ppm (30 mg/m³) [skin]Nitrotoluene (isomers)
NIOSH REL: 1.5 mg/m³ TWA [skin] (potential occupational carcinogen) OSHA PEL: 1.5 mg/m³ TWA [skin]Dinitrotoluene (mixed)
IDLH (Immediately Dangerous to Life or Health) 200 ppmNitrotoluene (isomers)
50 mg/m³Dinitrotoluene (mixed)

TWA = Time-Weighted Average

Experimental Workflow and Logic Diagrams

To visualize the procedural flow of handling and disposal, the following diagrams have been created using the DOT language.

HandlingWorkflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase prep_area Designate & Prepare Fume Hood gather_ppe Assemble All Required PPE prep_area->gather_ppe gather_materials Gather Handling & Spill Materials gather_ppe->gather_materials don_ppe Don Full PPE gather_materials->don_ppe handle_chem Handle this compound don_ppe->handle_chem decontaminate Decontaminate Equipment & Surfaces handle_chem->decontaminate segregate_waste Segregate & Dispose of Waste decontaminate->segregate_waste doff_ppe Doff PPE Correctly segregate_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Step-by-step workflow for handling this compound.

DisposalDecisionTree start Waste Generated is_solid Is the waste solid? start->is_solid solid_waste_container Place in Labeled Solid Hazardous Waste Container is_solid->solid_waste_container Yes liquid_waste_container Place in Labeled Liquid Hazardous Waste Container is_solid->liquid_waste_container No request_pickup Request Pickup by EHS or Licensed Contractor solid_waste_container->request_pickup liquid_waste_container->request_pickup

Caption: Decision tree for the proper disposal of waste.

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